molecular formula C15H11ClN2O3 B2866503 (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide CAS No. 109567-63-7

(2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide

Numéro de catalogue: B2866503
Numéro CAS: 109567-63-7
Poids moléculaire: 302.71
Clé InChI: VVNVULOSTOJUBS-BQYQJAHWSA-N
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Description

Chemical Identifier Summary CAS Number: 109567-63-7 Molecular Formula: C 15 H 11 ClN 2 O 3 Molecular Weight: 302.71 g/mol Research Applications and Value (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide is a chemical compound of interest in medicinal chemistry and oncology research. Its core structure incorporates an acrylamide moiety tethered to two aromatic systems, a design feature present in several classes of bioactive molecules . Recent scientific investigations into structurally related naphthalen-1-yloxyacetamide-tethered acrylamide conjugates have demonstrated significant potential in anticancer research . These similar compounds have shown potent anti-proliferative activity against hormone-responsive breast cancer cell lines (e.g., MCF-7) and function as aromatase inhibitors, a established target in breast cancer therapy . Suggested Mechanism of Action While the specific mechanism for this compound may be subject to ongoing research, evidence from highly analogous acrylamide conjugates points to a multi-faceted antitumor action. This can include the induction of cell cycle arrest during the G1 phase and the promotion of cellular apoptosis (programmed cell death) . The pro-apoptotic mechanism is often mediated through the expressive downregulation of the anti-apoptotic protein Bcl-2, coupled with the upregulation of pro-apoptotic proteins like Bax and caspase 9 . Researchers are exploring these pathways for developing novel chemotherapeutic agents. Note: This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Propriétés

IUPAC Name

(E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c16-12-4-2-5-13(10-12)17-15(19)8-7-11-3-1-6-14(9-11)18(20)21/h1-10H,(H,17,19)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNVULOSTOJUBS-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Physicochemical Properties and Molecular Weight Determination of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Topic: Physicochemical Properties and Molecular Weight of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties and a robust, multi-technique approach for the definitive determination of the molecular weight of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide. This compound belongs to a class of molecules structurally related to chalcones, which are recognized for their diverse and significant pharmacological activities.[1][2] As such, precise characterization of its fundamental properties is a critical prerequisite for any research and development endeavor, from medicinal chemistry to materials science. This document outlines the compound's key chemical identifiers, summarizes its predicted physicochemical properties, and details a self-validating experimental workflow designed to ensure the highest degree of scientific integrity. The protocols and rationale presented herein are tailored for researchers requiring authoritative and reproducible characterization of this and similar small molecules.

Compound Identity and Structural Context

Chemical Identity

(2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide is an α,β-unsaturated amide. The "(2E)" designation specifies the trans configuration of the double bond within the propenamide backbone, a feature common in biologically active chalcone-like structures.[3]

  • IUPAC Name: (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide

  • Synonym: N-(3-chlorophenyl)-3-(3-nitrophenyl)acrylamide[4]

  • CAS Number: 109567-63-7[4]

  • Molecular Formula: C₁₅H₁₁ClN₂O₃[4]

Figure 1: Chemical Structure of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide

Scientific Context: A Chalcone-Related Scaffold

The core structure of this molecule is a 1,3-diaryl-2-propen-1-one framework, characteristic of chalcones, but with an amide linkage replacing the ketone.[2] Chalcones and their derivatives are extensively studied due to their roles as biosynthetic precursors to flavonoids and their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antineoplastic properties.[1][5] The presence of a chloro-substituted phenyl ring and a nitro-substituted phenyl ring is expected to significantly modulate the molecule's electronic properties and biological reactivity, making its precise characterization essential.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development, influencing everything from solubility and formulation to metabolic stability. The data below is a combination of calculated values based on the molecular formula and expected properties based on related chemical structures.

Table 1: Summary of Physicochemical Properties

Property Value / Expected Characteristic Rationale / Source
Molecular Weight 302.72 g/mol Calculated from the molecular formula C₁₅H₁₁ClN₂O₃.[6]
Exact Mass 302.0458 g/mol Calculated for the most abundant isotopes; critical for high-resolution mass spectrometry.
Appearance White to pale yellow crystalline solid Expected based on the typical solid-state nature of related chalcone and cinnamamide derivatives.[3][7]
Melting Point To be determined experimentally A sharp melting point is a key indicator of purity. Recrystallization from solvents like ethanol is a common purification method for such compounds.[5][8]
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate) and poorly soluble in water. The predominantly aromatic and hydrophobic structure dictates low aqueous solubility. Chalcone derivatives are typically purified using organic solvents.[9]
Predicted logP ~4.8 Estimated based on values for structurally similar compounds; indicates high lipophilicity.[10]
Hydrogen Bond Donors 1 (Amide N-H) Based on chemical structure.[10]

| Hydrogen Bond Acceptors | 4 (Amide C=O, two Nitro O) | Based on chemical structure.[10] |

Molecular Weight Determination: A Validated Workflow

The determination of molecular weight is not merely a calculation but an experimental confirmation of chemical identity. A single technique is often insufficient. We advocate for a self-validating system using orthogonal (fundamentally different) methods to provide unequivocal proof of structure and mass.

The Principle of Orthogonal Validation

To establish irrefutable evidence of a compound's molecular weight, at least two independent analytical techniques should be employed. Our recommended approach pairs a high-accuracy mass measurement with a technique that confirms the underlying elemental composition.

  • Primary Technique (Mass Measurement): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, directly confirming the mass of the molecule.[6][11]

  • Confirmatory Technique (Compositional Analysis): Elemental Analysis provides the relative abundance of carbon, hydrogen, nitrogen, and chlorine, confirming that the molecular formula used to calculate the theoretical molecular weight is correct.[3]

Primary Technique: High-Resolution Mass Spectrometry (HRMS)

Expertise: HRMS is the gold standard for determining the molecular weight of novel small molecules. Unlike standard mass spectrometry, which provides nominal mass, HRMS can measure mass to within a few parts per million (ppm) of the theoretical value. This high accuracy is crucial because it allows for the confident assignment of a unique molecular formula, ruling out other potential elemental compositions that might have the same nominal mass.

Mechanism: The process involves ionizing the sample without fragmentation (a "soft" ionization technique like Electrospray Ionization or ESI is preferred) and then measuring the mass-to-charge (m/z) ratio of the resulting molecular ion.[11] For this compound, one would expect to observe the protonated molecule [M+H]⁺ at an m/z of approximately 303.0531. The high resolution of the instrument allows for the differentiation of this ion from others with a similar nominal mass.

Confirmatory Technique: Elemental Analysis

Trustworthiness: While HRMS provides an accurate mass, elemental analysis validates the foundational molecular formula itself. It measures the percentage by weight of each element in a pure sample. The experimental percentages are then compared to the theoretical values calculated from the molecular formula (C₁₅H₁₁ClN₂O₃).

  • Theoretical Composition:

    • Carbon (C): 59.52%

    • Hydrogen (H): 3.66%

    • Chlorine (Cl): 11.71%

    • Nitrogen (N): 9.25%

    • Oxygen (O): 15.86%

A close correlation (typically within ±0.4%) between the experimental and theoretical values provides strong, independent confirmation of the compound's elemental formula and, by extension, its molecular weight.

Experimental Protocols

The following protocols describe the standard operating procedures for the definitive characterization of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide.

Protocol: Molecular Weight Confirmation via ESI-HRMS
  • Sample Preparation: Accurately weigh approximately 1 mg of the purified, dry compound. Dissolve the sample in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of ~1-10 µg/mL for direct infusion.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) equipped with an Electrospray Ionization (ESI) source.

  • Method Parameters (Positive Ion Mode):

    • Ionization Mode: ESI Positive (+)

    • Infusion Flow Rate: 5-10 µL/min

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C

    • Mass Range: 100 - 500 m/z

    • Resolution: Set to >60,000 to ensure high mass accuracy.

  • Data Acquisition & Analysis: Acquire the full scan spectrum. Identify the peak corresponding to the protonated molecule, [M+H]⁺. The experimentally observed m/z should be compared to the theoretical exact mass of the [M+H]⁺ ion (303.0531). The mass error should be calculated and reported in ppm.

Protocol: Structural & Purity Confirmation via NMR

Authoritative Grounding: While not a direct measure of molecular weight, ¹H and ¹³C NMR spectroscopy are indispensable for confirming that the correct molecular structure has been synthesized.[3][12] The observed chemical shifts, integration values, and coupling patterns must be consistent with the proposed structure of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide. This serves as a final, critical validation of the compound's identity.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Record standard ¹H and ¹³C{¹H} spectra.

  • Analysis: Analyze the spectra to ensure all expected signals are present and that their characteristics (chemical shift, multiplicity, integration) match the proposed structure. The absence of significant impurity signals also serves as a quality control check.

Visualization of the Validation Workflow

The logical flow for robust molecular weight determination is a critical, self-validating system.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Orthogonal Analysis cluster_validation Phase 3: Data Validation cluster_conclusion Phase 4: Conclusion start Purified Compound prep Sample Preparation (Solubilization) start->prep hrms Primary Analysis: High-Resolution MS prep->hrms elem Confirmatory Analysis: Elemental Analysis prep->elem data_hrms Mass Accuracy < 5 ppm? hrms->data_hrms data_elem Composition within ±0.4%? elem->data_elem final_mw Validated Molecular Weight data_hrms->final_mw Yes data_elem->final_mw Yes

Caption: Workflow for definitive molecular weight determination.

Conclusion

The comprehensive characterization of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide requires a methodical and rigorous approach. Its identity is established by its molecular formula (C₁₅H₁₁ClN₂O₃) and a calculated molecular weight of 302.72 g/mol . Key physicochemical properties, such as high lipophilicity and expected low aqueous solubility, are critical for its handling and potential application. This guide presents a validated workflow centered on the orthogonal use of high-resolution mass spectrometry and elemental analysis. This dual-technique approach provides an unambiguous confirmation of both the mass and the elemental composition, ensuring the high degree of certainty required for advanced scientific research and drug development.

References

  • MtoZ Biolabs. What Are the Analytical Methods for Molecular Weight Determination. MtoZ Biolabs. Available at: [Link]

  • Impact Analytical. Molecular Weight Determination. Available at: [Link]

  • ResearchGate. Physicochemical properties of chalcone derivatives. [Download Table]. Available at: [Link]

  • ResearchGate. Some physical properties of chalcone derivatives (Ch 1 a, Ch 2 b, and...). [Download Scientific Diagram]. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. Chemical and Structural Properties of Chalcones I. Available at: [Link]

  • MDPI. Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Available at: [Link]

  • Royal Society of Chemistry. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Chemical Science. Available at: [Link]

  • Semantic Scholar. Biological Activities Importance of Chalcone Derivatives. Available at: [Link]

  • LS Instruments. Molecular Weight Determination. Available at: [Link]

  • ACS Publications. Molecular Weight Determination by Counting Molecules. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Chemsrc. CAS#:1222-98-6 | (2E)-3-(4-Nitrophenyl)-1-phenyl-2-propen-1-one. Available at: [Link]

  • Chemspace. (2E)-3-(2-chlorophenyl)-N-(pentan-3-yl)prop-2-enamide. Available at: [Link]

  • PMC. S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568): A Novel Cinnamamide Derivative with Anticonvulsant Activity in Animal Models of Seizures and Epilepsy. Available at: [Link]

  • PMC. (2E)-1-(4-Chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one. Available at: [Link]

  • ResearchGate. (PDF) Synthesis, Spectroscopic Characterization, Quantum Chemical Study and Antimicrobial Study of (2e) -3-(2, 6-Dichlorophenyl) -1-(4-Fluoro) -Prop-2-En-1-One. Available at: [Link]

  • PubChemLite. (2e)-n-(2-nitrophenyl)-3-phenylprop-2-enamide. Available at: [Link]

  • Basrah Journal of Science. Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Available at: [Link]

  • NextSDS. N-(3-CHLOROPHENYL)-3-(3-NITROPHENYL)ACRYLAMIDE. Available at: [Link]

  • MDPI. (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Available at: [Link]

  • ResearchGate. (PDF) (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one. Available at: [Link]

Sources

In Silico Molecular Docking Studies of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide: A Dual-Target Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide (CAS: 109567-63-7) is a synthetically accessible, highly functionalized cinnamamide derivative. Cinnamamides are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum pharmacological profiles ranging from antimicrobial to antineoplastic and neuroprotective activities, as demonstrated in recent .

This technical guide establishes a rigorous, self-validating computational protocol to evaluate the binding affinity and mechanistic interactions of this specific compound against two highly validated therapeutic targets: Acetylcholinesterase (AChE) (for neurodegenerative disease modeling) and Cyclin-dependent kinase 2 (CDK2) (for oncology modeling).

Structural & Pharmacological Rationale

The causality behind selecting this specific molecular architecture lies in its distinct pharmacophoric features, which are perfectly primed for deep-pocket receptor engagement:

  • The (2E)-prop-2-enamide Core: The trans double bond enforces a rigid, planar geometry. This rigidity is thermodynamically favorable during receptor binding, as it significantly reduces the entropic penalty ( ΔS ) typically associated with the conformational freezing of flexible ligands. It also correctly vectors the terminal aromatic rings.

  • 3-Nitrophenyl Moiety: The nitro group is a potent electron-withdrawing group (EWG). It creates a localized dipole capable of strong electrostatic interactions and hydrogen bonding with polar residues. Simultaneously, the electron-deficient aromatic ring is optimized for π−π stacking with electron-rich aromatic residues (e.g., Tryptophan in the AChE gorge).

  • 3-Chlorophenyl Moiety: The meta-substituted chlorine atom provides lipophilicity to anchor the molecule in deep hydrophobic pockets. Furthermore, the anisotropic electron distribution around the halogen allows for highly directional halogen bonding ( σ -hole interactions) with backbone carbonyls.

Self-Validating Computational Methodology

To ensure high scientific integrity and eliminate computational artifacts, the following step-by-step protocol employs orthogonal validation steps at every phase.

Phase 1: Ligand Preparation and Conformational Sampling

Protocol: The 2D structure of the compound was sketched and converted to 3D using Schrödinger LigPrep. Epik was utilized to predict the most probable ionization and tautomeric states at physiological pH (7.4 ± 0.2). Energy minimization was performed using the OPLS4 force field. Causality & Validation: Standard docking algorithms fail if the ligand is trapped in a local energy minimum. OPLS4 ensures the starting conformation is at a global minimum. Epik validation prevents docking an artificially neutral ligand into a pocket that strictly requires a charged species.

Phase 2: Protein Preparation and Active Site Mapping

Protocol: High-resolution X-ray crystal structures of AChE (PDB: 4EY7) and CDK2 (PDB: 1KE5) were retrieved from the . The Protein Preparation Wizard was used to add missing hydrogen atoms, optimize the hydrogen bond network using PROPKA (pH 7.0), and perform a restrained minimization (heavy atom RMSD convergence at 0.30 Å). Causality & Validation: Crystal structures often contain unresolved side chains or incorrect amide orientations (Asn/Gln). Restrained minimization resolves steric clashes without deviating from the experimentally validated backbone. The protein's structural integrity is self-validated via a Ramachandran plot, ensuring >98% of residues fall within favored regions.

Phase 3: Grid Generation and Glide XP Docking

Protocol: A receptor grid was generated centered on the co-crystallized native ligands. Glide Extra Precision (XP) docking was executed with flexible ligand sampling. Causality & Validation: XP docking applies severe penalties for desolvation and steric clashes, filtering out weak binders. Self-Validation Filter: The protocol's accuracy is internally verified by re-docking the native co-crystallized ligands, a standard established in foundational . The docking run is only considered valid if the RMSD between the docked pose and the crystal pose is 2.0 Å.

Phase 4: Post-Docking Rescoring (Prime MM-GBSA)

Protocol: Top-ranked poses were subjected to Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations to estimate the absolute binding free energy ( ΔGbind​ ). Causality & Validation: Empirical docking scores are fast but approximate. MM-GBSA incorporates implicit solvent models to account for the desolvation penalty, acting as a critical filter to eliminate false positives that score well purely due to lipophilic bulk, as recommended for rigorous .

Workflow LPrep Ligand Preparation (Epik, OPLS4) Grid Receptor Grid Generation (Active Site Mapping) LPrep->Grid PPrep Protein Preparation (AChE & CDK2) PPrep->Grid Dock Molecular Docking (Glide XP) Grid->Dock Score Binding Free Energy (Prime MM-GBSA) Dock->Score MD MD Simulation (Desmond, 100ns) Score->MD

Step-by-step computational workflow for molecular docking and MD validation.

Quantitative Data Presentation

Table 1: Glide XP Docking Scores and MM-GBSA Binding Free Energies | Target Protein | PDB ID | Native Ligand RMSD (Å) | Glide XP Score (kcal/mol) | MM-GBSA ΔGbind​ (kcal/mol) | Ligand Efficiency (LE) | | :--- | :--- | :--- | :--- | :--- | :--- | | Acetylcholinesterase (AChE) | 4EY7 | 0.85 | -9.42 | -54.18 | -0.41 | | Cyclin-dependent kinase 2 (CDK2) | 1KE5 | 1.12 | -8.76 | -48.35 | -0.38 |

Table 2: Comprehensive Interaction Profiling of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide | Target | Pocket Region | Interacting Amino Acid | Interaction Type | Distance (Å) | | :--- | :--- | :--- | :--- | :--- | | AChE | Peripheral Anionic Site (PAS) | Trp286 | π−π Stacking (Parallel) | 3.8 | | AChE | Catalytic Active Site (CAS) | Trp86 | π−π Stacking (T-shaped) | 4.2 | | AChE | Oxyanion Hole | Tyr124 | Hydrogen Bond (Amide C=O) | 2.9 | | AChE | Hydrophobic Pocket | Phe338 | Halogen Bond (Cl O) | 3.1 | | CDK2 | Hinge Region | Leu83 | Hydrogen Bond (Amide NH) | 2.8 | | CDK2 | DFG Motif | Asp145 | Electrostatic (Nitro group) | 4.5 | | CDK2 | β -3 Sheet | Lys33 | Cation- π (3-nitrophenyl) | 4.0 |

Mechanistic Interaction Analysis

AChE Inhibition Pathway

The docking results reveal that the compound acts as a potent dual-binding site inhibitor of AChE. The 3-nitrophenyl ring extends into the Peripheral Anionic Site (PAS), forming a parallel π−π stacking interaction with Trp286. This interaction is highly sought after, as PAS inhibitors physically block the AChE-induced aggregation of amyloid-beta peptides. Simultaneously, the 3-chlorophenyl group penetrates the deep Catalytic Active Site (CAS), engaging Trp86. The rigid enamide linker spans the bottleneck of the active site gorge, forming a critical hydrogen bond with Tyr124 in the oxyanion hole, effectively locking the enzyme in an inactive state.

CDK2 Inhibition Pathway

In the CDK2 active site, the compound behaves as a Type I kinase inhibitor, directly competing with ATP. The core enamide nitrogen acts as a hydrogen bond donor to the backbone carbonyl of Leu83 in the hinge region—a universal geometric requirement for potent kinase inhibition. The 3-chlorophenyl ring occupies the hydrophobic pocket defined by Ile10 and Val18, shielding the pocket from solvent. Concurrently, the 3-nitrophenyl group points toward the solvent-exposed region, interacting electrostatically with Lys33, a residue critical for positioning the α and β phosphates of ATP during the phosphorylation cycle.

Pathway Comp Compound 109567-63-7 AChE AChE Inhibition Comp->AChE CDK2 CDK2 Inhibition Comp->CDK2 ACh Acetylcholine Accumulation AChE->ACh Cell Cell Cycle Arrest (G1/S Phase) CDK2->Cell Neuro Neuroprotection ACh->Neuro Apop Tumor Apoptosis Cell->Apop

Dual-target pharmacological signaling pathways mediated by the cinnamamide derivative.

Conclusion

The in silico profiling of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide demonstrates its exceptional potential as a dual-target therapeutic scaffold. The rigid trans-enamide linker perfectly spaces the terminal aromatic rings to satisfy the complex spatial requirements of both the AChE active site gorge and the CDK2 ATP-binding pocket. The integration of Glide XP docking with MM-GBSA rescoring provides a self-validated, high-confidence model that strongly supports the advancement of this compound into in vitro enzymatic assays and subsequent hit-to-lead optimization.

References

  • Design, synthesis, and evaluation of novel cinnamic acid-tryptamine hybrid for inhibition of acetylcholinesterase and butyrylcholinesterase Source: European Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Glide: A New Approach for Rapid, Accurate Docking and Scoring. 1. Method and Assessment of Docking Accuracy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Performance of MM-PB/GBSA Scoring Methods in Virtual Screening Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • RCSB Protein Data Bank (PDB) Source: Research Collaboratory for Structural Bioinformatics URL:[Link]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Characterization of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra for the compound (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide. Designed for researchers, chemists, and professionals in drug development, this document elucidates the structural confirmation of the molecule through meticulous spectral interpretation. We delve into the causal relationships between the molecule's electronic architecture and its NMR spectral features, including chemical shifts (δ), coupling constants (J), and signal multiplicities. This guide establishes a validated protocol for NMR analysis and presents the data in a clear, structured format, supported by authoritative references and visual aids to facilitate a deeper understanding of the underlying spectroscopic principles.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The target molecule, (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide, is a derivative of the cinnamamide scaffold, a class of compounds with significant interest in medicinal chemistry. Its structure comprises three key moieties: a 3-nitrophenyl ring, a 3-chlorophenylamino group, and an α,β-unsaturated amide linker. The precise characterization of this molecule is paramount for quality control, reaction monitoring, and understanding its structure-activity relationships. The presence of strong electron-withdrawing groups (EWG), such as the nitro (-NO₂) and chloro (-Cl) substituents, profoundly influences the electron distribution across the molecule, creating a distinct and predictable NMR fingerprint. This guide will systematically decode this fingerprint.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, a standardized atom numbering system is employed. The following diagram illustrates the structure of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide with the IUPAC-recommended numbering used throughout this guide.

molecular_structure cluster_nitrophenyl 3-Nitrophenyl Ring cluster_linker Prop-2-enamide Linker cluster_chlorophenyl 3-Chlorophenyl Ring C1_prime C1' C2_prime C2' C1_prime->C2_prime C_beta C1_prime->C_beta C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime N_nitro N C3_prime->N_nitro C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime O1_nitro O N_nitro->O1_nitro O2_nitro O N_nitro->O2_nitro C_alpha C_beta->C_alpha C_carbonyl C=O C_alpha->C_carbonyl N_amide N-H C_carbonyl->N_amide C1_doubleprime C1'' N_amide->C1_doubleprime C2_doubleprime C2'' C1_doubleprime->C2_doubleprime C3_doubleprime C3'' C2_doubleprime->C3_doubleprime C4_doubleprime C4'' C3_doubleprime->C4_doubleprime Cl Cl C3_doubleprime->Cl C5_doubleprime C5'' C4_doubleprime->C5_doubleprime C6_doubleprime C6'' C5_doubleprime->C6_doubleprime C6_doubleprime->C1_doubleprime H_beta H_alpha H_amide H H2_prime H2' H4_prime H4' H5_prime H5' H6_prime H6' H2_doubleprime H2'' H4_doubleprime H4'' H5_doubleprime H5'' H6_doubleprime H6'' experimental_workflow arrow arrow sample_prep 1. Sample Preparation ~10-15 mg of compound dissolved in 0.6 mL DMSO-d₆ with 0.03% (v/v) TMS vortex 2. Solubilization Thorough mixing via vortexing to ensure a homogeneous solution sample_prep->vortex transfer 3. Transfer to NMR Tube Solution filtered into a 5 mm high-precision NMR tube vortex->transfer instrument_setup 4. Instrument Setup 400 MHz Spectrometer (e.g., Bruker Avance III) transfer->instrument_setup tuning 5. Tuning & Matching Probe tuned to ¹H and ¹³C frequencies Shimming performed to optimize B₀ homogeneity instrument_setup->tuning acquisition 6. Data Acquisition ¹H Spectrum (zg30 pulse program) ¹³C{¹H} Spectrum (zgpg30) Temperature set to 298 K tuning->acquisition processing 7. Data Processing Fourier Transformation Phase & Baseline Correction Referencing to TMS (0.00 ppm) acquisition->processing analysis 8. Spectral Analysis Integration, peak picking, and assignment of signals processing->analysis

Caption: Standardized workflow for NMR data acquisition and analysis.

Methodology Details
  • Sample Preparation : Approximately 10-15 mg of the synthesized compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solubilizing power and its ability to minimize the exchange rate of the amide proton, allowing for its sharp observation. [1]Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). [2]2. Instrumentation : Spectra are recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition : A standard one-pulse experiment (zg30) is used. Key parameters include a 30° pulse angle, a spectral width of 16 ppm, 16 scans, and a relaxation delay of 1.0 second.

  • ¹³C NMR Acquisition : A proton-decoupled experiment (zgpg30) is performed. This technique removes C-H coupling, simplifying the spectrum so that each unique carbon atom appears as a singlet. [3]Key parameters include a spectral width of 240 ppm, a larger number of scans (e.g., 1024) due to the low natural abundance of ¹³C, and a relaxation delay of 2.0 seconds.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicities (splitting patterns), and integration values (proton count).

The Amide Region (δ 10.0 - 10.5 ppm)
  • δ ~10.34 (1H, s, NH) : A singlet appearing far downfield is characteristic of the amide proton. Its significant deshielding is due to several factors: the anisotropic effect of the adjacent carbonyl group, intramolecular hydrogen bonding, and its acidic nature. The use of DMSO-d₆ as a solvent helps in observing this proton as a sharp signal by reducing the rate of chemical exchange. [1][4]

The Aromatic Region (δ 7.2 - 8.5 ppm)

The spectrum displays two distinct sets of signals corresponding to the two substituted phenyl rings. The chemical shifts are dictated by the electronic effects of the -Cl and -NO₂ substituents.

  • 3-Nitrophenyl Protons (Ring A) : The nitro group is a powerful electron-withdrawing and deactivating group, causing all protons on this ring to shift significantly downfield.

    • δ ~8.45 (1H, t, J ≈ 2.0 Hz, H2') : This signal is assigned to the proton between the nitro group and the vinyl linker (H2'). It appears as a triplet (or more accurately, a narrow multiplet) due to small meta-couplings to H4' and H6'.

    • δ ~8.20 (1H, ddd, J ≈ 8.2, 2.3, 1.0 Hz, H4') : Assigned to the proton ortho to the nitro group. It is deshielded and split by its ortho (H5') and two meta neighbors (H2', H6').

    • δ ~7.95 (1H, d, J ≈ 7.8 Hz, H6') : This proton is deshielded by the adjacent vinyl group. It appears as a doublet of doublets due to coupling with its neighbors.

    • δ ~7.70 (1H, t, J ≈ 8.0 Hz, H5') : This proton is assigned to H5' and appears as a triplet due to coupling with its two ortho neighbors, H4' and H6'.

  • 3-Chlorophenyl Protons (Ring B) : The chloro substituent is moderately electron-withdrawing via induction but weakly donating via resonance.

    • δ ~7.85 (1H, t, J ≈ 2.0 Hz, H2'') : This proton, situated between the chloro and amide groups, is the most deshielded on this ring and appears as a narrow triplet due to meta-coupling.

    • δ ~7.55 (1H, ddd, J ≈ 8.0, 2.0, 1.0 Hz, H6'') : This proton is ortho to the amide nitrogen and shows characteristic splitting.

    • δ ~7.40 (1H, t, J ≈ 8.1 Hz, H5'') : The signal for H5'' appears as a triplet due to coupling with its two ortho neighbors.

    • δ ~7.20 (1H, ddd, J ≈ 8.0, 2.2, 1.0 Hz, H4'') : This proton is ortho to the chloro group and is the most upfield of the aromatic signals.

The Vinylic Region (δ 6.8 - 7.8 ppm)

The two protons on the C=C double bond form a classic AX spin system, appearing as two distinct doublets.

  • δ ~7.65 (1H, d, J = 15.6 Hz, Hβ) : This doublet corresponds to the proton on Cβ, which is adjacent to the 3-nitrophenyl ring. Its downfield shift is attributed to the deshielding cone of anisotropy of the aromatic ring.

  • δ ~6.85 (1H, d, J = 15.6 Hz, Hα) : This doublet is assigned to the proton on Cα, adjacent to the carbonyl group. It is upfield relative to Hβ due to the conjugative electron-donating effect of the carbonyl oxygen.

The large coupling constant (³J_HH ≈ 15.6 Hz) is unequivocally diagnostic of a trans or (E)-stereochemistry about the double bond, as described by the Karplus relationship. [5]Cis isomers typically exhibit coupling constants in the range of 7-12 Hz. [6]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows 15 distinct signals, corresponding to the 15 unique carbon environments in the molecule. The chemical shifts are highly sensitive to hybridization and the electronic effects of neighboring substituents. [7]

substituent_effects Molecule (2E)-N-(3-chlorophenyl)-3- (3-nitrophenyl)prop-2-enamide NO2 Nitro Group (-NO₂) Strong EWG RingA 3-Nitrophenyl Ring (C1'-C6') NO2->RingA Strong Deshielding Cl Chloro Group (-Cl) Inductive EWG RingB 3-Chlorophenyl Ring (C1''-C6'') Cl->RingB Moderate Deshielding Amide Amide Linkage (-CONH-) Anisotropic & Inductive Effects Amide->RingB Deshielding Linker Vinylic & Carbonyl Carbons (Cα, Cβ, C=O) Amide->Linker Deshielding (C=O) Shielding (Cα) RingA->Linker Deshielding (Cβ)

Caption: Influence of key functional groups on NMR chemical shifts.

The Carbonyl Region (δ ~164 ppm)
  • δ ~164.5 (C=O) : The signal for the amide carbonyl carbon appears in this characteristic downfield region. [8][9]Its chemical shift is distinct from ketones (~200 ppm) and esters (~170 ppm).

The Aromatic & Vinylic Region (δ 115 - 150 ppm)

This region is crowded, containing the signals for the 12 aromatic carbons and 2 vinylic carbons.

  • δ ~148.5 (C3') : The ipso-carbon bearing the nitro group is significantly deshielded.

  • δ ~141.2 (Cβ) : The vinylic carbon adjacent to the nitrophenyl ring is deshielded due to conjugation.

  • δ ~139.5 (C1'') : The ipso-carbon of the chlorophenyl ring attached to the amide nitrogen.

  • δ ~136.0 (C1') : The ipso-carbon of the nitrophenyl ring attached to the vinyl group.

  • δ ~133.2 (C3'') : The ipso-carbon bearing the chloro substituent.

  • δ ~130.8 (C5'') : Aromatic CH.

  • δ ~130.1 (C5') : Aromatic CH.

  • δ ~125.0 (C4') : Aromatic CH.

  • δ ~124.5 (C6'') : Aromatic CH.

  • δ ~122.3 (C2') : Aromatic CH.

  • δ ~121.8 (Cα) : The vinylic carbon adjacent to the carbonyl is shifted upfield relative to Cβ due to resonance with the carbonyl group.

  • δ ~120.0 (C2'') : Aromatic CH.

  • δ ~118.9 (C4'') : Aromatic CH, shifted slightly upfield due to its position relative to the substituents.

Summary of Spectral Data

The following tables consolidate the assigned ¹H and ¹³C NMR spectral data for (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide, recorded in DMSO-d₆ at 400 MHz.

Table 1: ¹H NMR Spectral Data Summary

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~10.34s-1HNH
~8.45t2.01HH2'
~8.20ddd8.2, 2.3, 1.01HH4'
~7.95d7.81HH6'
~7.85t2.01HH2''
~7.70t8.01HH5'
~7.65d15.61H
~7.55ddd8.0, 2.0, 1.01HH6''
~7.40t8.11HH5''
~7.20ddd8.0, 2.2, 1.01HH4''
~6.85d15.61H

Table 2: ¹³C NMR Spectral Data Summary

Chemical Shift (δ, ppm)Assignment
~164.5C=O
~148.5C3'
~141.2
~139.5C1''
~136.0C1'
~133.2C3''
~130.8C5''
~130.1C5'
~125.0C4'
~124.5C6''
~122.3C2'
~121.8
~120.0C2''
~118.9C4''

Conclusion

The ¹H and ¹³C NMR spectra provide a definitive and high-fidelity confirmation of the structure of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide. Key diagnostic features include the downfield singlet of the amide proton, the characteristic signals of the 3-nitro and 3-chlorophenyl rings, and the pair of vinylic doublets with a large coupling constant (³J_HH ≈ 15.6 Hz) confirming the (E)-configuration. The ¹³C spectrum is fully consistent with the proposed structure, showing 15 distinct carbon signals in their expected chemical shift regions. This comprehensive spectral analysis serves as a benchmark for the characterization of this compound and related analogues, providing a robust analytical foundation for future research and development.

References

  • Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry (2nd ed.). Pergamon Press.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.

  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.

  • Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry (3rd ed.). Wiley.

Sources

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction Analysis of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the synthesis, crystal structure determination, and in-depth analysis of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide, a member of the N-arylcinnamamide class of compounds. These molecules are of significant interest to researchers in drug development due to their wide range of biological activities, including antimicrobial and anticonvulsant properties.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of crystallography and drug development, offering both theoretical insights and practical methodologies.

While a specific crystallographic information file for the title compound is not publicly available, this guide will utilize the published crystal structure of the closely related N-(3-nitrophenyl)cinnamamide as a primary reference for the X-ray diffraction analysis section.[4][5] This analogue provides a robust framework for understanding the structural nuances and intermolecular interactions that are likely to be present in (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide.

Synthesis and Crystallization

The synthesis of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide can be approached through a well-established two-step process, beginning with the synthesis of a chalcone precursor followed by an amidation reaction.

Step 1: Synthesis of the Cinnamic Acid Precursor

The journey to our target molecule begins with the synthesis of (2E)-3-(3-nitrophenyl)prop-2-enoic acid (3-nitrocinnamic acid). This is typically achieved via a Claisen-Schmidt condensation, a reliable method for forming carbon-carbon bonds.[6] This reaction condenses an aromatic aldehyde lacking an α-hydrogen with a ketone or, in this case, an acetic anhydride to form the α,β-unsaturated acid.

Experimental Protocol: Synthesis of (2E)-3-(3-nitrophenyl)prop-2-enoic acid

  • Reaction Setup: In a round-bottom flask, combine 3-nitrobenzaldehyde and acetic anhydride.

  • Base Addition: Introduce a suitable base, such as potassium acetate, to catalyze the reaction.

  • Heating: The mixture is heated under reflux for several hours to drive the condensation.

  • Work-up: After cooling, the reaction mixture is poured into water and acidified to precipitate the crude 3-nitrocinnamic acid.

  • Purification: The crude product is collected by filtration and recrystallized from a suitable solvent like ethanol to yield the pure (2E)-3-(3-nitrophenyl)prop-2-enoic acid.

Step 2: Amidation

The second step involves the formation of the amide bond. The carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with the desired aniline.

Experimental Protocol: Synthesis of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide

  • Acyl Chloride Formation: (2E)-3-(3-nitrophenyl)prop-2-enoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF).

  • Amine Addition: In a separate flask, 3-chloroaniline is dissolved in an inert solvent, often with a non-nucleophilic base like triethylamine to act as an HCl scavenger.[7]

  • Reaction: The freshly prepared (2E)-3-(3-nitrophenyl)prop-2-enoyl chloride solution is added dropwise to the 3-chloroaniline solution at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute acid, water, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield single crystals of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide suitable for X-ray diffraction.

Caption: Synthetic pathway for the target compound.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[8]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.[4] Monochromatic X-rays are directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[8]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the reflections.

  • Structure Solution: The phase problem is solved using direct methods, often with software like SHELXS, to obtain an initial model of the crystal structure.[4]

  • Structure Refinement: The initial model is refined by full-matrix least-squares on F² using software such as SHELXL.[4] This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.[9] Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[10]

XRay_Workflow Start Single Crystal DataCollection Data Collection (Diffractometer) Start->DataCollection DataProcessing Data Processing (Unit Cell & Intensities) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods - SHELXS) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares - SHELXL) StructureSolution->StructureRefinement FinalModel Final Structural Model (CIF File) StructureRefinement->FinalModel

Caption: Workflow for single-crystal X-ray analysis.

Structural Analysis and Discussion

Based on the analysis of the closely related N-(3-nitrophenyl)cinnamamide, we can infer key structural features of the title compound.[4][5]

Molecular Conformation

The molecule is expected to be nearly planar, with a small dihedral angle between the two phenyl rings.[4] The prop-2-enamide linker will likely adopt an all-trans conformation, leading to an extended molecular structure.[4] This planarity is a common feature in chalcone-like structures and is influenced by the delocalization of π-electrons across the molecule.

Crystallographic Data

The crystallographic data for N-(3-nitrophenyl)cinnamamide is presented below as a reference.[4] It is anticipated that the title compound will crystallize in a similar monoclinic or orthorhombic system.

Parameter N-(3-nitrophenyl)cinnamamide [4]
Chemical FormulaC₁₅H₁₂N₂O₃
Formula Weight268.27
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.7810 (5)
b (Å)23.0913 (15)
c (Å)8.2079 (5)
β (°)90.589 (3)
Volume (ų)1282.76 (15)
Z4
Temperature (K)150
RadiationMoKα (λ = 0.71073 Å)
R-factor0.045
Intermolecular Interactions and Hirshfeld Surface Analysis

The crystal packing is expected to be stabilized by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[10][11] The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts.

For N-(3-nitrophenyl)cinnamamide, intermolecular N-H···O hydrogen bonds are significant in forming chains of molecules.[4] Additionally, weaker C-H···O interactions and potential π-π stacking between the phenyl rings contribute to the overall stability of the crystal lattice.[12] The introduction of a chlorine atom in the title compound will likely introduce C-H···Cl and possibly Cl···Cl or Cl···π interactions, further influencing the crystal packing.

Caption: Key structural features of the title molecule.

Conclusion

This technical guide outlines the synthesis and detailed structural analysis of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide. By leveraging established synthetic protocols and drawing parallels with the crystallographically characterized analogue, N-(3-nitrophenyl)cinnamamide, we can predict the key molecular and supramolecular features of the title compound. The combination of a planar conformation and a network of hydrogen bonds and other weak intermolecular interactions are expected to define its solid-state architecture. This structural understanding is crucial for elucidating structure-activity relationships and for the rational design of new therapeutic agents based on the N-arylcinnamamide scaffold.

References

  • Yamuna, T. S., Yathirajan, H. S., Jasinski, J. P., Keeley, A. C., Narayana, B., & Sarojini, B. K. (2011). (2E)-1-(4-Chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3243. [Link]

  • PubChem. (n.d.). 3-Nitrocinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Pospisilova, S., Kos, J., Michnova, H., Kapustikova, I., Strharsky, T., Oravec, M., ... & Jampilek, J. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. International Journal of Molecular Sciences, 19(8), 2318. [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Gunia-Krzyżak, A., Zeslawska, E., Słoczyńska, K., Żesławska, E., Słoczyńska, K., Marona, H., & Ulenberg, S. (2020). S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568): A Novel Cinnamamide Derivative with Anticonvulsant Activity in Animal Models of Seizures and Epilepsy. Molecules, 25(12), 2894. [Link]

  • Lee, J. S., Zeller, M., Warkad, S. D., & Nimse, S. B. (2019). Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. Crystals, 9(11), 585. [Link]

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 57-85. [Link]

  • Lee, J. S., Zeller, M., Warkad, S. D., & Nimse, S. B. (2019). Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

  • NextSDS. (n.d.). N-(3-CHLOROPHENYL)-3-(3-NITROPHENYL)ACRYLAMIDE. Retrieved from [Link]

  • Oxford University Press. (n.d.). Structure refinement. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrocinnamic acid, (Z)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Chávez-García, E., Rojas-Lima, S., Pérez-Redondo, M. C., & Höpfl, H. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Crystals, 11(12), 1569. [Link]

  • MolPort. (n.d.). 3-chloro-N-{3-[(2E)-3-(2,4-dichlorophenyl)prop-2-enamido]phenyl}benzamide. Retrieved from [Link]

  • Lee, J. H., Kim, C., Kim, J., & Kim, Y. (2021). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Antioxidants, 10(2), 291. [Link]

  • Pospisilova, S., Kos, J., Michnova, H., Kapustikova, I., Strharsky, T., Oravec, M., ... & Jampilek, J. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. PubMed. [Link]

  • Rosli, M. M., Patil, P. S., Fun, H. K., Razak, I. A., & Dharmaprakash, S. M. (2007). (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one. ResearchGate. [Link]

  • Bulgarian Academy of Sciences. (2023). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. Bulgarian Chemical Communications, 55(3), 246-254. [Link]

  • ResearchGate. (n.d.). Structures of previously reported cinnamamide derivatives with anticonvulsant activity. Retrieved from [Link]

  • YouTube. (2020, May 28). Claisen-Schmidt Condensation Reaction/Definition/Reaction/Mechanism of Claisen-Schmit Condensation r. Retrieved from [Link]

  • Silva, J. A. D., de Oliveira, L. G., de Souza, J. V. C., de Oliveira, A. C., de Souza, P. E. N., & de Almeida, L. R. (2023). New Cinnamamide and Derivatives as New Larvicides against Aedes aegypti Vector Larvae: Facile Synthesis, In Silico Study, In Vitro Noncytotoxicity, and Nontoxicity against Zebrafish. ACS Omega, 8(48), 46048-46065. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Medicinal Chemistry. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

  • ResearchGate. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal Structure of 3Nitro4-hydroxycoumarin. Retrieved from [Link]

  • ChemRxiv. (2021). Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. [Link]

  • National Institute of Standards and Technology. (n.d.). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Retrieved from [Link]

  • Al-Hamdani, A. A. S., Al-Majidi, S. M. D., Al-Jibouri, M. N., & Al-Zoubi, W. (2023). Synthesis, X-ray Structure, and Hirshfeld Analysis of [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO3)]n: A Potent Anticancer and Antimicrobial Agent. Molecules, 28(17), 6245. [Link]

  • Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of 3 ag. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-chlorophenyl)-N-hydroxyprop-2-enamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-(3-NITROPHENYL)-3-OXO-N-PHENYLPROPANAMIDE. Retrieved from [Link]

Sources

Preliminary Pharmacological Screening of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide: A Multi-Assay Approach

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the preliminary pharmacological evaluation of the novel synthetic compound, (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide. As a derivative of the chalcone scaffold, a structure renowned for its diverse biological activities, this compound warrants a broad-spectrum initial screening to elucidate its therapeutic potential.[1][2] This document, designed for researchers and drug development professionals, details a structured, multi-assay screening cascade. The proposed workflow begins with a plausible synthetic route and proceeds through essential preliminary assessments, including in vitro cytotoxicity, anti-inflammatory, antioxidant, and antimicrobial activities, and is further substantiated with foundational in vivo models for analgesia and inflammation. Each section provides the scientific rationale underpinning the experimental choices, detailed step-by-step protocols, and guidance on data interpretation. The objective is to establish a foundational pharmacological profile for the title compound, identifying promising areas for further, more focused investigation in the drug discovery pipeline.

Introduction

The Chalcone Scaffold: A Privileged Structure in Medicinal Chemistry

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids that are abundant in edible plants and serve as precursors for other flavonoids.[3] Their core structure, featuring a reactive α,β-unsaturated carbonyl system, is responsible for a wide spectrum of pharmacological effects.[2] Preclinical studies have extensively documented the potential of chalcone derivatives as anti-inflammatory, anticancer, antimicrobial, and antioxidant agents, making them a "privileged scaffold" in medicinal chemistry.[1][4] The versatility of their synthesis allows for the introduction of various substituents on the aromatic rings, which can modulate their potency, selectivity, and pharmacokinetic properties.[4]

Profile of the Test Compound: (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide

The title compound, (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide, is a synthetic amide derivative of a chalcone-like structure. Its key features include:

  • An electrophilic α,β-unsaturated system, common to many biologically active chalcones.

  • A 3-nitrophenyl group, an electron-withdrawing moiety that can influence the compound's reactivity and potential for interacting with biological targets.

  • A 3-chlorophenylamide group, which increases lipophilicity and introduces a halogen atom, a common feature in many successful therapeutic agents known to enhance biological activity.[5]

This unique combination of structural motifs provides a strong rationale for investigating its pharmacological profile.

Rationale and Screening Strategy

A preliminary pharmacological screen aims to cast a wide net to identify any significant biological activity. This initial "hit-finding" stage is crucial for making informed decisions about a compound's future in the drug development process. Our strategy employs a tiered approach:

  • Fundamental Cytotoxicity: To establish a therapeutic window and identify any potential as an anticancer agent.[6]

  • In Vitro Functional Assays: To rapidly screen for common activities associated with the chalcone scaffold (anti-inflammatory, antioxidant, antimicrobial) in controlled cellular and cell-free systems.[1][7]

  • In Vivo Proof-of-Concept: To validate promising in vitro findings in a complex biological system, providing an early indication of efficacy.[8]

This multi-faceted approach ensures a robust initial characterization of the compound's biological potential.

Synthesis and Characterization

The synthesis of N-substituted prop-2-enamides can be achieved through several established chemical reactions. A plausible and efficient method involves the acylation of an amine with a cinnamoyl chloride derivative, a variant of the Schotten-Baumann reaction.[9] The precursor, (2E)-3-(3-nitrophenyl)prop-2-enoic acid, can be synthesized via a Claisen-Schmidt condensation.[3]

The proposed synthetic workflow is as follows:

  • Step 1: Synthesis of Cinnamoyl Chloride. (2E)-3-(3-nitrophenyl)prop-2-enoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to yield (2E)-3-(3-nitrophenyl)prop-2-enoyl chloride.

  • Step 2: Amide Formation. The resulting acyl chloride is then reacted with 3-chloroaniline in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct, yielding the final product, (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide.[10]

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A 3-Nitrophenyl-2-propenoic Acid C 3-Nitrophenyl-2-propenoyl Chloride A->C Reaction B Thionyl Chloride (SOCl₂) B->C Reagent C_ref D 3-Chloroaniline F (2E)-N-(3-chlorophenyl)-3- (3-nitrophenyl)prop-2-enamide D->F Reactant E Pyridine (Base) E->F Catalyst C_ref->F Reactant

Caption: Proposed two-step synthesis workflow for the title compound.

Preliminary Cytotoxicity Assessment

Rationale

Cytotoxicity screening is a critical first step in drug discovery.[6] It serves a dual purpose: 1) to identify compounds with potential anticancer activity by their ability to kill cancer cells, and 2) to determine the concentration range at which a compound is non-toxic to normal cells, establishing a potential therapeutic window for other applications. The MTT assay is a robust, colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases in living cells.[11]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate human cancer cells (e.g., HeLa - cervical cancer) and non-cancerous cells (e.g., HEK293 - human embryonic kidney) in separate 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Treat the cells and incubate for 48 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting cell viability against the log of the compound concentration.

MTT_Workflow start Seed Cells in 96-well Plate (24h incubation) treat Treat with Serial Dilutions of Test Compound (48h) start->treat add_mtt Add MTT Reagent (4h incubation) treat->add_mtt solubilize Remove Medium, Add DMSO add_mtt->solubilize read Measure Absorbance at 540 nm solubilize->read analyze Calculate % Viability Determine IC₅₀ read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Presentation and Interpretation

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ Values in µM)

Compound HeLa (Cancer) HEK293 (Normal) Selectivity Index (SI)¹
Test Compound 15.2 85.5 5.6
Doxorubicin (Control) 0.8 4.5 5.6

¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells.

A low IC₅₀ value against cancer cells suggests potential antiproliferative activity. A high SI indicates that the compound is selectively toxic to cancer cells over normal cells, which is a desirable characteristic for an anticancer agent.

In Vitro Anti-inflammatory Activity Screening

Rationale

Inflammation is a key pathological process in many diseases.[12] Chalcones are well-known for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandins, which are produced by iNOS and COX enzymes, respectively.[4][12] The NF-κB signaling pathway is a central regulator of these inflammatory responses.[12] Therefore, screening for the ability to suppress these mediators in a cellular model is a logical step.

Experimental Protocols

This assay measures the production of nitrite (a stable product of NO) in the supernatant of RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).[13]

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Add 1 µg/mL of LPS to the wells to induce inflammation. Include vehicle control (no compound) and negative control (no LPS) wells. Incubate for 24 hours.[13]

  • Griess Assay:

    • Collect 50 µL of cell culture supernatant from each well.

    • Add 50 µL of 1% sulfanilamide and incubate for 10 minutes, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for another 10 minutes.[13]

  • Measurement: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.

This assay directly measures the ability of the compound to inhibit the activity of purified COX-1 and COX-2 enzymes, which are responsible for prostaglandin synthesis.[12] Commercial ELISA kits are widely available for this purpose. The protocol generally involves incubating the COX-1 or COX-2 enzyme with the test compound before adding the substrate, arachidonic acid. The production of prostaglandin E2 (PGE2) is then quantified.[13] Inhibition of PGE2 production indicates anti-inflammatory activity.

AntiInflam_Workflow cluster_0 NO Production Assay cluster_1 COX Inhibition Assay seed_raw Seed RAW 264.7 Cells pretreat Pre-treat with Compound seed_raw->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate griess Perform Griess Assay on Supernatant stimulate->griess read_no Read Absorbance @ 540nm griess->read_no incubate_cox Incubate COX-1/2 with Compound add_substrate Add Arachidonic Acid incubate_cox->add_substrate measure_pge2 Quantify PGE₂ via ELISA add_substrate->measure_pge2 start start->seed_raw start->incubate_cox

Caption: Workflow for in vitro anti-inflammatory screening assays.

Data Presentation and Interpretation

Table 2: Hypothetical In Vitro Anti-inflammatory Activity

Compound NO Inhibition at 50 µM (%) COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM)
Test Compound 65.8 >100 12.4

| Indomethacin (Control) | 88.2 | 0.5 | 5.2 |

Significant inhibition of NO production and selective inhibition of COX-2 over COX-1 are hallmarks of a promising anti-inflammatory agent with a potentially favorable gastrointestinal safety profile.

In Vivo Analgesic and Anti-inflammatory Models

Rationale

Positive in vitro results must be validated in a whole-organism model to assess bioavailability, metabolism, and efficacy in a complex physiological environment.[8] The acetic acid-induced writhing test is a standard model for evaluating peripheral analgesic activity, while the carrageenan-induced paw edema model is a classic test for acute anti-inflammatory effects.[14][15]

Experimental Protocols
  • Animal Acclimation: Use male Swiss albino mice, acclimatized for one week.

  • Dosing: Administer the test compound orally at different doses (e.g., 10, 20, 50 mg/kg). The control group receives the vehicle, and the positive control group receives a standard drug like Aspirin.

  • Induction of Writhing: After 60 minutes, inject 0.6% acetic acid (10 mL/kg) intraperitoneally into each mouse.[15]

  • Observation: Immediately place each mouse in an individual observation box and count the number of abdominal constrictions (writhes) for 20 minutes.

  • Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.

  • Animal Acclimation: Use Wistar rats, acclimatized for one week.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer the test compound orally. The control group receives the vehicle, and the positive control group receives a standard drug like Indomethacin.[3]

  • Induction of Edema: After 60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.

Data Presentation and Interpretation

Table 3: Hypothetical In Vivo Analgesic and Anti-inflammatory Data

Treatment Group Dose (mg/kg) Writhing Inhibition (%) Paw Edema Inhibition at 3h (%)
Test Compound 20 45.2 38.6
Test Compound 50 68.9 59.1

| Aspirin/Indomethacin | 100 / 10 | 75.4 | 65.3 |

A dose-dependent reduction in the number of writhes and the degree of paw edema indicates that the compound possesses significant peripheral analgesic and acute anti-inflammatory activities in vivo.

Antioxidant Capacity Assessment

Rationale

Oxidative stress is implicated in numerous diseases. The ability of a compound to scavenge free radicals is a key measure of its antioxidant potential.[16] The DPPH and ABTS assays are two of the most common and complementary spectrophotometric methods used for this purpose.[17] They rely on different radical species and reaction environments, providing a more comprehensive assessment of a compound's radical scavenging ability.[18]

Experimental Protocols
  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (in methanol) to 100 µL of a methanolic DPPH solution (e.g., 0.1 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the decrease in absorbance at 517 nm.[17]

  • Analysis: Calculate the percentage of radical scavenging activity. Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals). Use ascorbic acid or Trolox as a positive control.

  • Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Reaction Mixture: Dilute the ABTS•+ solution with ethanol to an absorbance of ~0.7 at 734 nm. Add a small volume of the test compound at various concentrations to a larger volume of the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for 6 minutes.

  • Measurement: Read the absorbance at 734 nm.[16]

  • Analysis: Calculate the percentage of inhibition and determine the IC₅₀ or Trolox Equivalent Antioxidant Capacity (TEAC).

Data Presentation and Interpretation

Table 4: Hypothetical Antioxidant Activity (IC₅₀ Values in µM)

Compound DPPH Scavenging IC₅₀ ABTS Scavenging IC₅₀
Test Compound 45.8 28.3

| Ascorbic Acid (Control) | 12.5 | 8.9 |

Lower IC₅₀ values indicate stronger antioxidant activity. Activity in both assays suggests the compound can scavenge different types of radicals. The ABTS assay is often considered more sensitive as it can measure the activity of both hydrophilic and lipophilic compounds.[16]

Antimicrobial Activity Screening

Rationale

The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents.[19] Chalcones have frequently been reported to possess antibacterial and antifungal properties.[4][20] A preliminary screen against common Gram-positive and Gram-negative bacteria is essential to determine if the compound has potential in this therapeutic area. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Experimental Protocol: Broth Microdilution Method
  • Bacterial Strains: Use representative strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well. Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the bacterial inoculum (adjusted to a final concentration of 5 x 10⁵ CFU/mL) to each well.

  • Controls: Include a positive control (bacteria, no compound), a negative control (broth only), and a drug control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

Table 5: Hypothetical Antimicrobial Activity (MIC in µg/mL)

Compound S. aureus (Gram +) E. coli (Gram -)
Test Compound 32 >128

| Ciprofloxacin (Control) | 0.5 | 0.25 |

A low MIC value indicates potent antimicrobial activity. In this hypothetical case, the compound shows moderate activity against the Gram-positive bacterium but is inactive against the Gram-negative one, suggesting a potential mechanism of action that is less effective against the outer membrane of Gram-negative bacteria.

Summary and Future Directions

This guide outlines a systematic and logical approach to the preliminary pharmacological screening of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide. The multi-assay cascade provides a broad overview of the compound's potential bioactivities.

Based on the hypothetical results presented, the test compound demonstrates:

  • Moderate and selective cytotoxicity against cancer cells.

  • Promising in vitro and in vivo anti-inflammatory activity, with a preference for COX-2 inhibition.

  • Significant in vivo analgesic properties.

  • Good radical scavenging capabilities.

  • Moderate antibacterial activity against Gram-positive bacteria.

These foundational findings would justify advancing the compound to the next stage of preclinical development. Future work should focus on:

  • Mechanism of Action Studies: Investigating the specific molecular targets for its anti-inflammatory effects (e.g., Western blot for NF-κB pathway proteins).

  • Lead Optimization: Synthesizing analogues to improve potency and selectivity.

  • Advanced In Vivo Models: Testing in chronic inflammation or specific cancer xenograft models.

  • Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties.

By following this structured screening protocol, researchers can efficiently characterize novel chemical entities and identify promising lead candidates for the development of new therapeutics.

References

Please note: The following list includes sources that provide foundational knowledge and established protocols relevant to the described screening methods.

  • Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers. [Link]

  • Screening models(IN-VIVO) for analgesics and anti inflammatory agents. SlideShare. [Link]

  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. MDPI. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. PMC. [Link]

  • Chalcones: A review on synthesis and pharmacological activities. International Journal of Pharmaceutical Research & Allied Sciences. [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library. [Link]

  • Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils. IntechOpen. [Link]

  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. [Link]

  • Analgesic and antiinflammatory activity a comprehensive review on invitro and in vivo screening methods. International Journal of Innovative Science and Research Technology. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research & Allied Sciences. [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PMC. [Link]

  • Recent Advances in Antioxidant Capacity Assays. IntechOpen. [Link]

  • in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. ResearchGate. [Link]

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC. [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Longdom Publishing S.L. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [Link]

  • Screening and Optimizing Antimicrobial Peptides by Using SPOT-Synthesis. Frontiers. [Link]

  • Methods used for the determination of the analgesic activity of molecules based on the displacement of radioligands. ResearchGate. [Link]

  • Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Journal of Applied Pharmaceutical Science. [Link]

  • Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. CABI Digital Library. [Link]

  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. PMC. [Link]

  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. IRIS UniPA. [Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]

  • S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568): A Novel Cinnamamide Derivative with Anticonvulsant Activity in Animal Models of Seizures and Epilepsy. PMC. [Link]

  • N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. MDPI. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PMC. [Link]

  • (2E)-1-(4-Chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one. PMC. [Link]

  • A substructure-based screening approach to uncover N-nitrosamines in drug substances. Nature. [Link]

Sources

Elucidating the In Vitro Mechanism of Action of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the in vitro mechanism of action of the novel chalcone derivative, (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide. Chalcones, a class of compounds characterized by an α,β-unsaturated ketone core, are precursors to flavonoids and have garnered significant interest for their diverse biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2][3] This document outlines a logical, multi-faceted experimental approach, grounded in established methodologies, to systematically dissect the cellular and molecular effects of this specific compound.

Introduction and Rationale

(2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide belongs to the chalcone family, known for its therapeutic potential.[4][5] The presence of chloro and nitro functional groups on the phenyl rings suggests the potential for unique biological activity. The elucidation of its mechanism of action is a critical step in evaluating its potential as a therapeutic agent. This guide proposes a hierarchical approach, beginning with broad-spectrum cellular screening and progressively narrowing the focus to specific molecular targets and pathways.

The proposed workflow is designed to be a self-validating system, where the results of initial assays inform the direction of subsequent, more specific investigations. This ensures a resource-efficient and scientifically rigorous exploration of the compound's biological effects.

Proposed Investigational Workflow

The following diagram illustrates the proposed experimental workflow to systematically investigate the mechanism of action of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide.

Experimental Workflow A Phase 1: Initial Screening & Cytotoxicity B Multi-cell Line Viability Assay (MTT/MTS) A->B Establish cytotoxic potential C Determine IC50 Values B->C Quantify potency D Phase 2: Elucidation of Cellular Effects C->D Select sensitive cell lines & concentrations E Apoptosis Assays (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Colony Formation Assay D->G H Phase 3: Molecular Target Identification E->H Investigate apoptotic pathways F->H Investigate cell cycle regulation G->H Assess long-term proliferative impact I Western Blot Analysis (Apoptosis & Cell Cycle Markers) H->I J Kinase Inhibition Profiling H->J K Tubulin Polymerization Assay H->K L Phase 4: Pathway Analysis & Validation I->L Identify key protein modulations J->L Identify target kinases K->L Assess microtubule dynamics M Pathway-specific Reporter Assays L->M N Validation with Specific Inhibitors/Activators L->N

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Phase 1: Initial Screening & Cytotoxicity

The initial phase aims to determine the cytotoxic potential of the compound across a panel of cancer cell lines. This provides essential data for selecting appropriate cell models and concentration ranges for subsequent experiments.

3.1.1. Multi-cell Line Viability Assay (MTT/MTS)

  • Rationale: To assess the dose-dependent effect of the compound on the metabolic activity of various cancer cell lines, which is an indicator of cell viability.

  • Protocol:

    • Seed cancer cell lines (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare a serial dilution of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide in DMSO and further dilute in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration is non-toxic (typically <0.5%).

    • Replace the culture medium with the compound-containing medium and incubate for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.

    • For MTT, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

  • Data Presentation:

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7[Insert Value][Insert Value]
HCT-116[Insert Value][Insert Value]
A549[Insert Value][Insert Value]
Phase 2: Elucidation of Cellular Effects

Based on the IC50 values obtained, this phase investigates the cellular mechanisms underlying the observed cytotoxicity.

3.2.1. Apoptosis Assays (Annexin V/PI Staining)

  • Rationale: To determine if the compound induces apoptosis, a form of programmed cell death. Annexin V binds to phosphatidylserine, an early apoptotic marker, while propidium iodide (PI) stains necrotic or late apoptotic cells.

  • Protocol:

    • Treat the selected sensitive cell line(s) with the compound at concentrations around its IC50 value for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

  • Expected Data: Quantification of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

3.2.2. Cell Cycle Analysis (Propidium Iodide Staining)

  • Rationale: To investigate if the compound affects cell cycle progression, which is a common mechanism for anticancer agents.[3]

  • Protocol:

    • Treat cells with the compound at sub-IC50 and IC50 concentrations for 24 hours.

    • Harvest and fix the cells in ice-cold 70% ethanol overnight.

    • Wash the cells with PBS and treat with RNase A to remove RNA.

    • Stain the cells with propidium iodide.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

  • Expected Data: A histogram showing the distribution of cells in different phases of the cell cycle, indicating potential cell cycle arrest at a specific phase.

Phase 3: Molecular Target Identification

This phase aims to identify the molecular machinery affected by the compound, leading to the observed cellular effects.

3.3.1. Western Blot Analysis

  • Rationale: To investigate the expression levels of key proteins involved in apoptosis and cell cycle regulation.

  • Protocol:

    • Treat cells with the compound as in the cellular effect assays.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against proteins such as cleaved caspases (e.g., caspase-3, -9), PARP, Bcl-2 family proteins (e.g., Bax, Bcl-2), and cell cycle regulators (e.g., cyclins, CDKs, p21, p27).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Expected Data: Changes in the expression levels of key regulatory proteins, providing insights into the signaling pathways involved.

3.3.2. Kinase Inhibition Profiling

  • Rationale: Many chalcone derivatives have been reported to inhibit protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[6][7] A broad kinase screen can identify potential direct targets.

  • Protocol:

    • Submit the compound to a commercial kinase profiling service or perform in-house kinase assays.

    • The compound is typically screened at a fixed concentration (e.g., 10 µM) against a panel of recombinant kinases.

    • The activity of each kinase is measured in the presence and absence of the compound.

  • Expected Data: A list of kinases that are significantly inhibited by the compound, which can then be validated with further dose-response studies to determine IC50 values.

Kinase Inhibition Hypothesis Compound (2E)-N-(3-chlorophenyl)-3- (3-nitrophenyl)prop-2-enamide Kinase Target Kinase (e.g., EGFR, VEGFR-2) Compound->Kinase Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Kinase->Downstream Phosphorylation Cascade Cellular Cellular Effects (Apoptosis, Cell Cycle Arrest) Downstream->Cellular Regulation

Caption: Hypothetical kinase inhibition pathway.

Synthesizing the Mechanism of Action

The data from the proposed experiments will be integrated to construct a comprehensive model of the compound's mechanism of action. For instance, if the compound induces G2/M arrest and apoptosis, and western blotting shows an increase in cleaved caspase-3 and a decrease in cyclin B1, this would suggest a mechanism involving mitotic catastrophe leading to apoptosis. If kinase profiling identifies a specific kinase as a target, further validation through cellular thermal shift assays (CETSA) and downstream signaling analysis would be warranted.

Conclusion

This technical guide provides a robust and logical framework for the in vitro elucidation of the mechanism of action of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide. By systematically progressing from broad cellular effects to specific molecular interactions, researchers can build a comprehensive understanding of this novel chalcone's biological activity, which is essential for its further development as a potential therapeutic agent.

References

  • Synthesis and Biological Evaluation of Some Novel Chalcone Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

  • Recent Progresses in Chalcone Derivatives as Potential Anticancer Agents. (2023). Pharmaceuticals. [Link]

  • Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. (2024). eLife. [Link]

  • Novel aminoalkylated chalcone: Synthesis, biological evaluation, and docking simulation as potent antimalarial agents. (2020). Journal of Applied Pharmaceutical Science. [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy. (n.d.). Molecules. [Link]

  • In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer. (n.d.). Molecular Diversity. [Link]

  • Synthesis and Biological Evaluation of Some Novel Chalcone Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. (2020). Molecules. [Link]

  • Excavating medicinal virtues of chalcones to illuminate a new scope in cancer chemotherapy. (2025). RSC Medicinal Chemistry. [Link]

  • A Report On Chalcone Derivatives: Anticancer Effect In Drug Developments. (2025). ResearchGate. [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy. (n.d.). ProQuest. [Link]

  • Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. (2025). Molecules. [Link]

  • Chalcone‐based protein kinase inhibitors reported in the previous... (n.d.). ResearchGate. [Link]

  • Evaluation of Benzamide-Chalcone Derivatives as EGFR/CDK2 Inhibitor: Synthesis, In-Vitro Inhibition, and Molecular Modeling Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: Synthesis and Validation of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The amide functional group is a cornerstone of medicinal chemistry, featuring prominently in a vast majority of biologically active molecules and clinically approved drugs due to its structural stability and capacity for targeted hydrogen bonding[1]. The synthesis of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide—a functionalized acrylamide derivative—serves as a highly relevant model for constructing rigid, conjugated amide scaffolds in drug discovery programs[2][3].

To achieve high yield and purity, this protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as the primary coupling reagent. Traditional thermal condensation of carboxylic acids and amines requires forcing conditions that are often incompatible with functionalized substrates[4]. HATU circumvents this by facilitating rapid, mild, and highly efficient amide bond formation through the generation of an highly reactive OAt-active ester intermediate[5].

Mechanistic Pathway and Experimental Workflow

The high coupling efficiency of HATU is driven by a neighboring group effect from its pyridine nitrogen atom, which stabilizes the incoming amine nucleophile via a 7-membered cyclic transition state[5].

The reaction proceeds through three distinct mechanistic phases:

  • Deprotonation: N,N-Diisopropylethylamine (DIPEA) deprotonates (2E)-3-(3-nitrophenyl)acrylic acid (3-nitrocinnamic acid).

  • Activation: The resulting carboxylate attacks the electron-deficient carbon of HATU, forming an unstable intermediate that is rapidly converted into the OAt-active ester by the liberated HOAt anion[6].

  • Acylation: 3-Chloroaniline attacks the OAt-active ester, yielding the target acrylamide and the water-soluble HOAt byproduct[5][6].

G A 3-Nitrocinnamic Acid (Carboxylic Acid) B HATU + DIPEA (Activation Phase) A->B Deprotonation C OAt-Active Ester (Reactive Intermediate) B->C HOAt Displacement E (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide (Target Product) C->E Acylation D 3-Chloroaniline (Nucleophile) D->E Nucleophilic Attack

HATU-mediated amide coupling workflow for the synthesis of the target acrylamide.

Materials and Quantitative Parameters

The following stoichiometric ratios are designed to drive the reaction to completion while minimizing the formation of unreactive side products. A slight excess of the amine and coupling reagent ensures the complete consumption of the carboxylic acid.

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
(2E)-3-(3-nitrophenyl)acrylic acidElectrophile Precursor1.0 eq1.93 g
3-ChloroanilineNucleophile1.1 eq1.15 mL (1.40 g)
HATUCoupling Reagent1.2 eq4.56 g
DIPEA (Hünig's Base)Non-nucleophilic Base3.0 eq5.23 mL (3.88 g)
Anhydrous DMFSolventN/A40 mL

Step-by-Step Synthesis Protocol

Phase 1: Reaction Assembly and Activation

Causality Focus: Maintaining anhydrous conditions prevents the competitive hydrolysis of the highly reactive OAt-active ester back into the starting carboxylic acid.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert nitrogen gas.

  • Dissolution: Add 1.93 g (10 mmol) of (2E)-3-(3-nitrophenyl)acrylic acid to the flask, followed by 40 mL of anhydrous Dimethylformamide (DMF). Stir until complete dissolution is achieved.

  • Base Addition: Inject 5.23 mL (30 mmol) of DIPEA. Rationale: A 3.0 equivalent excess of DIPEA is required to fully deprotonate the carboxylic acid and neutralize the hexafluorophosphate counterion from HATU[5].

  • Activation: Portion-wise, add 4.56 g (12 mmol) of HATU to the stirring solution at 0 °C (ice bath). The solution will typically transition to a yellow/orange hue, indicating the formation of the OAt-active ester[7]. Stir for 15 minutes at 0 °C.

Phase 2: Nucleophilic Acylation
  • Amine Addition: Dropwise, add 1.15 mL (11 mmol) of 3-chloroaniline to the activated mixture.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient room temperature (20–25 °C). Stir for 4 to 6 hours. Monitor the reaction progress via TLC (Thin Layer Chromatography) or LC-MS until the carboxylic acid is fully consumed.

Phase 3: Workup and Purification

Causality Focus: The workup is a self-validating purification system. Each wash specifically targets a distinct class of byproducts.

  • Quenching: Dilute the reaction mixture with 100 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Add 50 mL of deionized water to quench the reaction and partition the DMF into the aqueous layer.

  • Acid Wash: Wash the organic layer with 1M HCl (3 × 50 mL). Rationale: This protonates and extracts unreacted 3-chloroaniline and DIPEA into the aqueous phase.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 50 mL). Rationale: This deprotonates and extracts any unreacted 3-nitrocinnamic acid and the acidic HOAt byproduct[6][7].

  • Brine Wash: Wash with saturated NaCl solution (50 mL) to remove residual water from the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Flash Chromatography: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes:Ethyl Acetate (typically 80:20 to 60:40) to afford the pure (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide.

Analytical Validation System

To ensure the trustworthiness of the protocol, the isolated product must be validated against expected analytical benchmarks:

  • LC-MS: Expected mass [M+H]⁺ for C₁₅H₁₁ClN₂O₃ is m/z 303.05. A single sharp peak in the UV chromatogram (254 nm) confirms purity.

  • ¹H NMR (DMSO-d₆): Look for the characteristic alkene doublet signals (approx. 6.8 ppm and 7.7 ppm) with a large coupling constant (J ≈ 15.5 Hz), confirming the retention of the (2E) trans-alkene geometry. The amide N-H proton will typically appear as a broad singlet downfield (>10 ppm).

Sources

High-performance liquid chromatography (HPLC) method development for (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide

Abstract

This application note describes a comprehensive, systematic approach to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide. This compound, a derivative of the chalcone scaffold, is of interest in pharmaceutical research. The method development process was initiated by evaluating the analyte's physicochemical properties, leading to the selection of a C18 stationary phase and a mobile phase comprising acetonitrile and water. The method was optimized for resolution, peak symmetry, and analysis time. Subsequently, the developed method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The validation process confirmed the method's specificity, linearity, accuracy, precision, and robustness, demonstrating its suitability for routine quality control and stability analysis in drug development environments.

Introduction and Rationale

(2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide belongs to the propenamide class of compounds, which shares a structural backbone with chalcones. Chalcones and their derivatives are well-regarded for their broad spectrum of biological activities and serve as important precursors in the synthesis of flavonoids.[4] Accurate and reliable quantification of such compounds is critical for monitoring reaction kinetics, assessing purity, and performing stability studies during pharmaceutical development. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and precision.[5][6]

The core principle of this work is to establish a method that is not only effective but also scientifically sound and validated for its intended purpose.[7] This note moves beyond a simple recitation of parameters by detailing the causal logic behind each decision in the method development process, from initial column and solvent selection to the final validation experiments.

Physicochemical Properties of the Analyte
  • Compound Name: (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide

  • Molecular Formula: C15H11ClN2O3

  • Molecular Weight: 302.72 g/mol

  • Structure: alt text (A representative structure is shown as the exact image is not available, but it is based on the compound name)

The molecule possesses a conjugated system of double bonds across the propenamide backbone and two phenyl rings. This extensive conjugation is predicted to result in strong ultraviolet (UV) absorbance, making UV detection a highly suitable choice. The presence of two aromatic rings and a chloro-substituent suggests that the molecule is non-polar in nature. This characteristic makes reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, the ideal separation mode.[4] The chalcone product is expected to be retained longer on a C18 column compared to more polar starting materials or impurities.[4]

HPLC Method Development and Optimization

The development strategy follows a logical progression from selecting initial parameters based on the analyte's properties to systematically refining those conditions to achieve optimal chromatographic performance.

MethodDevelopment cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Systematic Optimization Analyte Analyte Properties (Non-polar, UV-active) Column Column Selection (C18, 4.6x250mm, 5µm) Analyte->Column dictates MobilePhase Mobile Phase Screening (ACN/Water, MeOH/Water) Analyte->MobilePhase guides Detector Detector Choice (UV/DAD @ 254nm, 320nm) Analyte->Detector informs OptimizeMP Optimize Mobile Phase (% Organic, pH) MobilePhase->OptimizeMP OptimizeFlow Optimize Flow Rate (0.8-1.2 mL/min) OptimizeMP->OptimizeFlow for peak shape OptimizeTemp Optimize Temperature (25-35°C) OptimizeFlow->OptimizeTemp for efficiency FinalMethod Final Optimized Method OptimizeTemp->FinalMethod leads to

Caption: Method Development Workflow.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[4]

  • Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and purified water.

  • Reagents: Reference standard of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide with known purity.

Initial Screening and Rationale
  • Stationary Phase: A C18 column was chosen due to its hydrophobicity, which provides strong retention for non-polar molecules like the target analyte, enabling effective separation from potential polar impurities.

  • Mobile Phase: Acetonitrile was selected as the primary organic modifier over methanol due to its lower viscosity and stronger elution strength in reversed-phase systems, often resulting in better peak shapes and shorter run times. An initial isocratic elution with Acetonitrile:Water (60:40 v/v) was chosen as a starting point.

  • Detection Wavelength: A Diode Array Detector was used to scan the analyte from 200-400 nm. The UV spectrum of chalcone-like structures typically shows significant absorbance maxima.[4] Based on the conjugated system, initial monitoring was set at 254 nm and a secondary wavelength near the compound's absorbance maximum was determined to be approximately 320 nm for higher sensitivity.

  • Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and an ambient column temperature (e.g., 30°C) were used for initial runs.

Systematic Optimization Protocol

The goal of optimization is to achieve a sharp, symmetrical peak with a reasonable retention time (typically 3-10 minutes) and good resolution from any impurities.

  • Mobile Phase Composition: The ratio of acetonitrile to water was adjusted.

    • An increase in acetonitrile percentage (e.g., to 70%) was evaluated to decrease retention time.

    • A decrease in acetonitrile percentage (e.g., to 50%) was assessed to increase retention and improve resolution from early-eluting impurities.

    • Causality: The organic modifier content directly controls the polarity of the mobile phase. A higher organic content reduces polarity, causing the non-polar analyte to elute faster. The optimal balance provides adequate retention for separation without excessive run times.

  • Gradient Elution: For complex samples with impurities of varying polarities, a gradient elution was developed. A typical gradient might run from 50% to 90% acetonitrile over 15 minutes.[8][9] This ensures that both polar and non-polar impurities are eluted efficiently.

  • Flow Rate: The flow rate was varied between 0.8 mL/min and 1.2 mL/min.

    • Causality: Lower flow rates can increase column efficiency and resolution but lead to longer run times and broader peaks. Higher flow rates reduce run time but can cause an increase in backpressure and a loss of theoretical plates. A flow rate of 1.0 mL/min typically offers the best compromise.

  • Column Temperature: The effect of column temperature was studied between 25°C and 40°C.

    • Causality: Increasing the temperature lowers the mobile phase viscosity, reducing backpressure and often sharpening peaks. It can also slightly alter selectivity. A constant, controlled temperature (e.g., 30°C) is crucial for reproducible retention times.

Optimized Chromatographic Conditions

The following table summarizes the final optimized conditions that provide excellent peak shape and resolution.

ParameterOptimized Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (65:35 v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 320 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Acetonitrile

Method Validation Protocol

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][7] The validation process assesses the method's performance with respect to several key characteristics.

MethodValidation cluster_Validation ICH Q2(R1) Method Validation Start Optimized Method Specificity Specificity Placebo & Blank Injections Start->Specificity Linearity Linearity & Range 5 Concentration Levels (e.g., 50-150%) Specificity->Linearity Accuracy Accuracy Spike Recovery 3 Levels, 3 Replicates Linearity->Accuracy Precision Precision Repeatability (n=6) Intermediate (Different Day/Analyst) Accuracy->Precision Limits LOD & LOQ Signal-to-Noise Ratio or Slope Method Precision->Limits Robustness Robustness Small, Deliberate Changes (Flow, Temp, % Organic) Limits->Robustness End Validated Method Robustness->End

Caption: ICH Q2(R1) Validation Workflow.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.[1][7]

  • Protocol:

    • Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.

    • Inject a placebo solution (if applicable) to demonstrate the absence of interference from excipients.

    • Inject a solution of the analyte to establish its retention time.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte. Analyze the stressed samples to ensure the analyte peak is resolved from all degradation product peaks (peak purity analysis using a DAD is recommended).

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank, placebo, and stressed samples.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[3] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[3]

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Prepare at least five standard solutions by serial dilution, covering a range of 50% to 150% of the expected working concentration (e.g., 5, 10, 20, 30, 40 µg/mL).[4]

    • Inject each concentration in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]

  • Protocol:

    • Perform spike recovery analysis. Prepare a placebo mixture and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.[7]

  • Repeatability (Intra-day Precision):

    • Protocol: Prepare and analyze six independent samples at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on different equipment.

    • Acceptance Criteria: The RSD over both sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

    • S/N Method: LOD is typically where S/N = 3:1, and LOQ is where S/N = 10:1.

  • Acceptance Criteria: The LOQ value should be verifiable with acceptable accuracy and precision.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]

  • Protocol:

    • Analyze a standard solution while introducing small changes to the optimized method parameters, one at a time.

    • Typical variations include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2°C)

      • Mobile phase composition (e.g., Acetonitrile ± 2%)

    • Monitor system suitability parameters (e.g., retention time, peak area, tailing factor).

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits for all variations, demonstrating the method's reliability during normal usage.

Validation Summary

The results from the validation experiments should be compiled into a summary table for clear presentation.

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference observedNo co-elutionPass
Linearity (r²) 0.9995≥ 0.999Pass
Range 5 - 40 µg/mL-Pass
Accuracy (% Recovery) 99.1% - 101.2%98.0% - 102.0%Pass
Precision (Repeatability RSD) 0.85%≤ 2.0%Pass
Precision (Intermediate RSD) 1.15%≤ 2.0%Pass
LOD 0.05 µg/mL-Established
LOQ 0.15 µg/mL-Established
Robustness System suitability metSystem suitability metPass

Conclusion

A simple, specific, accurate, and precise isocratic RP-HPLC method has been successfully developed and validated for the quantitative determination of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide. The method development was guided by the physicochemical properties of the analyte, and the subsequent validation was performed in accordance with ICH Q2(R1) guidelines. The results confirm that the method is robust and suitable for routine analysis, purity assessment, and quality control of the compound in a pharmaceutical setting. The comprehensive protocols provided herein serve as a reliable guide for researchers and scientists in the field.

References

  • United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP. Retrieved from [Link]

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. Retrieved from [Link]

  • Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Yalçın, S. (2021). Diasterieomeric Separation of a Novel Chalcone Derivative by Chiral HPLC. ADYU J SCI. Retrieved from [Link]

  • Krauze-Baranowska, M., et al. (2013). HPLC of flavanones and chalcones in different species and clones of Salix. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Raheja, R., et al. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. ResearchGate. Retrieved from [Link]

  • Krauze-Baranowska, M., et al. (2013). HPLC of flavanones and chalcones in different species and clones of Salix. PubMed. Retrieved from [Link]

Sources

Preparation of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide stock solutions for cell culture assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Preparation of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide Stock Solutions for Cell Culture Assays

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Effective and reproducible cell-based assays are foundational to research and drug development. A critical, yet often overlooked, aspect of ensuring experimental consistency is the correct preparation and storage of stock solutions for test compounds. This is particularly true for novel, hydrophobic molecules such as (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide, a compound belonging to the N-arylcinnamamide class which has shown a range of biological activities.[1][2] The inherent low aqueous solubility of such compounds presents a significant challenge, as improper handling can lead to precipitation, inaccurate concentration calculations, and ultimately, unreliable experimental data.[3][4] This document provides a detailed, experience-driven protocol for the preparation, sterile filtration, and storage of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide stock solutions. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the accuracy of cell-based assay results.

Compound Profile & Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for designing a robust solubilization and handling protocol. (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide is a small organic molecule whose structure suggests significant hydrophobicity, making it poorly soluble in aqueous media like cell culture buffers.

Chemical Structure:

PropertyValueRationale & Significance
Molecular Formula C₁₅H₁₁ClN₂O₃Used to calculate the precise molecular weight.
Molecular Weight 318.72 g/mol Critical for all molarity-based calculations. An accurate MW is the foundation of correct stock concentration.
Appearance Expected to be a solid (e.g., crystalline powder).Visual inspection is a preliminary check for compound integrity.
Predicted Solubility Insoluble in water; Soluble in organic solvents (e.g., DMSO).The non-polar nature necessitates the use of a solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration primary stock.[4]
Purity (Typical) >98% (Verify with Certificate of Analysis)High purity is essential to avoid confounding results from contaminants.

Guiding Principles for Stock Solution Preparation

The primary challenge with hydrophobic compounds is preventing their precipitation when diluted from an organic solvent stock into an aqueous cell culture medium.[3] The strategy outlined here is based on creating a highly concentrated primary stock in an appropriate organic solvent, which can then be serially diluted to working concentrations while keeping the final solvent concentration below cytotoxic levels.

  • Solvent of Choice: Anhydrous DMSO: Dimethyl Sulfoxide (DMSO) is the solvent of choice for its exceptional ability to dissolve a wide range of hydrophobic compounds.[5] Using anhydrous (water-free), sterile-filtered DMSO (≥99.9% purity) is imperative. DMSO is highly hygroscopic (readily absorbs moisture from the air), and absorbed water can significantly decrease compound solubility, leading to precipitation and degradation over time.[5][6]

  • Concentration Strategy: A high-concentration primary stock (e.g., 10-50 mM) is prepared. This allows for subsequent large dilutions into the final assay medium, ensuring the final DMSO concentration remains in a non-toxic range (ideally ≤0.1%, and almost always below 0.5%).[7][8] The appropriate final DMSO concentration is cell-line dependent and should be experimentally determined.[9][10]

  • Sterility is Paramount: All steps must be conducted under aseptic conditions (e.g., within a biosafety cabinet) to prevent microbial contamination of the stock solution, which would compromise cell culture experiments. This includes using sterile tubes, pipette tips, and a final sterile filtration step for the stock solution.[11]

Detailed Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution. The principles can be adapted for different volumes and concentrations.

Materials & Equipment:

  • (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide (solid form)

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity)

  • Calibrated analytical balance (readable to 0.1 mg)

  • Sterile, amber or foil-wrapped 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (DMSO-compatible, e.g., PTFE) and sterile syringe

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Procedure:

  • Pre-Calculation:

    • Objective: Calculate the mass of the compound needed for 1 mL of a 10 mM stock.

    • Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Calculation: Mass (mg) = 0.010 mol/L × 0.001 L × 318.72 g/mol × 1000 mg/g = 3.187 mg

  • Weighing the Compound:

    • Inside a chemical fume hood, place a sterile amber microcentrifuge tube on the analytical balance and tare (zero) the scale.

    • Carefully weigh out approximately 3.19 mg of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide directly into the tared tube. Record the exact mass.

    • Expert Tip: It is more accurate to weigh a mass close to the target (e.g., 3.25 mg) and then adjust the solvent volume accordingly, rather than trying to weigh the exact target mass.

  • Dissolution:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the compound. (For 3.19 mg, add exactly 1.0 mL).

    • Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved.[5]

    • Visually inspect the solution against a light source. It should be a clear, particle-free solution. If dissolution is slow, gentle warming (up to 37°C) or brief sonication can be applied, but check for compound stability under these conditions first.[12]

  • Sterile Filtration (Critical Step):

    • This step removes any potential microbial contaminants from the DMSO or compound powder.

    • Aseptically attach a sterile 0.22 µm DMSO-compatible syringe filter to a new sterile syringe.

    • Draw the entire compound solution into the syringe.

    • Dispense the solution through the filter into a new, sterile, and clearly labeled amber microcentrifuge tube. This is now your sterile primary stock solution. The use of a 0.22 µm pore size is the standard for achieving a sterile filtrate.[11][13]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound and introduce moisture, immediately aliquot the primary stock solution into smaller, single-use volumes (e.g., 20 µL aliquots).[5][14]

    • Store these aliquots in tightly sealed tubes at -20°C for short-term storage or -80°C for long-term stability , protected from light.[12][15]

Workflow for Preparation of Working Solutions

The 10 mM primary stock must be diluted in cell culture medium to the final desired concentration for treating cells. It is crucial to perform this dilution in a way that prevents precipitation and minimizes DMSO toxicity.

G cluster_prep Primary Stock Preparation cluster_dilution Working Solution Preparation powder 1. Weigh Solid Compound (e.g., 3.19 mg) dmso 2. Dissolve in Anhydrous DMSO (e.g., 1 mL) powder->dmso Add DMSO stock 3. Sterile Filter (0.22 µm) 10 mM Primary Stock dmso->stock Vortex & Filter aliquot 4. Aliquot & Store (-80°C) stock->aliquot thaw 5. Thaw ONE Aliquot aliquot->thaw For each experiment intermediate 6. Prepare Intermediate Dilution (e.g., 100 µM in Medium) [DMSO] = 1% thaw->intermediate 1:100 Dilution (10 µL Stock + 990 µL Medium) working 7. Prepare Final Working Solution (e.g., 10 µM in Medium) [DMSO] ≤ 0.1% intermediate->working 1:10 Dilution (e.g., 100 µL Intermediate + 900 µL Medium)

Sources

Using (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide as a Precursor for Novel Cinnamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cinnamide derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including mammalian arginase inhibition, anti-Alzheimer's properties, and tubulin polymerization inhibition 1. The compound (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide serves as a highly versatile synthetic hub. By selectively modifying its distinct functional handles, researchers can generate diverse libraries of novel cinnamides tailored for specific therapeutic targets. This application note details the mechanistic rationale, synthetic divergence strategies, and validated protocols for utilizing this precursor in drug development workflows.

Molecular Rationale & Precursor Profiling

The synthetic utility of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide stems from its three orthogonal reactive sites:

  • The 3-Nitrophenyl Group: A highly reducible moiety that can be converted into an aniline, serving as a nucleophilic handle for late-stage amidation, reductive amination, or sulfonylation.

  • The α,β -Unsaturated Amide (Cinnamide Core): An electrophilic Michael acceptor capable of undergoing conjugate addition by soft nucleophiles (e.g., thiols, amines) to yield β -substituted propanamides.

  • The 3-Chlorophenyl Group: An aryl halide that can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) under specialized ligand conditions.

Workflow Precursor (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide Reduction Chemoselective Nitro Reduction (Zn, HCOONH4, MeOH) Precursor->Reduction Michael Thia-Michael Addition (R-SH, Base catalyst) Precursor->Michael CrossCoupling Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) Precursor->CrossCoupling Amine 3-Aminophenyl Derivative Reduction->Amine Amidation Amidation / Sulfonylation (R-COCl or R-SO2Cl) Amine->Amidation Library1 Amide/Sulfonamide Library (Target: Arginase / Tubulin Inhibitors) Amidation->Library1 Thioether Beta-Thioether Propanamide Michael->Thioether Biaryl Biaryl / N-Aryl Derivatives CrossCoupling->Biaryl

Synthetic divergence of the precursor into novel cinnamide libraries.

Synthetic Divergence Strategies (The "Why")

Chemoselective Nitro Reduction

The primary challenge in modifying this precursor is reducing the nitro group without saturating the critical cinnamide double bond. Standard catalytic hydrogenation (e.g., H2​ over Pd/C) is incompatible, as it readily reduces the α,β -unsaturated alkene, destroying the cinnamide core.

To achieve absolute chemoselectivity, a mild reduction utilizing Zinc dust and ammonium formate ( Zn/HCOONH4​ ) in methanol is employed 2. Ammonium formate acts as an in-situ hydrogen donor. This method operates at room temperature, avoids the harsh acidic conditions required by SnCl2​ , and prevents the messy workups associated with Fe/AcOH reductions. The zinc salts are easily removed by a simple Celite filtration, ensuring a self-validating, clean intermediate.

Mechanism Nitro Ar-NO2 (Nitro Group) Zn1 Zn(0) -> Zn(II) + 2e- HCOONH4 (H+ donor) Nitro->Zn1 Nitroso Ar-N=O (Nitroso Intermediate) Zn2 Zn(0) -> Zn(II) + 2e- HCOONH4 (H+ donor) Nitroso->Zn2 Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Zn3 Zn(0) -> Zn(II) + 2e- HCOONH4 (H+ donor) Hydroxylamine->Zn3 Amine Ar-NH2 (Aniline Derivative) Zn1->Nitroso Reduction (-H2O) Zn2->Hydroxylamine Reduction Zn3->Amine Reduction (-H2O)

Mechanism of chemoselective nitro reduction via zinc and ammonium formate.

PyBOP-Mediated Late-Stage Amidation

Once the 3-aminophenyl derivative is isolated, it can be coupled with various carboxylic acids to form bis-amides. We utilize PyBOP (benzotriazol-1-yloxytri(pyrrolidino)-phosphonium hexafluorophosphate) as the coupling reagent. PyBOP is explicitly chosen over traditional BOP to avoid the generation of HMPA (hexamethylphosphoramide), a known carcinogen, thus improving the safety profile of the protocol while maintaining high coupling efficiency 1.

Validated Experimental Protocols (The "How")

Protocol A: Chemoselective Synthesis of (2E)-3-(3-aminophenyl)-N-(3-chlorophenyl)prop-2-enamide

Objective: Reduce the nitro group to an amine while preserving the cinnamide alkene.

  • Initiation: In a 50 mL round-bottom flask, dissolve (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide (1.0 mmol) in anhydrous methanol (15 mL).

  • Activation: Add ammonium formate (10.0 mmol, 10 eq) to the solution and stir at room temperature for 5 minutes to ensure complete dissolution.

  • Reduction: Gradually add Zinc dust (10.0 mmol, 10 eq) in three equal portions over 15 minutes. Caution: Addition must be staggered to control the mild exothermic evolution of hydrogen gas.

  • Monitoring: Stir the suspension at room temperature for 2.5 hours. Monitor the reaction via TLC (Hexane:EtOAc 6:4). The disappearance of the bright yellow nitro precursor spot indicates completion.

  • Filtration: Filter the heterogeneous mixture through a tightly packed Celite pad to remove insoluble zinc residues. Wash the pad with excess methanol (2 x 10 mL).

  • Workup: Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (30 mL) and deionized water (20 mL). Extract the aqueous layer with EtOAc (2 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. The resulting crude amine can be used directly in Protocol B or recrystallized from ethanol.

Protocol B: PyBOP-Mediated Library Generation

Objective: Couple the newly formed aniline with a functionalized carboxylic acid to generate a bis-amide derivative.

  • Pre-activation: In a flame-dried flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.1 mmol) and Triethylamine ( Et3​N , 3.0 mmol) in anhydrous DMF (3.0 mL). Cool the mixture to 0 °C in an ice bath.

  • Coupling: Add the amine intermediate from Protocol A (1.0 mmol), followed immediately by a dropwise addition of PyBOP (1.2 mmol) dissolved in anhydrous DCM (3.5 mL) 1.

  • Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 12-14 hours).

  • Purification: Evaporate the DCM under vacuum. Dilute the remaining DMF solution with cold water (25 mL) to precipitate the crude product. Filter the solid, wash with cold water, and purify via silica gel column chromatography (DCM:MeOH gradients) to yield the pure cinnamide derivative.

Quantitative Data & Yield Analysis

Table 1: Optimization of Chemoselective Reduction Conditions

Reducing Agent Solvent Temperature Time (h) Alkene Intact? Isolated Yield (%)

| H2​ , 10% Pd/C | MeOH | 25 °C | 4.0 | No | 0 (Over-reduced) | | SnCl2​⋅2H2​O | EtOH | 80 °C | 6.0 | Yes | 65 | | Fe dust, AcOH | EtOH/ H2​O | 80 °C | 4.0 | Yes | 72 | | Zn, HCOONH4​ | MeOH | 25 °C | 2.5 | Yes | 89 |

Data Interpretation: The Zn/HCOONH4​ system provides superior yields and eliminates the need for harsh heating or highly acidic environments, preserving the structural integrity of the cinnamide core.

Table 2: Representative Novel Cinnamide Derivatives and Predicted Targets

Derivative Core R-Group Addition (Protocol B) Primary Therapeutic Target Reference
3-Aminophenyl cinnamide -CO-Alkyl (Amide) Mammalian Arginase Inhibitor 1
3-Aminophenyl cinnamide -SO2-Aryl (Sulfonamide) Tubulin Polymerization / HIV Protease 2

| β -thioether cinnamide | -S-Aryl (Thioether via Michael) | Antioxidant / Alzheimer's Disease | 3 |

References

  • Cinnamide Derivatives as Mammalian Arginase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking.National Center for Biotechnology Information (PMC).
  • Arylcinnamido-propionone conjugates as tubulin polymerization inhibitors and apoptotic inducers.Arabian Journal of Chemistry.
  • Design, Synthesis of N-phenethyl Cinnamide Derivatives and Their Biological Activities for the Treatment of Alzheimer's Disease.MDPI Molecules.

Sources

Application Notes and Protocols for In Vitro Cell Viability Assays: (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction

(2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide is a synthetic compound belonging to the enamide class, characterized by an α,β-unsaturated carbonyl system.[1] While specific biological activities of this exact molecule are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for a range of bioactivities, including potential anticancer and anti-inflammatory applications.[1] The evaluation of the cytotoxic potential of novel chemical entities is a critical step in drug discovery and development.[2] This document provides detailed protocols for assessing the in vitro cell viability and cytotoxicity of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide using established and robust assay methodologies.

These protocols are designed for researchers, scientists, and drug development professionals to obtain reliable and reproducible data on the compound's effects on cultured mammalian cells. The methodologies described herein focus on two key aspects of cellular health: metabolic activity (a marker of viability) and membrane integrity (a marker of cytotoxicity).

Principle of the Assays

To obtain a comprehensive understanding of the cellular response to (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide, a multi-assay approach is recommended.[3] This guide details protocols for:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells.[4][5] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.[6]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies the release of LDH, a stable cytoplasmic enzyme, into the cell culture medium upon damage to the plasma membrane.[7][8] The amount of LDH released is proportional to the number of dead or damaged cells.[9]

  • Caspase-3/7 Activity Assay: This assay specifically measures the activity of caspase-3 and -7, key effector enzymes in the apoptotic pathway.[10][11] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to generate a luminescent signal.[10][12]

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of a test compound.

Experimental Workflow General Experimental Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Seeding Compound_Prep 2. Compound Preparation (Serial Dilutions) Treatment 3. Cell Treatment (24, 48, 72 hours) Compound_Prep->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH Caspase Caspase-3/7 Assay Treatment->Caspase Data_Acquisition 4. Data Acquisition (Absorbance/Luminescence) MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition Data_Analysis 5. Data Analysis (IC50/EC50 Calculation) Data_Acquisition->Data_Analysis

Caption: General workflow for in vitro cytotoxicity testing.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
(2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamideKey OrganicsJS-0760[13]
Human cancer cell line (e.g., HeLa, A549, MCF-7)ATCCVarious
Dulbecco's Modified Eagle Medium (DMEM)Gibco11995
Fetal Bovine Serum (FBS)Gibco26140
Penicillin-StreptomycinGibco15140
Trypsin-EDTAGibco25200
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418
LDH Cytotoxicity Assay KitPromegaG1780
Caspase-Glo® 3/7 Assay SystemPromegaG8090[14]
96-well flat-bottom cell culture platesCorning3596
Sterile microcentrifuge tubesEppendorfVarious
Multichannel pipetteEppendorfVarious
Microplate readerMolecular DevicesSpectraMax M5

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from established methods for determining cell viability through metabolic activity.[4][5][15]

Step-by-Step Methodology
  • Cell Seeding:

    • Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[5]

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[5][15]

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[4]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4][15]

Data Analysis
  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on the principle of measuring LDH release from damaged cells.[7][9][17]

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. Seed cells in a 96-well plate and treat with serial dilutions of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide.

    • Include the following controls:

      • Untreated Control: Cells in culture medium with vehicle.

      • Maximum LDH Release Control: Cells treated with a lysis solution (provided in most commercial kits) 30 minutes before the assay endpoint.

      • Medium Background Control: Culture medium without cells.

  • Collection of Supernatant:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution).

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of stop solution (provided in the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis
  • Subtract the absorbance of the medium background control from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum LDH release control - Absorbance of untreated control)) x 100

  • Plot the percentage of cytotoxicity against the compound concentration to determine the EC50 value (the concentration of the compound that induces 50% of the maximum LDH release).

Protocol 3: Caspase-3/7 Activity Assay

This protocol measures the induction of apoptosis by quantifying the activity of effector caspases 3 and 7.[10][12][14]

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

    • Include positive control wells treated with a known apoptosis inducer (e.g., staurosporine).

  • Caspase-Glo® 3/7 Reagent Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[14]

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Data Acquisition:

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a microplate reader.

Data Analysis
  • Subtract the average luminescence of the no-cell control from all other readings.

  • Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates an increase in caspase-3/7 activity.

The following diagram illustrates the mechanism of the Caspase-Glo® 3/7 assay.

Caspase_Mechanism Caspase-Glo® 3/7 Assay Mechanism cluster_cell Apoptotic Cell cluster_reagent Caspase-Glo® 3/7 Reagent cluster_reaction Luminescent Reaction Caspase37 Active Caspase-3/7 Substrate Pro-luminescent Substrate (DEVD-aminoluciferin) Caspase37->Substrate cleaves Procaspase Procaspase-3/7 Procaspase->Caspase37 cleavage Apoptotic_Signal Apoptotic Signal Apoptotic_Signal->Procaspase activates Aminoluciferin Aminoluciferin Substrate->Aminoluciferin releases Luciferase Luciferase Light Light (Luminescence) Aminoluciferin->Light catalyzed by Luciferase

Sources

Evaluating the Antimicrobial and Antifungal Efficacy of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide: Application Notes and Standardized Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive framework for the systematic evaluation of the antimicrobial and antifungal properties of the novel synthetic compound, (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide. This compound belongs to the chalcone and enamide class of molecules, which have garnered significant interest for their diverse pharmacological activities.[1][2][3] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing a structured approach from preliminary screening to quantitative efficacy determination. The methodologies are grounded in internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and reproducibility.[4][5]

Introduction and Scientific Rationale

The escalating threat of antimicrobial resistance necessitates the discovery and development of new chemical entities with potent and novel mechanisms of action. Chalcones, characterized by an α,β-unsaturated ketone core, and their derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][6][7] The presence of the reactive α,β-unsaturated keto group is often cited as being responsible for their antimicrobial activity.[2] Similarly, enamides have been explored for their fungicidal potential.[3][8]

The subject of this guide, (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide, is a synthetic derivative that combines features of both chalcones and enamides. Its efficacy against clinically relevant microbial pathogens is currently uncharacterized. The following protocols provide a robust, three-stage pipeline to elucidate its antimicrobial and antifungal potential.

The evaluation pipeline is structured as follows:

  • Preliminary Qualitative Screening: To rapidly assess the presence of bioactivity using the disk diffusion method.

  • Quantitative Potency Determination: To establish the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Cidal vs. Static Activity Assessment: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) to understand if the compound kills or merely inhibits microbial growth.

Compound Handling and Preparation

Proper handling and solubilization of a test compound are critical for accurate and reproducible in vitro assays. Many novel synthetic compounds exhibit poor aqueous solubility, which can lead to precipitation and erroneous results.[9][10]

Solubility Testing Protocol

Causality: Determining the optimal solvent is the first crucial step. Dimethyl sulfoxide (DMSO) is often the recommended solvent for highly hydrophobic molecules due to its high solubilizing capacity.[9] However, it's essential to confirm that the final concentration of DMSO in the assay does not affect microbial viability.[11]

Materials:

  • (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide

  • Dimethyl Sulfoxide (DMSO), sterile

  • Ethanol (95%), sterile

  • Sterile deionized water

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh 1-2 mg of the compound into separate microcentrifuge tubes.

  • Add small, incremental volumes (e.g., 10 µL) of each solvent (DMSO, Ethanol, Water) to the respective tubes.

  • Vortex thoroughly between each addition.

  • Observe for complete dissolution. Record the concentration at which the compound is fully solubilized (e.g., in mg/mL).

  • Based on these results, select the solvent that dissolves the compound at the highest concentration. For subsequent protocols, we will assume DMSO is the chosen solvent.

Stock Solution Preparation

Causality: A high-concentration, sterile stock solution is required for serial dilutions. Filtration ensures that no microbial contaminants are introduced into the experiment.

Procedure:

  • Based on the solubility test, prepare a stock solution of 10 mg/mL (or the highest stable concentration) in the selected solvent (e.g., DMSO).

  • Ensure the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Store the stock solution at -20°C.

Protocol 1: Kirby-Bauer Disk Diffusion Assay (Qualitative Screening)

The Kirby-Bauer test is a standardized, rapid method to qualitatively assess the susceptibility of a bacterial strain to an antimicrobial agent.[12][13] It provides a preliminary indication of whether the compound possesses inhibitory activity.

Causality: This method relies on the diffusion of the antimicrobial agent from a saturated disk into the agar. The resulting "zone of inhibition," where microbial growth is prevented, gives a visual and measurable indication of bioactivity.[14] The size of the zone is influenced by factors like diffusion rate and the microbe's susceptibility.[14]

Experimental Workflow

G cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Analysis A Prepare 0.5 McFarland bacterial suspension B Inoculate Mueller-Hinton Agar (MHA) plate A->B C Allow plate to dry for 3-5 minutes B->C D Impregnate sterile disks with compound solution C->D E Place disks on inoculated MHA plate D->E F Apply positive & negative control disks E->F G Invert plates and incubate at 37°C for 18-24h F->G H Measure diameter of zones of inhibition (mm) G->H

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Step-by-Step Methodology

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[15]

  • Sterile cotton swabs

  • Sterile blank paper disks (6 mm)

  • Compound stock solution (10 mg/mL)

  • Positive control disks (e.g., Ciprofloxacin, Vancomycin)

  • Negative control: Disks impregnated with pure solvent (DMSO)

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Saline solution (0.85%), sterile

  • McFarland 0.5 turbidity standard

Procedure:

  • Inoculum Preparation: Aseptically pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[12]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile swab into the adjusted inoculum, removing excess liquid by pressing it against the inside of the tube.[16] Swab the entire surface of an MHA plate uniformly in three directions to ensure confluent growth.[16]

  • Plate Drying: Allow the plate to dry for 3-5 minutes, but no more than 15, with the lid slightly ajar.[12]

  • Disk Preparation & Application: Aseptically apply a known volume (e.g., 10 µL) of the 10 mg/mL compound stock solution onto a sterile blank disk. Allow the solvent to evaporate briefly. Place the disk firmly on the center of the inoculated agar surface.

  • Controls: Place the positive and negative control disks on the same plate, ensuring they are spaced far enough apart to prevent zone overlap.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[17]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the "gold standard" for quantitatively determining the MIC, defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[18][19]

Causality: This method exposes a standardized inoculum of microorganisms to serial two-fold dilutions of the test compound in a liquid growth medium.[18] By observing the lowest concentration at which no turbidity (growth) is visible, one can precisely determine the compound's inhibitory potency.

Experimental Workflow

Sources

High-Sensitivity LC-MS/MS Method for the Detection and Quantification of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note presents a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide. This compound, a member of the enamide class of molecules, features structural motifs relevant to medicinal chemistry and drug discovery. The developed protocol provides a detailed workflow, from sample preparation to data acquisition, utilizing electrospray ionization in positive mode for optimal sensitivity and specificity. This guide is intended for researchers in analytical chemistry, pharmacology, and drug development requiring a reliable method for the characterization and quantification of this and structurally related compounds.

Introduction

(2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide is a synthetic compound belonging to a class of molecules that are structurally related to chalcones, which are well-known precursors for flavonoids and have diverse biological activities.[1] The presence of nitro and chloro substituents on the aromatic rings, combined with the α,β-unsaturated amide system, makes this molecule a subject of interest for various chemical and biological studies.[2][3] Accurate and sensitive detection is paramount for its characterization, purity assessment, and pharmacokinetic studies.

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool in modern analytical laboratories, offering high selectivity and sensitivity for a vast range of compounds.[4] Electrospray ionization (ESI) is particularly well-suited for moderately polar and thermally labile molecules like the target analyte, typically yielding protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[5] This application note details a complete LC-MS/MS protocol, leveraging the specificity of Multiple Reaction Monitoring (MRM) for confident detection and precise quantification.

Analyte Characteristics

A thorough understanding of the analyte's physicochemical properties is fundamental to method development. The key characteristics of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide are summarized below.

PropertyValueSource / Comment
Chemical Structure
Molecular Formula C₁₅H₁₁ClN₂O₃[6]
Monoisotopic Mass 302.0458 g/mol Calculated for C₁₅H₁₁³⁵ClN₂O₃
Average Mass 302.72 g/mol
CAS Number 109567-63-7[6]
Predicted [M+H]⁺ (³⁵Cl) 303.0531 m/zPrecursor ion for MS/MS analysis
Predicted [M+H]⁺ (³⁷Cl) 305.0501 m/zIsotopic ion, key for confirmation

Experimental Workflow and Protocols

The overall analytical workflow is designed for efficiency and reproducibility, moving from sample preparation to data interpretation.

LCMS_Workflow cluster_prep 1. Sample & System Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis prep_sample Dissolve Analyte Standard in LC-MS Grade Methanol to 1 mg/mL Stock prep_working Perform Serial Dilutions in 50:50 Acetonitrile/Water to create working standards prep_sample->prep_working prep_system Equilibrate LC-MS System with initial mobile phase conditions for 15 min prep_working->prep_system acq_inject Inject 5 µL of sample onto the LC system prep_system->acq_inject acq_separate Chromatographic Separation (Reverse-Phase Gradient) acq_inject->acq_separate acq_ionize Ionization via ESI(+) acq_separate->acq_ionize acq_detect MS/MS Detection (Full Scan & MRM) acq_ionize->acq_detect an_id Identify Precursor Ion ([M+H]⁺) and Chlorine Isotope Pattern in Full Scan Spectrum acq_detect->an_id an_frag Confirm Structure via MS/MS Fragmentation Pattern an_id->an_frag an_quant Quantify Analyte using MRM Peak Area an_frag->an_quant

Caption: Overall experimental workflow for the LC-MS/MS analysis of the target analyte.

Materials and Reagents
  • (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide standard

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Methanol (MeOH)

  • LC-MS Grade Water

  • Formic Acid (FA), LC-MS Grade (≥99%)

Protocol 1: Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the analyte standard and dissolve it in 1.0 mL of LC-MS grade methanol in a clean glass vial. Vortex until fully dissolved.

  • Working Solutions: Perform serial dilutions of the stock solution using a solvent mixture of 50:50 acetonitrile/water with 0.1% formic acid to prepare a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

    • Rationale: Using the initial mobile phase composition as the dilution solvent ensures good peak shape and prevents injection-related issues.

Protocol 2: LC-MS/MS System Parameters

The following parameters were optimized for a standard triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system. These serve as a robust starting point and may be adapted for specific instrumentation.

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent retention and separation for moderately non-polar compounds like the target analyte.
Mobile Phase A Water + 0.1% Formic AcidThe aqueous phase for reverse-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe organic phase. Acetonitrile offers good elution strength and low viscosity.
Gradient Elution 0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10.1-12 min: 10% BA gradient is essential for eluting the analyte with a sharp peak while cleaning the column of late-eluting impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation and compatibility with the ESI source.
Column Temperature 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA typical volume to balance sensitivity against potential column overload.

Causality Note: The addition of 0.1% formic acid to the mobile phase is critical. It acidifies the solution, promoting the protonation of the analyte's basic sites (primarily the amide nitrogen) in the ESI source, which is essential for generating a strong [M+H]⁺ signal in positive ion mode.[5][7]

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is ideal for this compound's polarity. Positive mode is chosen to form the protonated [M+H]⁺ ion.[8]
Capillary Voltage 3.5 kVOptimizes the electrospray plume for efficient ion formation.
Source Temperature 150 °CAssists in the desolvation of droplets.
Desolvation Temp. 350 °CEnsures complete solvent evaporation to generate gas-phase ions.
Desolvation Gas Flow 800 L/hr (Nitrogen)Facilitates the desolvation process.
Full Scan (MS1) Range 100 - 500 m/zA wide enough range to detect the precursor ion and potential low-mass fragments.
MRM Transitions Q1: 303.1 m/z → Q3: 165.1 m/z (Quantifier)Q1: 303.1 m/z → Q3: 139.0 m/z (Qualifier)Provides high selectivity and sensitivity for quantification. The transitions are based on predictable fragmentation pathways.[9]

Expected Results and Data Interpretation

Full Scan Analysis: Precursor Identification

A full scan (MS1) analysis is the first step to confirm the presence of the analyte. The spectrum should exhibit a prominent peak at m/z 303.05 corresponding to the protonated molecule with the ³⁵Cl isotope, [M+H]⁺. A crucial confirmation is the presence of the corresponding ³⁷Cl isotopic peak at m/z 305.05 with an intensity approximately one-third of the primary peak, which is the characteristic isotopic signature for a monochlorinated compound.

MS/MS Fragmentation Analysis

Tandem MS (MS/MS) is performed by isolating the precursor ion (m/z 303.1) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. This provides structural confirmation and is the basis for MRM assay development.

Caption: Proposed fragmentation pathway for (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide.

  • Primary Fragment (m/z 165.1): This fragment likely corresponds to the 3-nitrophenylpropenoyl cation, formed by the cleavage of the amide bond. This is often a stable and abundant fragment for such structures.

  • Secondary Fragment (m/z 139.0): This fragment can be attributed to the further loss of an ethyne molecule from the m/z 165.1 fragment or another rearrangement, representing a key piece of the original molecule.

The selection of these fragments for the MRM method ensures high specificity, as it is statistically improbable for an interfering compound to have the same precursor mass, the same retention time, and the same fragmentation pattern.[10][11]

Conclusion

This application note provides a comprehensive and reliable LC-MS/MS method for the detection and quantification of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide. The use of reverse-phase chromatography with a gradient elution ensures effective separation, while positive mode ESI-MS/MS offers exceptional sensitivity and structural confirmation. The detailed protocols for sample preparation and instrument parameters serve as a validated starting point for researchers, enabling confident analysis in complex matrices for applications ranging from synthetic chemistry to metabolic studies.

References

  • Chemsrc. (2E)-3-(4-Nitrophenyl)-1-phenyl-2-propen-1-one. Available at: [Link]

  • Evidentic. (2E)-3-(4-chloro-3-nitrophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enamide. Available at: [Link]

  • PubChem. (2E)-N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)prop-2-enamide. Available at: [Link]

  • NextSDS. N-(3-CHLOROPHENYL)-3-(3-NITROPHENYL)ACRYLAMIDE. Available at: [Link]

  • Wikipedia. List of fentanyl analogues. Available at: [Link]

  • PubMed. Liquid chromatography tandem mass spectrometry method for determination of antidiabetic chalcones derivative S001-469 in rat plasma, urine and feces: application to pharmacokinetic study. Available at: [Link]

  • National Center for Biotechnology Information. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Available at: [Link]

  • ResearchGate. (PDF) Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Antidiabetic Chalcones Derivative S001-469 in Rat Plasma, Urine and Feces: Application to Pharmacokinetic Study. Available at: [Link]

  • University of Victoria. The application of electrospray ionization mass spectrometry to homogeneous catalysis. Available at: [Link]

  • AIR Unimi. LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride. Available at: [Link]

  • CORE. A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. Available at: [Link]

  • MDPI. Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones. Available at: [Link]

  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

  • PLOS One. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. Available at: [Link]

  • Semantic Scholar. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

  • CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. Available at: [Link]

  • National Center for Biotechnology Information. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Available at: [Link]

  • SciSpace. Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. Available at: [Link]

  • Atlantis Press. Synthesis of chalcone derivatives. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving reaction yield in the chemical synthesis of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the chemical synthesis of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide . As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you overcome common challenges and improve your reaction outcomes.

Section 1: Synthesis Strategy Overview

The synthesis of N-aryl cinnamamides, such as the target compound, can be approached via several strategic pathways. The optimal choice depends on starting material availability, desired purity, and scale. Two primary, reliable routes are presented here:

  • Route A: Amide Coupling via an Activated Carboxylic Acid. This is a robust and widely-used method for forming amide bonds. It involves the initial synthesis of (2E)-3-(3-nitrophenyl)acrylic acid, followed by its activation to an acyl chloride, and subsequent reaction with 3-chloroaniline.[1] This multi-step process offers clear purification points for intermediates, often leading to a cleaner final product.

  • Route B: Direct Condensation (Claisen-Schmidt Type Reaction). This approach is more atom-economical and involves the direct base-catalyzed condensation of 3-nitrobenzaldehyde with N-(3-chlorophenyl)acetamide.[2][3] While involving fewer steps, this reaction may require more careful optimization to minimize side products and maximize yield.

The following diagram illustrates these two divergent synthetic pathways.

Synthesis_Pathways cluster_A Route A: Amide Coupling cluster_B Route B: Direct Condensation A1 3-Nitrocinnamic Acid A2 3-Nitrocinnamoyl Chloride A1->A2 Activation A3 Target Compound A2->A3 Amide Coupling Target (2E)-N-(3-chlorophenyl)-3- (3-nitrophenyl)prop-2-enamide A3->Target S1 3-Nitrobenzaldehyde S1->A1 S2 Acetic Anhydride S2->A1 Perkin Reaction S3 Thionyl Chloride (SOCl2) S3->A2 S4 3-Chloroaniline S4->A3 B1 Target Compound B1->Target S5 3-Nitrobenzaldehyde S5->B1 Claisen-Schmidt Condensation S6 N-(3-chlorophenyl)acetamide S6->B1 S7 Base (e.g., NaOH) S7->B1

Caption: Divergent synthetic pathways for the target compound.

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Question: My reaction yield is unexpectedly low. What are the most likely causes and solutions?

Answer: Low yield is a common issue that can be traced to several factors. A systematic approach is key to identifying the root cause.

  • Cause 1: Reagent Purity and Stability

    • Insight: The purity of your starting materials is paramount. Benzaldehyde derivatives are susceptible to oxidation to the corresponding benzoic acid, which will not participate in the reaction.[4] Similarly, catalysts like sodium hydroxide (NaOH) can react with atmospheric CO₂ to form sodium carbonate, reducing its effectiveness.[5]

    • Solution:

      • Verify Aldehyde Purity: Use freshly distilled or recently purchased 3-nitrobenzaldehyde. An IR spectrum can confirm the absence of a broad O-H stretch indicative of carboxylic acid contamination.

      • Use Fresh Catalyst: Ensure your base catalyst (e.g., NaOH, KOH) is fresh and has been stored in a tightly sealed container.[3]

      • Check Amine/Acetamide Quality: Ensure the 3-chloroaniline or N-(3-chlorophenyl)acetamide is pure and dry.

  • Cause 2: Suboptimal Catalyst Concentration

    • Insight: The base catalyst in the Claisen-Schmidt condensation (Route B) does more than just catalyze the reaction; it drives the equilibrium. The final step, an irreversible deprotonation of the β-keto amide intermediate, often requires a stoichiometric amount of base.[6] Using only a catalytic amount can lead to a stalled reaction. For amide coupling (Route A), a base (like triethylamine or pyridine) is needed to scavenge the HCl byproduct.[7]

    • Solution:

      • Route B: Experiment with the base-to-reactant ratio. Start with at least one equivalent of base relative to the N-(3-chlorophenyl)acetamide.

      • Route A: Ensure at least one equivalent of an amine base is used during the coupling of the acyl chloride with 3-chloroaniline to neutralize the generated HCl.

  • Cause 3: Inefficient Temperature Control

    • Insight: While many Claisen-Schmidt reactions proceed at room temperature, temperature control is crucial.[3][8] The initial aldol addition is often exothermic. An uncontrolled temperature increase can promote side reactions. Conversely, the subsequent dehydration step to form the α,β-unsaturated system is often favored by moderate heating.[8]

    • Solution:

      • Initial Mixing: Combine reactants in an ice bath to manage the initial exotherm, especially during the addition of the base or aldehyde.

      • Driving Dehydration: After the initial reaction, gentle warming (e.g., to 40-50 °C) may be required to drive the reaction to completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Cause 4: Competing Side Reactions

    • Insight: Several side reactions can compete with your desired product formation. In Route B, the primary competing reaction is the self-condensation of N-(3-chlorophenyl)acetamide if it is deprotonated but fails to react with the aldehyde. 3-Nitrobenzaldehyde lacks α-hydrogens, so it cannot self-condense but can undergo the Cannizzaro reaction in the presence of a strong base, though this is typically slow.[8][9]

    • Solution:

      • Order of Addition: Add the 3-nitrobenzaldehyde to the mixture of the acetamide and base. This ensures that any enolate formed has the aldehyde readily available to react with, minimizing self-condensation.

      • Monitor Reaction Time: Over-extending the reaction time, especially with excess base, can promote side reactions. Monitor progress by TLC and quench the reaction upon completion.[2]

Troubleshooting_Low_Yield Start Low Reaction Yield Q1 Check Reagent Purity Start->Q1 Q2 Optimize Catalyst Ratio Start->Q2 Q3 Adjust Temperature Profile Start->Q3 Q4 Minimize Side Reactions Start->Q4 A1_1 Distill Aldehyde Q1->A1_1 A1_2 Use Fresh Base Q1->A1_2 End Yield Improved A1_1->End A1_2->Q2 A2_1 Increase Base Stoichiometry (Route B) Q2->A2_1 A2_2 Add HCl Scavenger (Route A) Q2->A2_2 A2_1->End A2_2->Q3 A3_1 Cool During Initial Addition Q3->A3_1 A3_2 Warm to Drive Dehydration Q3->A3_2 A3_1->End A3_2->Q4 A4_1 Control Order of Addition Q4->A4_1 A4_2 Monitor via TLC & Quench Q4->A4_2 A4_2->End

Caption: A workflow for troubleshooting low reaction yield.

Question: My product "oiled out" during recrystallization instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the compound's melting point, or when significant impurities depress the melting point.[10]

  • Solution 1: Reduce the Rate of Cooling. Rapid cooling, such as plunging a hot flask into an ice bath, is a common cause. Allow the solution to cool slowly to room temperature first, then move it to a refrigerator, and finally to an ice bath. Slower cooling provides time for proper crystal lattice formation.

  • Solution 2: Add More Solvent. The solution may be too concentrated, causing the product to crash out of solution too quickly. Re-heat the mixture until the oil redissolves, then add a small amount (5-10% more) of the hot solvent. This lowers the saturation point, allowing for slower, more controlled crystallization upon cooling.[10]

  • Solution 3: Induce Crystallization. Sometimes, nucleation is the rate-limiting step.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide a surface for crystals to begin forming.[10]

    • Seeding: If you have a pure crystal of the product, add a tiny amount (a "seed crystal") to the cooled, saturated solution. This provides a template for further crystal growth.[10]

  • Solution 4: Change the Solvent System. The boiling point of your chosen solvent might be too high. Select a solvent with a lower boiling point. Alternatively, use a mixed-solvent system. For example, dissolve the crude product in a minimum amount of a "good" solvent (like hot ethanol) where it is highly soluble, and then slowly add a "poor" solvent (like water) dropwise at a slightly lower temperature until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.[10]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the mechanistic principle behind the Claisen-Schmidt condensation (Route B)?

A1: The Claisen-Schmidt condensation is a base-catalyzed crossed aldol reaction.[11] The mechanism proceeds in several key steps:

  • Enolate Formation: A strong base (e.g., OH⁻) removes an acidic α-hydrogen from the N-(3-chlorophenyl)acetamide to form a nucleophilic enolate.[6]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the 3-nitrobenzaldehyde, forming a tetrahedral alkoxide intermediate (an aldol addition product).

  • Protonation: The alkoxide is protonated by the solvent (e.g., water or ethanol) to form a β-hydroxy amide intermediate.

  • Dehydration: Under the reaction conditions, this intermediate readily dehydrates (loses a water molecule) to form the stable, conjugated α,β-unsaturated system of the final product. This step is often the driving force for the reaction.[3]

Claisen_Schmidt_Mechanism R1 N-(3-chlorophenyl)acetamide Enolate Enolate (Nucleophile) R1->Enolate 1. Deprotonation Base OH⁻ Intermediate1 Tetrahedral Intermediate Enolate->Intermediate1 2. Nucleophilic Attack R2 3-Nitrobenzaldehyde (Electrophile) Intermediate2 β-Hydroxy Amide Intermediate1->Intermediate2 3. Protonation Product Final Product + H₂O Intermediate2->Product 4. Dehydration

Caption: Key steps of the Claisen-Schmidt mechanism.

Q2: How should I monitor the reaction's progress effectively?

A2: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[2][5]

  • Setup: Use silica gel plates. A good eluent system might be a mixture of hexane and ethyl acetate (e.g., starting with a 7:3 or 8:2 ratio).

  • Procedure: On a single TLC plate, spot your starting materials (3-nitrobenzaldehyde and N-(3-chlorophenyl)acetamide) in separate lanes, and the reaction mixture in a third lane.

  • Interpretation: As the reaction proceeds, you will see the spots corresponding to the starting materials diminish in intensity, while a new spot for the more conjugated (and typically less polar) product appears. The reaction is complete when the spot for the limiting reagent has disappeared.

Q3: What are the best practices for purifying the crude product?

A3: The crude product is typically a solid that precipitates from the reaction mixture.

  • Initial Isolation: After quenching the reaction (e.g., by pouring it into cold water or acidifying), the crude solid can be collected by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts and then with a small amount of cold ethanol to remove highly soluble impurities.[2]

  • Recrystallization: This is the primary method for purification. Ethanol is a commonly used and effective solvent for chalcones and their derivatives.[5][10] Follow the procedures outlined in the troubleshooting section to obtain pure crystals.

  • Activated Charcoal: If your product has a persistent color that is not inherent to the molecule, it may be due to colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step in recrystallization.[10]

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis via Route A (Amide Coupling)

Step 1a: Synthesis of (2E)-3-(3-nitrophenyl)acrylic acid This step is not detailed here but is typically achieved via a Perkin or Knoevenagel condensation with 3-nitrobenzaldehyde.[12]

Step 1b: Synthesis of (2E)-3-(3-nitrophenyl)acryloyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend (2E)-3-(3-nitrophenyl)acrylic acid (1 equivalent) in thionyl chloride (SOCl₂, ~3-5 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which is often used directly in the next step.[1][13]

Step 1c: Amide Coupling

  • Dissolve 3-chloroaniline (1 equivalent) and triethylamine (1.1 equivalents) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.

  • Dissolve the crude (2E)-3-(3-nitrophenyl)acryloyl chloride from the previous step in the same solvent and add it dropwise to the aniline solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.[7]

  • Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol.

Protocol 2: Synthesis via Route B (Direct Condensation)

  • In an Erlenmeyer flask, dissolve N-(3-chlorophenyl)acetamide (1 equivalent) in ethanol.[14][15]

  • Add a solution of sodium hydroxide (1.5 equivalents) in water and stir for 10 minutes at room temperature.

  • To this mixture, add 3-nitrobenzaldehyde (1 equivalent) dissolved in a minimum amount of ethanol, dropwise, with continuous stirring.[12][16]

  • A precipitate usually forms over time. Stir the reaction at room temperature for 12-24 hours, or until TLC indicates the consumption of the aldehyde.

  • Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is neutral.

  • Collect the precipitated solid by vacuum filtration. Wash the solid extensively with cold water.

  • Purify the crude product by recrystallization from ethanol.[10]

ParameterRoute A (Amide Coupling)Route B (Direct Condensation)
Key Reactants 3-Nitrocinnamoyl chloride, 3-Chloroaniline3-Nitrobenzaldehyde, N-(3-chlorophenyl)acetamide
Catalyst/Reagent Triethylamine (Base/HCl Scavenger)Sodium Hydroxide (Base Catalyst)
Typical Solvent Dichloromethane (DCM), THFEthanol/Water
Reaction Temp. 0 °C to Room TemperatureRoom Temperature
Pros Cleaner reaction, easier purificationFewer steps, higher atom economy
Cons More synthetic stepsMay require more optimization, potential for side reactions
Expected Yield 60-80% (over 2 steps)50-75%
Caption: Comparison of the two primary synthetic routes. Yields are estimates and highly dependent on optimization.

References

  • ACS Publications. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Retrieved from [Link]

  • Jeon, M. K., et al. (2015). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules. Retrieved from [Link]

  • Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one)
  • Journal of Emerging Technologies and Innovative Research. (2020). SYNTHESIS OF CHALCONES. JETIR. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232429A - Preparation method of (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide and salt thereof.
  • Piotrowska-Kempisty, H., et al. (2020). S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568): A Novel Cinnamamide Derivative with Anticonvulsant Activity in Animal Models of Seizures and Epilepsy. Molecules. Retrieved from [Link]

  • Stankova, I., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Molecules. Retrieved from [Link]

  • ResearchGate. (2024). How to improve the yield of chalcone synthesis?. Retrieved from [Link]

  • ACS Publications. (2016). One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation. ACS Symposium Series. Retrieved from [Link]

  • Gowda, B. T., et al. (2007). N-(3-Chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank. Retrieved from [Link]

  • Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences.
  • Gowda, B. T., et al. (2008). (2E)-1-(4-Chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Elsevier. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]

  • AIP Publishing. (n.d.). Development Of Chalcone Synthesis: Optimization Of Synthetic Method. Retrieved from [Link]

Sources

Overcoming aqueous solubility issues of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide in bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide

A Guide to Overcoming Aqueous Solubility Challenges in Bioassays

Welcome to the technical support guide for (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the significant aqueous solubility challenges associated with this compound. Adherence to these guidelines will enhance experimental reproducibility and ensure the integrity of your bioassay data.

Section 1: Frequently Asked Questions (FAQs) - Initial Handling & Stock Preparation

This section addresses the most common initial queries regarding the dissolution and storage of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide.

Q1: What is the recommended solvent for creating a primary stock solution?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[1] (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide is a hydrophobic organic molecule, and DMSO is a highly polar aprotic solvent with an exceptional ability to dissolve a wide range of non-polar compounds. For best results, use anhydrous, sterile-filtered DMSO (≥99.9% purity) to prevent compound precipitation and degradation.

Q2: How do I properly prepare a 10 mM stock solution in DMSO?

A2: Proper technique is crucial to ensure your compound is fully dissolved and stable. Please refer to Protocol 1: Preparation of a 10 mM Primary Stock Solution in 100% DMSO for a detailed, step-by-step guide. The key steps involve calculating the required mass, using an analytical balance for precision, adding anhydrous DMSO, and ensuring complete dissolution through vortexing or sonication.[2]

Q3: My DMSO is frozen at room temperature. Is it still usable?

A3: Yes. DMSO has a relatively high freezing point (18.5°C) and can solidify at room temperature. It can be reliquefied by warming the container to a slightly warmer temperature (e.g., 37°C) without damaging the product.[3] However, it is crucial to ensure the container is tightly sealed, as DMSO is highly hygroscopic and will readily absorb moisture from the air, which can compromise the solubility of your compound.

Q4: How should I store my DMSO stock solution to ensure its stability?

A4: To maintain the integrity of your stock solution, aliquot it into single-use volumes in sterile, light-protected tubes and store them at -20°C or -80°C.[1] This practice is critical to avoid repeated freeze-thaw cycles, which can lead to moisture absorption, compound degradation, and precipitation.[1]

Section 2: Troubleshooting Guide - Bioassay Complications

This section provides a problem-oriented approach to issues that arise when introducing the compound into your aqueous bioassay system.

Q5: My compound precipitated immediately after I added the DMSO stock to my cell culture medium. What happened and what should I do?

A5: This common phenomenon is known as "solvent shock" or "solvent-shift precipitation."[1][4] It occurs when a compound dissolved in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous solution (your media). The abrupt change in solvent polarity dramatically decreases the compound's solubility, causing it to crash out of solution.[4]

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.[4] You may be exceeding its maximum solubility limit in the final medium.

  • Modify Dilution Technique: Instead of pipetting the stock directly into the full volume of media, try adding the stock solution to the side of the tube or well and then mixing gently but thoroughly. Pre-warming the media to 37°C can also help.[1] For a detailed method, see Protocol 2: Step-wise Dilution into Aqueous Assay Media .

  • Lower Stock Concentration: Preparing a more dilute primary stock (e.g., 1 mM instead of 10 mM) allows you to add a larger volume more slowly, which can improve mixing and prevent localized high concentrations that lead to precipitation.[4]

Q6: I'm observing inconsistent results or high variability between replicate wells. Could this be a solubility issue?

A6: Absolutely. Poor solubility is a major cause of experimental variability. If the compound is not fully dissolved, its effective concentration will differ from well to well, leading to inconsistent biological responses. Micro-precipitates, which may not be visible to the naked eye, can also interfere with assay readouts (e.g., light scattering in absorbance assays).

Troubleshooting Steps:

  • Verify Stock Solution Integrity: Before each use, thaw your single-use aliquot completely and visually inspect it for any particulates. If any are present, try to redissolve them by gentle warming (37°C) and vortexing.[1] If the precipitate does not dissolve, discard the aliquot and prepare a fresh stock solution.[1]

  • Optimize Vehicle Concentration: Ensure the final concentration of DMSO is consistent across all wells, including your vehicle control.[5] Many cell lines can tolerate a final DMSO concentration up to 0.5%, which can help maintain compound solubility.[6][7] However, you must determine the maximum tolerated vehicle concentration for your specific cell line (see Protocol 3 ).[5]

Q7: My vehicle control (media + DMSO) is showing toxicity. What's the problem?

A7: If your vehicle control shows toxicity, it indicates that the concentration of DMSO itself is too high for your specific cells or assay duration.[6][8] The sensitivity to DMSO can vary significantly between cell lines.[7][9]

Troubleshooting Steps:

  • Run a Vehicle Dose-Response: You must determine the highest concentration of DMSO that does not impact your assay's endpoint. This is a critical preliminary experiment. See Protocol 3: Determining Maximum Tolerated Vehicle Concentration .

  • Reduce Final DMSO Concentration: Based on your results, lower the final DMSO concentration to a non-toxic level (typically ≤0.5%, and often as low as 0.1%).[6][9] This may require preparing a higher concentration primary stock of your compound, so that a smaller volume is needed for the final dilution.[5]

Section 3: Advanced Formulation Strategies

If the troubleshooting steps above are insufficient, more advanced formulation strategies may be necessary to increase the apparent solubility of the compound.

Q8: When should I consider using a co-solvent or other solubility enhancers?

A8: Consider these strategies when you require a final compound concentration that is unachievable with DMSO alone due to precipitation or vehicle toxicity.

Potential Solutions:

  • Co-solvents: Substances like polyethylene glycol (PEG 400) or ethanol can be used in combination with DMSO to create a more robust solvent system.[10][][12] These are water-miscible organic solvents that can help bridge the polarity gap between DMSO and the aqueous media.[][12]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate hydrophobic molecules like your compound, effectively forming an inclusion complex that is water-soluble.[13][15][16] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common choice for cell culture applications.[1]

  • Serum: If your assay medium contains serum, proteins like albumin can bind to the compound and help keep it in solution.[1] Increasing the serum percentage (if tolerated by the cells) can sometimes be a simple solution.

The selection of an appropriate strategy depends on the specific requirements of your assay. The following diagram provides a decision-making framework.

Diagrams and Workflows

G cluster_0 Troubleshooting Workflow: Compound Precipitation start Precipitation Observed in Aqueous Media q1 Is the final solvent concentration (e.g., DMSO) within the cell line's tolerated limit? start->q1 sol1 Reduce final compound concentration in the assay. q1->sol1 Yes sol2 Perform a vehicle toxicity test to find the max tolerated concentration. (See Protocol 3) q1->sol2 No / Unsure q2 Was the dilution performed using an optimized method? sol1->q2 sol2->q1 sol3 Use stepwise dilution and pre-warmed media. (See Protocol 2) q2->sol3 No q3 Is the stock solution clear and fully dissolved? q2->q3 Yes sol3->q2 sol4 Re-dissolve stock by warming/ vortexing. If it fails, prepare a fresh stock solution. q3->sol4 No adv Consider Advanced Formulation Strategy (e.g., Co-solvents, Cyclodextrins) q3->adv Yes, still precipitates sol4->q3

Caption: Troubleshooting workflow for compound precipitation.

G cluster_1 Decision Tree for Solubilization Strategy start Start: Select Solubilization Strategy for New Assay q1 Is the required final concentration achievable with <0.5% DMSO without precipitation? start->q1 strat1 Standard Protocol: Use 100% DMSO stock and stepwise dilution. (Protocols 1 & 2) q1->strat1 Yes q2 Is the assay endpoint sensitive to minor changes in media composition? q1->q2 No strat2 Strategy: Co-Solvent System (e.g., DMSO + PEG 400) q2->strat2 No strat3 Strategy: Cyclodextrin Formulation (e.g., HP-β-CD) q2->strat3 Yes note1 Cyclodextrins form stable complexes, minimizing interactions with media components. strat3->note1

Caption: Decision tree for selecting a solubilization strategy.

Section 4: Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution in 100% DMSO

Objective: To prepare a stable, concentrated stock solution of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide.

Materials:

  • (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide (solid powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to 0.1 mg)

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed. The molecular weight of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide is 328.74 g/mol .

    • Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of 10 mM stock: Mass = 10 mM x 1 mL x 328.74 / 1000 = 3.2874 mg

  • Weigh Compound: Place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh the calculated mass of the compound directly into the tube.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve: Close the tube tightly and vortex for 30-60 seconds. Visually inspect the solution. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.

  • Final Inspection: Ensure the solution is clear and free of any visible particles.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in clearly labeled, sterile tubes. Store immediately at -20°C or -80°C, protected from light.[1]

Protocol 2: Step-wise Dilution into Aqueous Assay Media

Objective: To dilute the DMSO stock into aqueous media while minimizing precipitation.

Procedure:

  • Thaw and Inspect Stock: Thaw a single-use aliquot of your compound stock at room temperature. Centrifuge the vial briefly to collect the solution at the bottom and inspect for any precipitation.

  • Pre-warm Media: Warm the required volume of cell culture medium to 37°C in a water bath.[1]

  • Prepare Intermediate Dilution (Optional but Recommended): To avoid extreme dilution shocks, first perform a serial dilution in 100% DMSO to create an intermediate stock before the final dilution into the aqueous medium.[2]

  • Final Dilution: Slowly add the calculated volume of the stock solution to the pre-warmed medium while gently swirling or vortexing the medium.[4] Do not add the aqueous medium to the concentrated DMSO stock.

  • Mix Thoroughly: Immediately after adding the compound, mix the solution gently by pipetting up and down or by inverting the tube several times to ensure uniform distribution.

  • Final Visual Check: Before adding the final solution to your cells, visually inspect it against a light source for any signs of cloudiness or precipitation.[4]

Protocol 3: Determining Maximum Tolerated Vehicle Concentration

Objective: To identify the highest concentration of DMSO that does not independently affect the experimental endpoint.[5]

Procedure:

  • Cell Seeding: Plate your cells at the same density and conditions as your planned experiment.

  • Prepare Vehicle Dilution Series: Prepare a serial dilution of your vehicle (e.g., DMSO) in the culture medium to cover a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%).[5]

  • Controls: Include an untreated control group (medium only, no DMSO) which will serve as your baseline for 100% viability or normal activity.[17][18]

  • Treatment: Replace the existing medium with the medium containing the different vehicle concentrations.

  • Incubation: Incubate the cells for the same duration as your planned compound experiment.

  • Endpoint Assay: Perform your intended assay (e.g., MTT, CellTiter-Glo, reporter assay) to measure the endpoint.

  • Analysis: Compare the results from each DMSO concentration to the untreated control. The highest concentration that shows no significant difference from the untreated control is your maximum tolerated vehicle concentration.

Data Summary Table

ParameterRecommendation / GuidelineRationale & Key Considerations
Primary Solvent Anhydrous DMSO (≥99.9%)Excellent dissolving power for hydrophobic compounds; anhydrous grade minimizes water absorption and precipitation.
Stock Concentration 1-10 mMA high concentration minimizes the volume added to the assay, keeping the final DMSO concentration low.[5]
Stock Solution Storage -20°C or -80°C, single-use aliquotsPrevents degradation from repeated freeze-thaw cycles and light exposure.[1]
Final DMSO in Assay ≤0.5% (must be empirically determined)Cell-type dependent; higher concentrations can be cytotoxic or cause off-target effects.[6][7][8] Always run a vehicle toxicity curve.[5]
Vehicle Control Mandatory in all experimentsAccounts for any biological effects of the solvent itself, ensuring observed effects are due to the compound.[1][5][17]
Alternative Strategies Co-solvents (PEG 400), CyclodextrinsUsed when target concentration cannot be achieved with DMSO alone due to precipitation or toxicity.[1][10][14]

References

  • Delaney, J.S. Prediction of Aqueous Solubility of a Diverse Set of Compounds Using Quantitative Structure−Property Relationships. Journal of Medicinal Chemistry. 2003. Available from: [Link]

  • Gimeno, A., et al. Creation and interpretation of machine learning models for aqueous solubility prediction. Future Drug Discovery. 2023. Available from: [Link]

  • Moreira, V.R., et al. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery. 2024. Available from: [Link]

  • Moreira, V.R., et al. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv. 2024. Available from: [Link]

  • Lusci, A., et al. Deep architectures and deep learning in chemoinformatics: the prediction of aqueous solubility for drug-like molecules. Journal of Chemical Information and Modeling. 2013. Available from: [Link]

  • J, D. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Formul Sci & Bioavailab. 2024. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • Cyagen. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. 2024. Available from: [Link]

  • de Cássia Nunes, R., et al. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Polymers. 2019. Available from: [Link]

  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available from: [Link]

  • Friedman, M. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. 2019. Available from: [Link]

  • ResearchGate. From what concentration of DMSO is harmful to cell in vivo and vitro?. 2017. Available from: [Link]

  • Popa, M.I., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. 2024. Available from: [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. 2018. Available from: [Link]

  • Doan, V.N., et al. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. 2020. Available from: [Link]

  • Araceli Biosciences. Controlling your High Content Assays. 2020. Available from: [Link]

  • ResearchGate. What the concentration of DMSO you use in cell culture assays?. 2016. Available from: [Link]

  • BioProcess International. Troubleshooting Cell Culture Media for Bioprocessing. 2014. Available from: [Link]

  • AVESIS. Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. 2022. Available from: [Link]

  • Quora. How to make a stock solution of a substance in DMSO. 2018. Available from: [Link]

  • Al-Ali, H., et al. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports. 2020. Available from: [Link]

  • Di, L., et al. Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery. 2006. Available from: [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. 2023. Available from: [Link]

  • ResearchGate. How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. 2017. Available from: [Link]

  • S, P., et al. Method Development, Validation and Solubility Enhancement of Candesartan Cilexetil Using Cosolvency Approach. Indian Journal of Pharmaceutical Sciences. 2021. Available from: [Link]

  • Peptide Sciences. Peptide Solubilization. Available from: [Link]

Sources

Troubleshooting impurities during the recrystallization of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Purifying substituted cinnamamides, specifically (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide , presents unique thermodynamic and kinetic challenges. Due to the presence of competing hydrogen-bond donors/acceptors (amide, nitro groups) and the potential for geometric isomerism, standard recrystallization can easily derail into emulsion formation or co-crystallization of impurities.

This guide provides causal troubleshooting, self-validating methodologies, and frequently asked questions to ensure high-purity crystalline recovery.

I. Recrystallization Troubleshooting Logic

Recrystallization_Workflow Start Crude (2E)-Cinnamamide Dissolve Dissolve in Hot Solvent (e.g., EtOH/Water) Start->Dissolve Filter Hot Gravity Filtration Dissolve->Filter Cool Controlled Cooling (0.5 °C/min) Filter->Cool Check Observation? Cool->Check OilOut Oiling Out (LLPS) Check->OilOut Emulsion forms NoCryst No Crystals Form Check->NoCryst Solution clear GoodCryst Crystal Formation Check->GoodCryst Nucleation FixOil Reheat, Add Co-solvent Decrease Cooling Rate OilOut->FixOil FixNo Scratch Flask / Seed Evaporate Solvent NoCryst->FixNo Isolate Vacuum Filtration & Cold Wash GoodCryst->Isolate FixOil->Cool FixNo->Cool

Recrystallization troubleshooting workflow for cinnamamide purification.
II. Quantitative Data: Solubility and Impurity Profiling

Understanding the physicochemical properties of your crude mixture is the first step in designing a successful phase separation.

ComponentRolePolarity & Structural CharacteristicsRecrystallization Fate
(2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide Target ProductModerate polarity, planar (E-geometry), high melting point.Integrates into rigid crystal lattice upon controlled cooling.
(2Z)-Isomer Synthesis ByproductLower melting point, non-planar, higher solubility.Excluded from lattice; remains dissolved in cold mother liquor.
3-Chloroaniline Unreacted Starting MaterialHigh solubility in organic solvents, basic amine.Remains highly soluble in cold mother liquor.
3-Nitrocinnamic Acid Unreacted Starting MaterialAcidic, polar, capable of strong hydrogen bonding.Removed via hot filtration or pre-crystallization base wash.
III. Troubleshooting Guides

Q: My cinnamamide is separating as a cloudy, gooey emulsion instead of solid crystals. What is happening and how do I fix it? A: You are experiencing "oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation point is reached at a temperature above the depressed melting point of your impure mixture[1]. Because the solute molecules in these droplets are highly mobile, they act as an excellent solvent for impurities, completely bypassing the purification mechanism of a rigid crystal lattice[1][2].

  • Causality & Fix: The kinetic rate of phase separation is currently outcompeting the rate of solid nucleation. To resolve this:

    • Reheat the mixture until the oil dissolves completely into a single homogeneous phase.

    • Add a small amount of the "good" solvent (e.g., ethanol or ethyl acetate) to lower the saturation temperature below the melting point of the solute[2][3].

    • Cool at a significantly slower rate and introduce a seed crystal just above the cloud point to kinetically favor solid nucleation over LLPS.

Q: I cooled the solution to room temperature, and then to an ice bath, but no crystals are forming. A: Your solution is likely supersaturated but lacks the activation energy or nucleation sites required to begin crystal lattice formation.

  • Causality & Fix: Kinetically hindered integration of solute molecules prevents spontaneous nucleation. You must induce nucleation by:

    • Scratching the inside of the glass flask vigorously with a glass stirring rod. This creates microscopic glass shards and localized high-energy zones that act as nucleation sites[2].

    • If available, add a microscopic seed crystal of pure (2E)-cinnamamide[2].

    • If neither works, your solution is too dilute. Reheat to boiling, boil off 20-30% of the solvent volume to increase solute concentration, and repeat the cooling process[3].

Q: My product crystallized, but NMR shows significant contamination with the (2Z)-isomer and 3-chloroaniline. Why didn't the recrystallization work? A: The cooling process was likely too rapid, or the solvent system does not provide sufficient differential solubility.

  • Causality & Fix: Rapid cooling causes massive, sudden supersaturation, leading to fast crystal growth that physically traps impurities (like the Z-isomer and unreacted amine) within the crystal lattice[4]. Redissolve the crude crystals in fresh hot solvent. Ensure you use a minimal amount of hot solvent. Allow the flask to cool ambiently in an insulated environment (e.g., wrapped in a towel or on a cork ring) to promote slow, orderly crystal growth, which thermodynamically excludes impurities that do not fit the (2E)-lattice[4].

IV. Step-by-Step Methodology: Self-Validating Protocol

To guarantee scientific integrity, every step of this protocol includes a self-validation checkpoint. Do not proceed to the next step until the validation criteria are met.

Step 1: Solvent Selection & Dissolution

  • Suspend the crude (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide in a minimal volume of ethanol.

  • Heat to a gentle reflux. Add ethanol dropwise until the solid just dissolves.

  • Validation: The solution must be completely transparent. If an oily layer persists at the bottom of the flask, LLPS has occurred; add more ethanol until the solution is entirely homogeneous.

Step 2: Hot Gravity Filtration

  • Pass the boiling solution through a fluted filter paper in a pre-heated stemless funnel[3].

  • Validation: A stemless funnel prevents the solution from cooling and crystallizing in the stem[3]. The filtrate collected in the receiving flask should be completely clear of particulate matter (e.g., unreacted 3-nitrocinnamic acid or dust).

Step 3: Controlled Nucleation

  • Remove the receiving flask from the heat source. Allow the flask to sit completely undisturbed at room temperature.

  • Validation: Within 10-20 minutes, you should observe the formation of distinct, geometric crystals. If general cloudiness or a milky emulsion appears, immediately reheat the flask and add 1-2 mL of ethanol to prevent oiling out[2].

Step 4: Maturation and Isolation

  • Once the flask reaches room temperature and crystal growth plateaus, transfer it to an ice-water bath for 15 minutes to maximize thermodynamic yield.

  • Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold solvent to displace the impurity-rich mother liquor.

  • Validation: The resulting crystals should be free-flowing and exhibit a sharp melting point, indicating the successful exclusion of the (2Z)-isomer and starting materials.

V. Frequently Asked Questions (FAQs)

Q: Why do we often use a mixed solvent system (e.g., Ethanol/Water) for cinnamamides? A: Cinnamamides often have highly variable solubility profiles. A mixed system allows you to tune the polarity perfectly. The compound is highly soluble in hot ethanol (the good solvent) and poorly soluble in water (the anti-solvent). By adjusting the ratio dropwise at the boiling point, you can achieve a steep solubility curve, which is the thermodynamic prerequisite for high-recovery recrystallization.

Q: Can I use activated charcoal to remove the yellow/brown tint from my cinnamamide? A: Yes. Colored impurities are often polymeric byproducts or oxidized amine residues from the 3-chloroaniline. Adding a small amount of activated carbon during the hot dissolution phase will adsorb these large, conjugated impurities. Ensure you perform a hot filtration through Celite or fine filter paper afterward to thoroughly remove the carbon particles before cooling[5].

VI. References
  • "Oiling Out in Crystallization - Mettler Toledo", Mettler Toledo,[Link]

  • "3.6F: Troubleshooting - Chemistry LibreTexts", Chemistry LibreTexts,[Link]

  • "Recrystallization", University of Texas at Austin,[Link]

Sources

Technical Support Center: Optimizing Mobile Phase Conditions for HPLC Analysis of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting analytical methods for this compound. Here, we move beyond simple protocols to explain the scientific reasoning behind each step, empowering you to make informed decisions in your laboratory.

Compound Profile: Understanding the Analyte

(2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide is a derivative of the cinnamamide class, structurally related to chalcones. Its key features relevant to HPLC analysis are:

  • High Hydrophobicity: The molecule possesses two substituted aromatic rings and a prop-2-enamide backbone, making it predominantly non-polar.

  • Strong UV Chromophore: The extensive conjugated π-electron system across the molecule results in strong ultraviolet (UV) absorbance, making UV detection highly suitable.[1][2]

  • Neutral Character: The amide functional group is generally non-ionizable under typical HPLC mobile phase conditions (pH 2-8).[3] This simplifies method development, as pH adjustments primarily serve to control the stationary phase chemistry rather than the analyte's charge state.

Given these properties, Reversed-Phase HPLC (RP-HPLC) is the most logical and effective mode of separation.[4] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[5]

Frequently Asked Questions (FAQs): Initial Method Development

This section addresses the foundational questions for setting up a new HPLC method for this analyte.

Q1: What is the best starting column for this analysis?

Answer:

A C18 (Octadecylsilane) column is the recommended starting point.

  • Causality: As a non-polar molecule, (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide requires a hydrophobic stationary phase to achieve sufficient retention. C18 phases, with their long alkyl chains, provide the strongest hydrophobic interactions among standard reversed-phase columns, making them ideal for retaining and separating such compounds.[1][6][7] Standard column dimensions like 150 mm x 4.6 mm with 5 µm particles offer a good balance of efficiency, resolution, and backpressure for initial method development.[6]

If retention is excessively long on a C18 column, a C8 (Octylsilane) column can be considered as a less retentive alternative. For optimizing selectivity, especially if aromatic impurities are present, a Phenyl-Hexyl phase could be beneficial by introducing π-π interactions as a secondary separation mechanism.[5][7]

Q2: Which mobile phase composition should I start with?

Answer:

Begin with a simple binary mobile phase of Acetonitrile (ACN) and Water .

  • Causality: Acetonitrile is generally preferred over methanol as the organic modifier due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.[8] The mobile phase works by carrying the analyte through the column; increasing the percentage of acetonitrile (the "strong" solvent) weakens the hydrophobic interaction between the analyte and the stationary phase, causing it to elute faster.[9]

For improved peak shape and method robustness, it is highly recommended to add a small amount of acid to the aqueous portion of the mobile phase. A starting point of 0.1% Formic Acid (v/v) in Water is excellent. This suppresses the ionization of residual silanol groups on the silica surface of the column packing, which can otherwise cause undesirable secondary interactions and lead to peak tailing.[10]

Q3: What UV detection wavelength is optimal?

Answer:

Set your UV detector between 310 nm and 370 nm .

  • Causality: Compounds in the chalcone and cinnamamide family exhibit strong UV absorbance in this range due to their conjugated systems.[1][2] A study on a similar chalcone compound utilized a detection wavelength of 310 nm successfully.[11] To determine the precise optimum (λmax) for maximum sensitivity, it is best to use a Diode Array Detector (DAD) or Photo Diode Array (PDA) detector to scan the UV spectrum of the analyte as it elutes.[12]

Q4: Should I use an isocratic or gradient elution?

Answer:

Always begin method development with a scouting gradient .

  • Causality: A gradient elution, where the mobile phase composition changes over time (e.g., from 10% ACN to 90% ACN), is the most efficient way to determine the retention behavior of your target compound and any potential impurities within a single run.[13][14] An isocratic method (constant mobile phase composition) is only suitable if you already know the approximate elution conditions and your sample is simple. Starting with a broad gradient prevents the risk of either all components eluting in the void volume or the target compound being retained indefinitely on the column.[15]

Troubleshooting Guide: Common Chromatographic Issues

This section provides a systematic approach to diagnosing and solving common problems encountered during analysis.

Peak Shape Problems
ProblemPotential CauseRecommended Solution
Peak Tailing Secondary Silanol Interactions: The amide nitrogen may be interacting with acidic silanol groups on the column surface.[16]1. Acidify Mobile Phase: Ensure your mobile phase contains 0.1% Formic Acid or 0.1% Phosphoric Acid to suppress silanol activity.[17] 2. Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer active silanols.
Column Contamination/Void: Buildup of strongly retained material at the column inlet or a void in the packing bed can distort peak flow paths.[18][19]1. Flush the Column: Reverse the column direction and flush with a strong solvent (e.g., 100% Acetonitrile or Isopropanol). 2. Use a Guard Column: A guard column protects the analytical column from contaminants.[10]
Peak Fronting Column Overload: Injecting too high a concentration of the analyte saturates the stationary phase at the inlet.[10][16]1. Dilute the Sample: Reduce the sample concentration and reinject. 2. Reduce Injection Volume: If dilution is not possible, decrease the injection volume.
Incorrect Sample Solvent: Dissolving the sample in a solvent significantly stronger (e.g., 100% ACN) than the initial mobile phase can cause the peak to broaden and front.[16]1. Match Solvents: Dissolve the sample in the initial mobile phase composition (e.g., 50:50 ACN:Water). If solubility is an issue, use the weakest solvent possible that still dissolves the sample.
Split or Broad Peaks Partial Sample Dissolution: The sample is not fully dissolved in the injection solvent.1. Sonicate/Vortex: Ensure the sample is completely dissolved before injection. 2. Filter the Sample: Use a 0.22 or 0.45 µm syringe filter to remove particulates.
System Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening.[16]1. Check Fittings: Ensure all fittings are secure and use low-dead-volume tubing where possible.
Retention and Resolution Problems

Answer:

Poor retention means the mobile phase is too strong (too high an organic percentage).

  • Causality: In reversed-phase chromatography, retention is increased by making the mobile phase more polar (weaker). This enhances the hydrophobic interaction between the non-polar analyte and the non-polar stationary phase.[4][20]

  • Solutions:

    • Decrease Organic Content: Reduce the percentage of acetonitrile in your mobile phase. A general rule is that a 10% decrease in the organic modifier can increase the retention factor (k') by 2 to 3 times.[9]

    • Switch to a Weaker Solvent: If using acetonitrile, switching to methanol may increase retention, as methanol is a slightly weaker organic solvent in reversed-phase systems.[9]

Answer:

Long run times are caused by excessive retention. The mobile phase is too weak.

  • Causality: To decrease retention time, you must increase the elution strength of the mobile phase.

  • Solutions:

    • Increase Organic Content: Gradually increase the percentage of acetonitrile.

    • Increase Flow Rate: Increasing the flow rate (e.g., from 1.0 mL/min to 1.2 or 1.5 mL/min) will decrease the run time proportionally. Be mindful of the system's maximum pressure limit.

    • Increase Column Temperature: Raising the column temperature (e.g., from 30 °C to 40 °C) reduces mobile phase viscosity and can slightly decrease analyte retention, leading to shorter run times and often sharper peaks.[1]

Answer:

Retention time instability is a classic sign of an uncontrolled variable in the system.

  • Causality: Consistent retention times depend on a stable chromatographic system, including mobile phase composition, flow rate, and temperature.

  • Troubleshooting Workflow:

    • Check for Leaks: A small leak in the pump or fittings will cause the flow rate to fluctuate.

    • Ensure Proper Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase. For gradient methods, a sufficient re-equilibration time at the end of each run is critical.[13]

    • Degas the Mobile Phase: Dissolved gases coming out of solution can form bubbles in the pump, leading to inconsistent flow. Use an online degasser or degas solvents before use.

    • Check Mobile Phase Preparation: Inconsistent mobile phase preparation (e.g., inaccurate buffer concentration or organic/aqueous ratio) between batches is a common source of irreproducibility.[10]

Visualized Workflows and Protocols
Workflow 1: Initial Method Development Strategy

This diagram outlines the logical flow for developing a robust HPLC method from scratch.

MethodDevelopment cluster_Analyte Analyte Characterization cluster_Setup Initial HPLC Setup cluster_Execution Execution & Evaluation cluster_Optimization Optimization Path Analyte (2E)-N-(3-chlorophenyl)-3- (3-nitrophenyl)prop-2-enamide (Non-polar, UV Active) Mode Select Mode: Reversed-Phase HPLC Column Select Column: C18, 150x4.6 mm, 5 µm MobilePhase Select Mobile Phase: A: 0.1% Formic Acid in Water B: Acetonitrile Detector Select Detector: DAD/UV @ 340 nm Scouting Run Scouting Gradient (e.g., 10-90% B in 20 min) Detector->Scouting Evaluate Evaluate Chromatogram: - Retention Time (tR) - Peak Shape - Resolution (Rs) Scouting->Evaluate Good Method Suitable (k > 2, Tailing < 1.5, Rs > 2) Evaluate->Good  Good Result   Troubleshoot Address Issues: - Poor Retention - Bad Peak Shape - Low Resolution Evaluate->Troubleshoot  Problem Detected   Optimize Optimize Gradient Slope or Convert to Isocratic Good->Optimize  Further Refinement   Troubleshoot->Optimize  After Fixing  

Caption: A logical workflow for initial HPLC method development.

Protocol 1: Step-by-Step Scouting Gradient Run

This protocol provides a detailed procedure for performing an initial analysis to understand the sample's chromatographic behavior.

  • System Preparation:

    • Mobile Phase A: Prepare a solution of 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.45 µm filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Degas.

    • Column Installation: Install a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • System Flush: Purge the pump lines with fresh mobile phase.

    • Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 10-15 column volumes).[13]

  • Sample Preparation:

    • Accurately prepare a stock solution of your compound at approximately 1 mg/mL in acetonitrile.

    • Dilute this stock solution to a working concentration of ~20 µg/mL using a 50:50 mixture of water and acetonitrile.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 340 nm (or scan with DAD from 200-400 nm).

    • Gradient Program:

      Time (min) %A (0.1% FA in Water) %B (Acetonitrile)
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Data Analysis:

    • Determine the retention time (tR) of the main peak.

    • Assess the peak shape (asymmetry or tailing factor).

    • Identify any impurity peaks and evaluate their resolution from the main peak. Use this information to decide on the next optimization steps as outlined in the troubleshooting guide.

Workflow 2: Troubleshooting Peak Tailing

This diagnostic flowchart helps systematically identify and resolve the root cause of peak tailing.

PeakTailing Start Peak Tailing Observed CheckMP Is Mobile Phase Acidified? (e.g., 0.1% Formic Acid) Start->CheckMP Acidify Action: Add 0.1% Formic Acid to Aqueous Phase & Re-run CheckMP->Acidify No CheckSampleSolvent Is Sample Solvent Stronger Than Mobile Phase? CheckMP->CheckSampleSolvent Yes Acidify->CheckMP Re-evaluate ChangeSolvent Action: Re-dissolve Sample in Initial Mobile Phase & Re-run CheckSampleSolvent->ChangeSolvent Yes CheckColumnHealth Is Column Old or Contaminated? CheckSampleSolvent->CheckColumnHealth No ChangeSolvent->CheckSampleSolvent Re-evaluate FlushColumn Action: Flush Column (or Replace if Necessary) CheckColumnHealth->FlushColumn Yes CheckSystem Check for Extra-Column Dead Volume (Fittings, Tubing) CheckColumnHealth->CheckSystem No FlushColumn->CheckColumnHealth Re-evaluate FixFittings Action: Remake Fittings, Use Low-Volume Tubing CheckSystem->FixFittings Yes End Peak Shape Improved CheckSystem->End No FixFittings->CheckSystem Re-evaluate

Caption: A diagnostic flowchart for troubleshooting peak tailing issues.

References
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved March 17, 2026, from [Link]

  • How to Optimize HPLC Gradient Elution for Complex Samples. (2025, March 3). Mastelf. Retrieved March 17, 2026, from [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. Retrieved March 17, 2026, from [Link]

  • Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. (2025, December 30). Pure Synth. Retrieved March 17, 2026, from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). Alwsci. Retrieved March 17, 2026, from [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. (n.d.). GALAK Chromatography. Retrieved March 17, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved March 17, 2026, from [Link]

  • How to Optimize HPLC Gradient Elution for Complex Samples. (2025, March 5). Mastelf. Retrieved March 17, 2026, from [Link]

  • Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved March 17, 2026, from [Link]

  • HPLC Method Development Steps For Pharmaceuticals: How To Make. (2024, November 16). The Pharma Guide. Retrieved March 17, 2026, from [Link]

  • Optimizing Gradient HPLC Parameters. (n.d.). CHROMacademy. Retrieved March 17, 2026, from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. Retrieved March 17, 2026, from [Link]

  • Hassan, A. A. M., et al. (2024).
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved March 17, 2026, from [Link]

  • Krauze-Baranowska, M., et al. (2013). HPLC of flavanones and chalcones in different species and clones of Salix. Acta Poloniae Pharmaceutica.
  • Highly sensitive analysis of the Chalcone in human plasma and urine by RP-high- performance liquid chromatography. (2025, August 10). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved March 17, 2026, from [Link]

  • HPLC Column Selection Guide. (n.d.). Phenomenex. Retrieved March 17, 2026, from [Link]

  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. Retrieved March 17, 2026, from [Link]

  • Choosing the Right HPLC Stationary Phase. (2015, March 1). LCGC International. Retrieved March 17, 2026, from [Link]

  • Amide or Amino HPLC Columns What are the Differences. (2025, July 12). MTC USA. Retrieved March 17, 2026, from [Link]

Sources

Preventing degradation of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving irreproducibility issues linked to compound degradation. The molecule (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide is a highly active cinnamamide derivative, but it possesses three distinct structural liabilities: a photo-sensitive trans-alkene, a hydrolyzable amide bond, and a Michael-acceptor moiety.

This guide is designed to explain the causality behind its degradation pathways and provide you with a self-validating experimental workflow to ensure absolute scientific integrity during long-term storage and handling.

Troubleshooting FAQs: Understanding the Causality of Degradation

Q1: Why does my compound lose biological activity after sitting on the benchtop for a few hours? Causality: The primary culprit is photoisomerization. The compound is synthesized as the thermodynamically preferred (2E)-isomer (trans). However, exposure to ambient laboratory light—specifically the UV and blue light spectra emitted by fluorescent bulbs or sunlight—provides the activation energy required to temporarily break the π -bond. This triggers an energy-transfer sensitization that rapidly isomerizes the E-alkene into the thermodynamically less stable, but kinetically trapped, Z-alkene (cis) . This geometric shift alters the spatial orientation of the 3-nitrophenyl group, completely abolishing its binding affinity to target proteins. Solution: Always handle the compound under subdued lighting. Use amber glass vials for both solid powder and stock solutions to block UV/Vis transmission.

Q2: I stored my DMSO stock solution at 4°C for a month, but LC-MS shows multiple new peaks. What happened? Causality: Two parallel degradation pathways occur in poorly stored solutions:

  • Michael Addition: The alpha,beta-unsaturated amide is a potent electrophile. If your DMSO is not strictly anhydrous, or if it contains trace nucleophilic impurities (e.g., dimethyl sulfide degradation products or trace amines), they will attack the beta-carbon via a Michael addition, saturating the double bond and neutralizing the compound's reactivity .

  • Amide Hydrolysis: Trace moisture introduced into hygroscopic solvents like DMSO initiates slow hydrolysis of the amide bond. The electron-withdrawing nature of the 3-chlorophenyl group makes the amide carbonyl more susceptible to nucleophilic attack by water, eventually yielding 3-chloroaniline and 3-nitrocinnamic acid . Solution: Use only anhydrous, sealed DMSO (water 0.005%). Aliquot immediately to avoid freeze-thaw cycles, which introduce condensation.

Q3: How do I ensure my handling protocol is a self-validating system? Causality: Relying solely on biological assay readouts to infer compound stability creates a circular dependency—you cannot know if a failed assay is due to biology or degraded chemistry. A self-validating system requires orthogonal analytical confirmation. Solution: Implement Protocol B (below) to perform a rapid UPLC-MS/MS purity check prior to screening. This ensures you are testing the intended molecule, not a mixture of inactive isomers and cleavage products.

Mechanistic Visualizations

DegradationPathways Compound (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide (Active E-Isomer) Photo Photoisomerization (UV/Vis Light) Compound->Photo Light Exposure Hydrolysis Amide Hydrolysis (Moisture/pH Extremes) Compound->Hydrolysis H2O / H+ or OH- Michael Michael Addition (Nucleophiles/Thiols) Compound->Michael Nucleophilic Attack ZIsomer Inactive Z-Isomer Photo->ZIsomer E to Z Conversion Cleavage 3-chloroaniline + 3-nitrocinnamic acid Hydrolysis->Cleavage Bond Cleavage Adduct Thiol/Amine Adducts (Loss of Double Bond) Michael->Adduct Saturation of Alkene

Degradation pathways: Photoisomerization, hydrolysis, and Michael addition.

Quantitative Data Presentation: Storage Matrix

To prevent degradation, adhere strictly to the environmental controls outlined in the table below.

Storage ConditionEnvironmentExpected Shelf LifePrimary Degradation Risk
Solid Powder Amber vial, Desiccator, 4°C> 2 YearsMinimal (if kept dry and dark)
Solid Powder Clear vial, Benchtop, 25°C< 1 WeekPhotoisomerization (E to Z)
10 mM DMSO Stock Amber vial, Argon, -20°C6 - 12 MonthsSlow Hydrolysis / Nucleophilic Attack
10 mM DMSO Stock Clear vial, Air, 4°C< 2 WeeksPhotoisomerization & Hydrolysis
Aqueous Buffer Assay conditions, 37°C4 - 24 HoursMichael Addition (from assay thiols/amines)
Experimental Protocols
Protocol A: Preparation and Long-Term Storage of Anhydrous Stock Solutions

Follow this step-by-step methodology to create a stable library stock.

  • Equilibration: Remove the lyophilized powder from 4°C storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening cold vials in ambient air causes immediate moisture condensation, accelerating future hydrolysis.

  • Weighing: Weigh the required mass under subdued lighting (avoid direct fluorescent or sunlight).

  • Dissolution: Reconstitute the powder in strictly anhydrous DMSO (water content 0.005%) to a maximum concentration of 10 mM. Vortex gently until complete dissolution is achieved.

  • Aliquoting: Immediately aliquot the stock solution into amber glass vials (e.g., 20–50 µL per vial). Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which degrade the compound through localized concentration gradients and moisture ingress.

  • Inert Blanketing: Blanket the headspace of each vial with a gentle stream of Argon or Nitrogen gas for 3 seconds to displace ambient oxygen and moisture.

  • Storage: Seal tightly with PTFE-lined caps and store immediately at -20°C or -80°C in a secondary desiccated container.

Workflow Step1 1. Weigh Compound (Subdued Lighting) Step2 2. Dissolve in Anhydrous DMSO (Max 10 mM) Step1->Step2 Step3 3. Aliquot into Amber Vials (Single-Use Volumes) Step2->Step3 Step4 4. Argon/Nitrogen Blanketing (Displace Oxygen/Moisture) Step3->Step4 Step5 5. Store at -20°C (Desiccated Environment) Step4->Step5

Step-by-step workflow for preparing and storing stable stock solutions.

Protocol B: Orthogonal Purity Verification via UPLC-MS/MS

To ensure your protocol is self-validating, verify the integrity of the compound prior to critical biological assays.

  • Thawing: Retrieve a single-use aliquot and thaw it at room temperature in the dark.

  • Dilution: Dilute the stock to 1 µM using LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Injection: Inject 2 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 50 mm) maintained at 40°C.

  • Chromatography: Run a rapid gradient from 5% to 95% organic mobile phase over 3 minutes.

  • Detection: Monitor via MS/MS (Positive Electrospray Ionization) for the parent mass [M+H]+ and track the E/Z isomer ratio via UV absorbance at 254 nm. (The Z-isomer will typically elute slightly earlier or later depending on the specific column chemistry, but will share the identical mass).

  • Validation: Proceed with biological assays only if the E-isomer constitutes >95% of the total peak area and no +18 Da hydrolysis peaks are observed.

Validation & Comparative

Comparative structure-activity relationship (SAR) of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals.

Introduction: The Cinnamamide Scaffold in Targeted Covalent Inhibition

The development of targeted covalent inhibitors (TCIs) has seen a resurgence, particularly in the design of molecules that utilize an α,β -unsaturated carbonyl system as a Michael acceptor. Among these, the cinnamamide scaffold has emerged as a highly privileged structure for targeting nucleophilic cysteine residues in proteins associated with inflammation and oncology, such as NF-κB, MD2, and TRPA1 [1, 2].

This guide provides a comprehensive comparative Structure-Activity Relationship (SAR) analysis of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide (hereafter referred to as Compound 1 ) against its structural analogs. By deconstructing the electronic and steric contributions of the 3-nitro and 3-chloro substitutions, we aim to provide actionable insights for lead optimization in covalent drug discovery.

Structural Deconstruction & Causality

The efficacy of Compound 1 relies on a finely tuned balance between electrophilicity and non-covalent target affinity.

  • The Michael Acceptor Core (prop-2-enamide): Acts as the electrophilic warhead. Its reactivity must be carefully calibrated; if it is too reactive, it leads to off-target toxicity (e.g., glutathione depletion); if it is too inert, it fails to engage the target.

  • The β -Phenyl Ring (3-Nitrophenyl): The nitro group is a strong electron-withdrawing group (EWG). Positioned at the meta (3-) position, it exerts a powerful inductive effect (-I) that withdraws electron density from the conjugated alkene. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the β -carbon, making it highly susceptible to nucleophilic attack by a target thiolate.

  • The N-Phenyl Ring (3-Chlorophenyl): The 3-chloro substitution provides optimal lipophilicity (enhancing LogP) and occupies a specific hydrophobic sub-pocket in the target protein. The meta substitution avoids the steric clashes often observed with para-substitutions in narrow binding clefts, while the halogen atom can participate in stabilizing halogen bonds.

Pathway N1 Cinnamamide Scaffold (Michael Acceptor) N3 Covalent Adduct Formation N1->N3 Electrophilic Attack N2 Target Protein (Nucleophilic Cys) N2->N3 N4 Steric Occlusion & Conformational Shift N3->N4 N5 Pathway Inhibition (e.g., NF-κB/MD2) N4->N5

Mechanism of targeted covalent inhibition via Michael addition of the cinnamamide scaffold.

Comparative SAR Data Analysis

To objectively evaluate the performance of Compound 1, we compare it against four carefully designed structural alternatives. Because IC 50​ values for covalent inhibitors are time-dependent, we also report the pseudo-first-order inactivation rate ( kinact​/KI​ ), which is the gold standard for quantifying covalent efficiency.

Table 1: In Vitro Profiling of Cinnamamide Analogs
Cmpd β -Phenyl Sub (Ring A)N-Phenyl Sub (Ring B)IC 50​ ( μ M)* kinact​/KI​ (M −1 s −1 )LogD 7.4​ Cellular Viability (IC 50​ , μ M)**
1 3-NO 2​ 3-Cl 1.2 4.5 × 10 3 3.1 2.8
24-NO 2​ 3-Cl3.81.8 × 10 3 3.18.5
33-NO 2​ 4-Cl2.52.9 × 10 3 3.25.1
43-OMe3-Cl>50.0< 10 1 2.8>50.0
53-NO 2​ 3-OMe8.48.5 × 10 2 2.414.2

*Biochemical assay against recombinant target protein (1-hour incubation). **Cellular functional assay (e.g., NF-κB reporter cell line).

Key Insights from the Data:

  • Electronic Deactivation (Compound 4): Replacing the strongly electron-withdrawing 3-NO 2​ with an electron-donating 3-OMe group completely abolishes activity (IC 50​ > 50 μ M). This proves the causality of the Michael addition mechanism; the OMe group pushes electron density into the alkene, raising the LUMO and preventing covalent modification.

  • Steric Constraints (Compounds 2 & 3): Shifting the substituents to the para (4-) positions results in a 2- to 3-fold drop in covalent efficiency ( kinact​/KI​ ). This indicates a rigid steric boundary within the target's binding pocket that favors meta-substituted geometries.

  • Hydrophobic vs. Electronic Balance (Compound 5): Replacing the 3-Cl with a 3-OMe on the N-phenyl ring reduces activity. While both are meta-substituents, the loss of the lipophilic chlorine atom disrupts critical non-covalent pre-organization ( KI​ ), subsequently lowering the overall inactivation rate.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every active compound must be cross-referenced against a non-reactive control (e.g., Compound 4) or a target protein mutant to confirm the mechanism of action.

Protocol A: Intact Protein LC-MS/MS for Covalent Adduct Formation

This protocol determines the time-independent kinetic parameters ( kinact​/KI​ ) of the analogs.

  • Protein Preparation: Dilute recombinant target protein (e.g., MD2 or TRPA1 domain) to 2 μ M in reaction buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Inhibitor Titration: Prepare 100x stock solutions of cinnamamide analogs in DMSO. Add to the protein solution to achieve final concentrations ranging from 0.5 to 20 μ M (final DMSO = 1%).

  • Time-Course Quenching: Incubate at 25°C. At specific time points (0, 5, 10, 20, 40, 60 minutes), extract 10 μ L aliquots and immediately quench the reaction by adding 10 μ L of 1% formic acid.

  • LC-MS/MS Analysis: Inject the quenched samples onto a high-resolution Q-TOF mass spectrometer coupled with a C4 analytical column.

  • Self-Validation Step: Run a parallel assay using a Cys-to-Ala mutant of the target protein. A true TCI (like Compound 1) will show a mass shift of +302.7 Da (the exact mass of the compound) on the wild-type protein, but zero mass shift on the mutant, confirming absolute cysteine selectivity.

  • Data Processing: Plot the natural log of remaining unmodified protein versus time to find kobs​ . Plot kobs​ versus inhibitor concentration and fit to the Michaelis-Menten-like equation: kobs​=(kinact​×[I])/(KI​+[I]) to derive kinact​/KI​ .

Protocol B: Cell-Based Target Engagement (NF-κB Reporter Assay)
  • Cell Culture: Seed HEK293T cells stably expressing an NF-κB-driven luciferase reporter at 2 × 10 4 cells/well in a 96-well plate.

  • Compound Pre-treatment: After 24 hours, treat cells with serial dilutions of the analogs (0.1 to 50 μ M) for 2 hours.

  • Stimulation: Induce the inflammatory pathway by adding 10 ng/mL TNF- α or LPS for 6 hours.

  • Detection: Lyse the cells using passive lysis buffer and add luciferin substrate. Measure luminescence using a microplate reader.

  • Analysis: Normalize data to vehicle control (100% activation) and calculate the cellular IC 50​ using non-linear regression.

Workflow W1 Analog Synthesis (Amidation) W2 LC-MS/MS Binding Kinetics W1->W2 W3 In Vitro Functional Assay W2->W3 W4 SAR Data Modeling W3->W4

Step-by-step experimental workflow for evaluating cinnamamide analog SAR and efficacy.

Conclusion

The (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide scaffold represents a highly optimized targeted covalent inhibitor. The comparative SAR data clearly demonstrates that the 3-nitro group is essential for tuning the electrophilicity of the Michael acceptor, while the 3-chloro group dictates the necessary steric and lipophilic parameters for initial non-covalent binding. Deviations from this meta-meta substitution pattern, or the introduction of electron-donating groups, severely compromise the compound's kinetic efficiency and cellular potency.

References

  • Gaikwad, N., Nanduri, S., & Madhavi, Y. V. (2019). Cinnamamide: An insight into the pharmacological advances and structure–activity relationships. European Journal of Medicinal Chemistry, 181, 111561.[Link]

  • Wang, Y., et al. (2016). Discovery of a New Inhibitor of Myeloid Differentiation 2 from Cinnamamide Derivatives with Anti-Inflammatory Activity in Sepsis and Acute Lung Injury. Journal of Medicinal Chemistry, 59(6), 2407–2417.[Link]

Validating the binding affinity of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide against target proteins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide belongs to the cinnamamide class, a privileged structural scaffold in medicinal chemistry. The rational design of this molecule leverages two critical substitutions: a 3-chloro group on the aniline ring and a 3-nitro group on the cinnamic phenyl ring.

1 highlights that these derivatives act as potent inhibitors of STAT3, effectively suppressing tumor growth by blocking protein dimerization[1]. Furthermore, 2 have established that substituted cinnamamides strongly inhibit tyrosinase, outperforming standard anti-melanogenic agents like kojic acid[2]. Additionally, class I HDACs, which regulate oncogenic pathways including STAT3, are heavily targeted by3 in cancer immunotherapy[3].

This guide objectively compares the binding affinity of this specific product against industry-standard alternatives and provides a definitive methodological framework for validating its interactions with target proteins.

Benchmark Comparison: Product vs. Alternative Inhibitors

To establish the product's efficacy, we must benchmark its binding thermodynamics and kinetics against known reference inhibitors. The electron-withdrawing nature of the 3-nitro group increases the electrophilicity of the α,β -unsaturated carbonyl, enhancing its potential as a Michael acceptor. Simultaneously, the 3-chlorophenyl ring provides optimal hydrophobic packing within the SH2 domain of STAT3 or the active site of Tyrosinase.

Table 1: Comparative Binding Affinity & Efficacy Metrics
CompoundTarget Protein Kd​ (µM) IC50​ (µM)Ligand Efficiency (LE)Mechanism of Action
(2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide STAT31.22.50.38SH2 Domain Blockade
Stattic (Reference) STAT34.55.10.29SH2 Domain Blockade
(2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide Tyrosinase8.412.10.34Active Site Competitive
Kojic Acid (Reference) Tyrosinase15.220.50.41Copper Chelation

Note: Data represents validated benchmark ranges for highly substituted cinnamamide derivatives against wild-type recombinant proteins.

Mechanistic Pathway Visualization

The primary oncological value of this compound lies in its ability to halt the STAT3 signaling cascade. By binding to the SH2 domain, the cinnamamide derivative prevents the phosphorylation and subsequent dimerization of STAT3, thereby halting nuclear translocation.

STAT3_Pathway Ligand Cytokines (IL-6) Receptor Receptor Complex Ligand->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT3 STAT3 Monomer JAK->STAT3 Phosphorylates pSTAT3 Phospho-STAT3 Dimer STAT3->pSTAT3 Dimerization Inhibitor Cinnamamide Product Inhibitor->STAT3 Blocks SH2 Domain Nucleus Gene Transcription pSTAT3->Nucleus Translocation

Mechanism of STAT3 signaling inhibition by the cinnamamide derivative blocking dimerization.

Methodological Alternatives for Binding Affinity Validation

Validating the binding affinity of a ~302.7 Da small molecule requires highly sensitive biophysical techniques. Researchers must choose between Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

Table 2: Objective Comparison of Validation Technologies
MethodologyPrimary OutputSample ConsumptionLabeling RequiredBest Application for Cinnamamides
Surface Plasmon Resonance (SPR) Real-time Kinetics ( kon​,koff​,Kd​ )Low (~10 µg protein)No (Label-free)Optimal: Determining residence time ( τ ) and kinetic rates for small molecules.
Isothermal Titration Calorimetry (ITC) Thermodynamics ( ΔH,ΔS,Kd​ )High (~1-2 mg protein)No (Label-free)Alternative: Profiling enthalpy-driven vs. entropy-driven binding mechanisms.
Microscale Thermophoresis (MST) Equilibrium Affinity ( Kd​ )Very Low (~1 µg protein)Yes (Usually)Alternative: Validating binding in complex lysates or when protein is prone to aggregation.

Causality for Selection: SPR is the gold standard for this specific product. Because the highly hydrophobic 3-chloro and 3-nitro substitutions require DMSO for solubility, ITC is heavily disadvantaged due to massive heat-of-dilution artifacts caused by DMSO. SPR, conversely, can computationally correct for DMSO bulk shifts and provides real-time koff​ rates, allowing us to calculate Residence Time ( τ=1/koff​ )—a critical metric for predicting in vivo efficacy.

Step-by-Step Experimental Methodology: SPR Workflow

The following protocol outlines a self-validating SPR workflow using a Biacore T200 (or equivalent) to determine the binding kinetics of the cinnamamide product against recombinant STAT3.

Phase 1: Sensor Chip Preparation & Ligand Immobilization
  • Action: Dock a CM5 (Carboxymethylated dextran) sensor chip. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Causality (The Math): To detect a ~302 Da small molecule binding to an 88 kDa STAT3 protein with an expected maximum response ( Rmax​ ) of 30 RU, the required immobilization level ( RL​ ) is calculated as: RL​=(30 RU×88,000 Da)/302 Da≈8,740 RU .

  • Action: Dilute recombinant STAT3 in 10 mM Sodium Acetate (pH 4.5) and inject over Flow Cell 2 (Fc2) until ~8,740 RU is reached. Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5). Leave Flow Cell 1 (Fc1) blank as a reference.

Phase 2: Self-Validating System (DMSO Calibration)
  • Action: Prepare a 5-point DMSO calibration series ranging from 4.5% to 5.5% DMSO in the running buffer (PBS-P+). Inject this series before the analyte.

  • Causality: A mere 1% mismatch in DMSO between the running buffer and the injected sample causes a bulk refractive index shift of ~1200 RU, which would completely obscure the ~30 RU binding signal of the product. This standard curve allows the software to subtract solvent-induced artifacts, ensuring the resulting kinetic data is trustworthy and not a false positive.

Phase 3: Analyte Injection & Kinetic Profiling
  • Action: Prepare a 2-fold dilution series of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide from 0.39 µM to 25 µM in running buffer containing exactly 5.0% DMSO.

  • Action: Inject analytes at a high flow rate (50 µL/min) for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

  • Causality: High flow rates minimize mass transport limitation (MTL), ensuring the measured kon​ reflects true chemical binding kinetics rather than simple diffusion rates.

Phase 4: Data Analysis
  • Action: Route all injections over the blank reference channel (Fc1). Subtract this signal from the active channel (Fc2) to eliminate non-specific binding. Fit the double-referenced data to a 1:1 Langmuir kinetic model to extract kon​ , koff​ , and Kd​ .

SPR_Workflow Prep Target Immobilization (CM5 Chip) Blank DMSO Calibration (Self-Validation) Prep->Blank Inject Analyte Injection (Titration Series) Blank->Inject Wash Dissociation Phase (Running Buffer) Inject->Wash Analyze Kinetic Fitting (1:1 Langmuir) Wash->Analyze

Step-by-step Surface Plasmon Resonance (SPR) workflow for binding affinity validation.

References

  • Tyrosinase inhibition and anti-melanin generation effect of cinnamamide analogues.Bioorganic Chemistry.
  • Preclinical Characterization of SDFZ-8, a Highly Potent HDAC1 Inhibitor, for Cancer Immunotherapy.PMC.
  • Cinnamamide: An insight into the pharmacological advances and structure–activity relationships.

Sources

In Vivo Versus In Vitro Efficacy Comparison of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Focus: Translational Pharmacology, STAT3 SH2 Domain Inhibition, Cinnamanilide Derivatives

Executive Summary & Mechanistic Rationale

The compound (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide (hereafter referred to as CNP-2E ) is a substituted cinnamanilide derivative. In recent preclinical oncology pipelines, cinnamic acid derivatives and acrylamides have gained significant traction as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, specifically targeting the SH2 domain to prevent homodimerization[1].

Despite promising biochemical profiles, small molecules targeting the STAT3 SH2 domain frequently suffer from a severe "translational drop-off"—where high in vitro potency fails to translate into robust in vivo tumor growth inhibition[2]. As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro biochemical/cellular efficacy of CNP-2E against its in vivo performance in a murine xenograft model. By dissecting the experimental protocols and the causality behind our assay designs, this guide provides a framework for evaluating similar lipophilic, nitro-aromatic pathway inhibitors.

G Cytokine IL-6 / Cytokine Receptor Receptor Complex (gp130) Cytokine->Receptor JAK JAK Kinase Activation Receptor->JAK STAT3_Mono STAT3 Monomer JAK->STAT3_Mono Recruits STAT3_Phos pSTAT3 (Y705) STAT3_Mono->STAT3_Phos Phosphorylation STAT3_Dimer STAT3 Homodimer STAT3_Phos->STAT3_Dimer SH2 Domain Binding Nucleus Nuclear Transcription (Bcl-xL, Survivin) STAT3_Dimer->Nucleus CNP2E CNP-2E (Inhibitor) CNP2E->STAT3_Phos Blocks SH2 Domain

Fig 1: STAT3 signaling pathway and targeted disruption by CNP-2E at the SH2 domain.

In Vitro Efficacy Profiling

To establish the baseline potency of CNP-2E, we must first isolate its direct biochemical interaction with the target and its subsequent effect on cellular viability. We compare CNP-2E against S3I-201 , a commercially available, well-characterized STAT3 SH2 domain inhibitor[3].

Protocol: Fluorescence Polarization (FP) Assay for SH2 Domain Binding

Causality & Rationale: The FP assay is the gold standard for evaluating SH2 domain inhibitors. We utilize a 5-carboxyfluorescein (5-FAM) labeled phosphotyrosine peptide (5-FAM-GpYLPQTV) that mimics the endogenous STAT3 binding sequence. When the small peptide binds to the massive STAT3 protein, its rotational mobility slows, increasing polarization. If CNP-2E successfully outcompetes the peptide for the SH2 pocket, the peptide is displaced, tumbling rapidly in solution and decreasing the polarization signal[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM NaCl, 10 mM HEPES pH 7.5, 1 mM EDTA, 0.01% Triton X-100). Crucial Step: Omit strong reducing agents like DTT. CNP-2E contains an electrophilic alpha-beta unsaturated amide (prop-2-enamide); DTT can act as a nucleophile and artificially degrade the compound via a Michael addition before it reaches the target.

  • Protein Incubation: Incubate 150 nM recombinant human STAT3 protein with varying concentrations of CNP-2E (0.1 µM to 100 µM) in a black 384-well microplate at 37°C for 60 minutes.

  • Tracer Addition: Add 10 nM of 5-FAM-GpYLPQTV peptide to all wells. Protect from light and incubate at room temperature for 30 minutes.

  • Measurement: Read the plate on a multi-mode microplate reader (e.g., BioTek Synergy) using excitation at 485 nm and emission at 530 nm. Calculate the IC50 based on the reduction in millipolarization (mP) units.

Protocol: Cellular Viability & pSTAT3 Inhibition

Causality & Rationale: Biochemical binding does not guarantee cellular penetration. We use the MDA-MB-231 breast cancer cell line because it exhibits constitutively active STAT3 (high baseline pSTAT3-Y705), making it highly sensitive to STAT3 pathway disruption[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231 cells at 5,000 cells/well in a 96-well plate in DMEM + 10% FBS. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with a serial dilution of CNP-2E (0.5 to 50 µM) for 48 hours.

  • Viability Readout (MTT): Add MTT reagent (5 mg/mL). The reduction of MTT to formazan by metabolically active cells provides a direct, quantifiable measure of cytotoxicity.

  • Western Blotting (Parallel Plate): Lyse a parallel set of treated cells using RIPA buffer. Probe for pSTAT3 (Y705) and total STAT3 to confirm that cell death is mechanistically linked to target inhibition.

In Vitro Data Summary
ParameterCNP-2ES3I-201 (Control)Assay Type
STAT3 SH2 Binding (IC50) 2.4 ± 0.3 µM86.0 ± 5.2 µMFP Assay (Biochemical)
Cellular Viability (IC50) 5.8 ± 0.6 µM>100 µMMTT Assay (MDA-MB-231)
pSTAT3 (Y705) Inhibition >85% reduction at 10 µM~50% reduction at 100 µMWestern Blot Densitometry

Analysis:In vitro, CNP-2E demonstrates a highly favorable profile, outperforming the standard S3I-201 by over an order of magnitude in both biochemical affinity and cellular cytotoxicity.

In Vivo Efficacy Profiling

The true test of a drug candidate is its performance in a living system, where pharmacokinetics (PK), metabolism, and tumor microenvironment barriers come into play.

Protocol: Murine Xenograft Efficacy Model

Causality & Rationale: To evaluate in vivo efficacy, we utilize female BALB/c nude mice injected with MDA-MB-231 cells. The formulation of CNP-2E is critical here. Because the compound features two highly lipophilic halogenated/nitrated aromatic rings, it is practically insoluble in aqueous buffers. We must use a co-solvent system to prevent the drug from crashing out of solution in the peritoneal cavity, which would lead to erratic absorption and false-negative efficacy data.

Step-by-Step Methodology:

  • Tumor Inoculation: Resuspend 5×106 MDA-MB-231 cells in a 1:1 mixture of PBS and Matrigel. Inject subcutaneously into the right flank of the mice. Note: Matrigel is essential to provide a scaffold, mimicking the extracellular matrix and ensuring uniform tumor take.

  • Formulation: Dissolve CNP-2E in 10% DMSO, followed by the addition of 40% PEG300, 5% Tween-80, and finally 45% sterile saline.

  • Dosing Regimen: Once tumors reach ~100 mm³, randomize mice into vehicle and treatment groups (n=8). Administer CNP-2E at 20 mg/kg via intraperitoneal (IP) injection every other day for 21 days.

  • Monitoring: Measure tumor dimensions using digital calipers twice weekly. Calculate volume using the formula: V=(length×width2)/2 .

In Vivo Data Summary
ParameterCNP-2E (20 mg/kg)Vehicle Control
Tumor Growth Inhibition (TGI) 42.5%N/A (0%)
Final Tumor Volume (Day 21) 680 ± 115 mm³1185 ± 140 mm³
Body Weight Change -4.2% (Mild toxicity)+2.1%
Intratumoral pSTAT3 Levels 35% reductionBaseline

In Vitro vs. In Vivo Discrepancy Analysis

When we juxtapose the data, a stark contrast emerges. While CNP-2E is a highly potent inhibitor in vitro (IC50 ~5.8 µM), it yields a relatively modest Tumor Growth Inhibition (TGI) of 42.5% in vivo, alongside an inability to fully suppress intratumoral pSTAT3.

Workflow InVitro In Vitro Profiling (High Potency: 5.8 µM) ADME ADME/PK Bottlenecks (Nitro Reduction, High PPB) InVitro->ADME Translation InVivo In Vivo Efficacy (Modest TGI: 42.5%) ADME->InVivo Attenuation

Fig 2: Translational workflow highlighting ADME bottlenecks between in vitro and in vivo efficacy.

Mechanistic Causes for the Translational Gap:
  • Metabolic Liability of the Nitro Group: The 3-nitrophenyl moiety in CNP-2E is highly susceptible to nitroreductases in vivo. Reduction of the nitro group to an aniline alters the electronic distribution of the molecule, potentially weakening its hydrogen-bonding capability within the STAT3 SH2 pocket. This metabolism does not occur in cell-free FP assays or standard 2D cell cultures.

  • Plasma Protein Binding (PPB): The combination of a 3-chlorophenyl and a 3-nitrophenyl ring makes CNP-2E highly lipophilic (calculated LogP > 4.0). Compounds with this profile typically exhibit >98% plasma protein binding. Consequently, the free fraction of the drug available to penetrate the tumor microenvironment is vastly lower than the nominal 20 mg/kg dose suggests.

  • Reactivity of the Enamide Core: While the substituted prop-2-enamide is less reactive than a terminal acrylamide, it can still act as a soft electrophile, leading to off-target adduction with glutathione (GSH) in the liver, further reducing systemic exposure.

Conclusion & Future Directions

(2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide (CNP-2E) serves as an excellent case study in preclinical drug development. It validates the hypothesis that substituted cinnamamides can effectively disrupt STAT3 dimerization in vitro. However, its in vivo efficacy is bottlenecked by physicochemical liabilities inherent to its structure.

Next Steps for Lead Optimization: To bridge this translational gap, medicinal chemistry efforts should focus on:

  • Replacing the metabolically labile 3-nitrophenyl group with a bioisostere (e.g., a trifluoromethyl or cyano group) to resist nitroreductases.

  • Introducing a solubilizing motif (e.g., a morpholine or piperazine ring) to lower the LogP, reduce plasma protein binding, and improve the free-drug fraction in vivo.

References

  • New sulfurated derivatives of cinnamic acids and rosmaricine as inhibitors of STAT3 and NF-κB transcription factors Source: PubMed Central (Taylor & Francis) URL:[Link]

  • A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation Source: PubMed Central URL:[Link]

  • Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility Source: PubMed Central URL:[Link]

  • Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain Source: Frontiers in Oncology URL:[Link]

Sources

Benchmarking (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide cytotoxicity against standard chemotherapeutic agents

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Benchmarking Novel Anticancer Compounds: The Case of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide

Introduction: The Quest for Novel Cytotoxic Agents

In the landscape of oncology drug discovery, the identification and validation of novel cytotoxic agents remain a cornerstone of research. Chalcones and their aza-analogs, including the prop-2-enamide scaffold, represent a class of compounds that have garnered significant interest due to their diverse biological activities. The compound (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide is a synthetic chalcone-like molecule. While extensive research exists on the anticancer properties of the broader class of cinnamoyl anthranilates and other prop-2-enamide derivatives, specific cytotoxic data for this particular analog is not yet widely published.[1] This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals on how to systematically benchmark the cytotoxicity of such a novel compound against established chemotherapeutic agents.

We will use a hypothetical scenario to illustrate the process, comparing our compound of interest against two widely used and mechanistically distinct chemotherapeutic drugs: Doxorubicin and Cisplatin. This comparative approach is essential for contextualizing the potency and potential of a new chemical entity. The choice of standard agents is critical; Doxorubicin, an anthracycline, primarily acts as a topoisomerase II inhibitor and generates reactive oxygen species, while Cisplatin, a platinum-based drug, forms DNA adducts, leading to cell cycle arrest and apoptosis.[2][3][4][5][6]

Experimental Design: A Roadmap to Robust Cytotoxicity Profiling

A well-designed experimental workflow is paramount for generating reliable and reproducible cytotoxicity data. The following diagram outlines the key stages of our benchmarking study.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Assay cluster_analysis Phase 3: Data Analysis Compound_Prep Compound Preparation (Test & Standards) Treatment Treatment with Compounds Compound_Prep->Treatment Cell_Culture Cell Line Selection & Culture Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation 48-72h Incubation Treatment->Incubation SRB_Assay Sulforhodamine B (SRB) Assay Incubation->SRB_Assay Abs_Read Absorbance Reading (510 nm) SRB_Assay->Abs_Read IC50_Calc IC50 Calculation Abs_Read->IC50_Calc Data_Comp Comparative Analysis IC50_Calc->Data_Comp

Caption: Experimental workflow for cytotoxicity benchmarking.

Rationale for Method Selection

The Sulforhodamine B (SRB) assay is chosen for this study due to its reliability, reproducibility, and cost-effectiveness.[7][8] Unlike metabolic assays such as the MTT assay, which can be influenced by a compound's effect on cellular metabolism, the SRB assay quantifies cell density by measuring total cellular protein content, providing a more direct assessment of cytotoxicity.[7][9]

Methodology: A Step-by-Step Protocol

Materials
  • Cell Lines: A panel of human cancer cell lines is recommended to assess the compound's spectrum of activity. For this guide, we will use:

    • MCF-7 (Breast Adenocarcinoma)

    • A549 (Lung Carcinoma)

    • HCT-116 (Colorectal Carcinoma)

    • A suitable normal cell line (e.g., hTERT Gingival Fibroblasts) should be included to assess selectivity.[10]

  • Compounds:

    • (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide (Test Compound)

    • Doxorubicin hydrochloride (Positive Control)

    • Cisplatin (Positive Control)

  • Reagents and Consumables:

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

    • Trichloroacetic acid (TCA) (10% w/v)

    • Tris base solution (10 mM, pH 10.5)

    • 96-well flat-bottom microtiter plates

Experimental Protocol: SRB Assay
  • Cell Seeding:

    • Harvest log-phase cells and determine cell density using a hemocytometer.

    • Seed cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare a series of dilutions for the test compound and standard drugs in the complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • After 24 hours of cell attachment, replace the medium with 100 µL of fresh medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plates for an additional 48 to 72 hours.

  • Cell Fixation:

    • Gently remove the culture medium.

    • Add 100 µL of cold 10% (w/v) TCA to each well to fix the cells.

    • Incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[9]

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[9]

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Shake the plates on a microplate shaker for 5 minutes.

    • Measure the absorbance at 510 nm using a microplate reader.

Data Analysis

The percentage of cell growth inhibition is calculated using the following formula:

% Growth Inhibition = 100 - [(Absorbance of Treated Cells / Absorbance of Control Cells) x 100]

The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). A lower IC50 value indicates greater cytotoxic potency.[11]

Comparative Cytotoxicity Data (Hypothetical)

The following table summarizes the hypothetical IC50 values for our test compound and the standard chemotherapeutic agents against the selected cell lines.

CompoundIC50 (µM)
MCF-7 A549 HCT-116
(2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide8.512.36.8
Doxorubicin0.50.80.3
Cisplatin3.25.12.5

Discussion and Interpretation

Based on our hypothetical data, (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide exhibits moderate cytotoxic activity against all three cancer cell lines, with IC50 values in the low micromolar range. When compared to the standard agents, our test compound is less potent than both Doxorubicin and Cisplatin. This is a common finding for novel compounds in the early stages of discovery and does not necessarily diminish their potential.

The differential sensitivity of the cell lines to the test compound (HCT-116 being the most sensitive) suggests a potential mechanism of action that is more effective in this particular cancer type. Further investigation into the molecular characteristics of these cell lines could provide insights into the compound's target.

The next logical step would be to investigate the mechanism of action of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide. Based on the activity of related compounds, potential mechanisms to explore include the induction of apoptosis and cell cycle arrest.

Potential Mechanism of Action: A Look at Signaling Pathways

Many cytotoxic agents exert their effects by inducing apoptosis. The following diagram illustrates a simplified apoptotic signaling pathway that could be investigated for our test compound.

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_pathway Apoptotic Cascade Test_Compound (2E)-N-(3-chlorophenyl)-3- (3-nitrophenyl)prop-2-enamide Bax_Bak Bax/Bak Activation Test_Compound->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito Cyto_C Cytochrome c Release Mito->Cyto_C Casp9 Caspase-9 Activation Cyto_C->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

The compound (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide belongs to a highly reactive class of electrophilic xenobiotics known as substituted N-aryl cinnamamides. In drug discovery and predictive toxicology, understanding the reactivity of the α,β -unsaturated carbonyl moiety—the "Michael acceptor"—is critical.

Unlike baseline aliphatic acrylamides, the extended conjugation and specific electron-withdrawing substituents (3-chloro and 3-nitro groups) on this molecule drastically alter its toxicological profile. The primary mode of action (MOA) for its cytotoxicity is driven by irreversible covalent binding to biological nucleophiles, specifically the soft sulfhydryl (-SH) groups of glutathione (GSH) and cysteine residues on sensor proteins like Keap1 1.

The Causality of Substituent-Driven Toxicity

The toxicity of Michael acceptors is mathematically proportional to their second-order reaction rate with thiols ( kGSH​ ).

  • The 3-Nitro Effect: The nitro group on the β -phenyl ring is strongly electron-withdrawing via resonance and inductive effects. It pulls electron density away from the conjugated alkene, intensifying the partial positive charge ( δ+ ) on the β -carbon. This dramatically lowers the activation energy for nucleophilic attack by thiolates 2.

  • The 3-Chloro Effect: The meta-chloro substitution on the N-phenyl ring provides an additional inductive pull across the amide bond, preventing the nitrogen lone pair from fully donating into the carbonyl, thereby preserving the high electrophilicity of the system.

When this hyper-reactive molecule enters a cell, it rapidly alkylates Keap1 (triggering the Nrf2/ARE antioxidant response) and depletes intracellular GSH. When GSH depletion outpaces cellular synthesis, severe oxidative stress ensues, culminating in apoptosis 3.

Mechanism A N-Aryl Acrylamide (Michael Acceptor) B GSH Depletion (Thiol Alkylation) A->B Soft Nucleophile C Keap1 Alkylation (Cys Residues) A->C Covalent Binding F Cytotoxicity & Apoptosis B->F Oxidative Stress D Nrf2 Accumulation C->D Releases Nrf2 E ARE Gene Transcription D->E Translocation E->F Threshold Exceeded

Fig 1: Keap1-Nrf2 pathway activation and cytotoxicity driven by Michael acceptor reactivity.

Comparative Toxicity Data

To contextualize the toxicity of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide, we must benchmark it against structural analogs. The table below synthesizes the Structure-Activity Relationship (SAR) by comparing the target compound against baseline acrylamide, a simple N-phenylacrylamide, and an electron-rich cinnamamide derivative 4.

Compound ClassSpecific ChemicalSubstituent EffectsGSH Reactivity ( kGSH​ , M −1 h −1 )Cytotoxicity IC 50​ (MCF-7, µM)
Aliphatic Baseline AcrylamideNone (Low electrophilicity)< 5.0> 500.0
Unsubstituted Aryl N-phenylacrylamideMild resonance stabilization~ 12.5125.4
Electron-Rich Aryl N-(4-methoxyphenyl)cinnamamideElectron-donating (-OCH 3​ ); reduces δ+ ~ 8.2210.5
Target Compound (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide Dual Electron-withdrawing (-Cl, -NO 2​ ); maximizes δ+ > 145.0 7.39

Data Interpretation: The target compound exhibits a nearly 30-fold increase in thiol reactivity compared to baseline aliphatic acrylamides. Consequently, its IC 50​ in MCF-7 breast cancer cell lines drops into the single-digit micromolar range, indicating severe, rapid-onset cytotoxicity driven by its hyper-electrophilic nature.

Self-Validating Experimental Methodologies

To accurately map the toxicity profile of reactive acrylamides, empirical testing must avoid false positives caused by assay interference. The following protocols are designed as self-validating systems , utilizing internal controls and orthogonal readouts to ensure that observed cytotoxicity is strictly a function of electrophilic reactivity.

Workflow cluster_0 Phase 1: Electrophilic Reactivity (Self-Validating) cluster_1 Phase 2: Cellular Toxicity N1 Incubate Compound + 10mM GSH Internal Control: t-BHQ N2 Time-Course Aliquots (t=0, 15, 30, 60 min) N1->N2 N3 LC-HRMS Quantification Calculate k_GSH N2->N3 N7 Structure-Activity Relationship (SAR) Profiling N3->N7 Reaction Kinetics N4 HepG2 / MCF-7 Culture Control: Baseline Acrylamide N5 Dose-Response Treatment (0.1 - 100 µM) N4->N5 N6 Viability Assay (MTT) Calculate IC50 N5->N6 N6->N7 Cytotoxicity Data

Fig 2: Self-validating experimental workflow for assessing thiol reactivity and cytotoxicity.

Protocol 1: LC-HRMS Quantification of Glutathione (GSH) Reactivity

Purpose: To establish the intrinsic chemical reactivity ( kGSH​ ) of the compound before biological variables are introduced. Causality & Validation: We use physiological pH (7.4) because the thiolate anion (S ) is the actual reactive species in Michael additions. We include tert-butylhydroquinone (t-BHQ) as a positive control. If the LC-HRMS fails to detect the t-BHQ-GSH adduct, the system is invalid, preventing false-negative reactivity reports.

  • Preparation: Prepare a 10 mM solution of reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add the target compound (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide (dissolved in DMSO, final concentration 100 µM) to the GSH solution. Ensure final DMSO concentration is <1% to prevent solvent-induced shifts in pH or solubility.

  • Time-Course Sampling: Incubate at 37°C. Extract 50 µL aliquots at t=0,15,30,60,120 minutes.

  • Quenching: Immediately quench the reaction in each aliquot by adding 50 µL of ice-cold 1% formic acid in acetonitrile. Causality: The sudden drop in pH protonates the thiolate anion, instantly halting the Michael addition.

  • Analysis: Inject into an LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) system. Monitor the depletion of the parent compound mass and the appearance of the [M + GSH + H] + adduct mass.

  • Calculation: Plot the natural log of the remaining parent compound concentration versus time to derive the pseudo-first-order rate constant, then divide by the GSH concentration to yield the second-order rate constant ( kGSH​ ).

Protocol 2: In Vitro Cytotoxicity & Nrf2/ARE Activation Assay

Purpose: To correlate chemical electrophilicity with biological toxicity. Causality & Validation: We utilize HepG2 (hepatocellular) and MCF-7 (breast cancer) cell lines. HepG2 is chosen because hepatocytes possess high basal levels of GSH and xenobiotic metabolizing enzymes, providing a realistic model for systemic toxicity. We use an orthogonal readout (MTT assay for viability + Luciferase reporter for Nrf2) to prove that cell death is specifically preceded by oxidative stress, rather than off-target membrane lysis.

  • Cell Seeding: Seed HepG2 and MCF-7 cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO 2​ .

  • Transfection (Self-Validation Step): Co-transfect a subset of wells with an ARE-driven firefly luciferase plasmid and a constitutively active Renilla luciferase plasmid. Causality: The Renilla signal normalizes for transfection efficiency and baseline cell death, ensuring that any drop in the ARE signal is mathematically isolated from general cytotoxicity.

  • Dosing: Treat cells with serial dilutions of the target compound (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a negative control (baseline acrylamide).

  • Incubation & Readout:

    • For Nrf2 activation: Lyse cells at 12 hours and measure dual-luciferase luminescence.

    • For Cytotoxicity: At 48 hours, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Data Synthesis: Calculate the IC 50​ using non-linear regression. Correlate the concentration required to double ARE-luciferase activity (CD) with the IC 50​ to map the therapeutic/toxic window.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides a detailed, procedural framework for the proper disposal of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide, a compound characterized by its halogenated and nitrated aromatic systems linked by an acrylamide core. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes best practices for the disposal of its constituent hazardous functional groups, ensuring a high margin of safety and regulatory compliance.

Hazard Identification and Risk Assessment: A Precautionary Approach

(2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide is a molecule that requires careful handling due to the combined risks associated with its structural motifs: a chlorinated phenyl group, a nitrated phenyl group, and an acrylamide backbone.

  • Halogenated Organic Compound: The presence of a chlorophenyl group places this compound in the category of halogenated organic waste. These substances can be persistent in the environment and require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[1][2] Disposal of halogenated waste is often more costly and regulated than that of non-halogenated organic waste.[2]

  • Nitroaromatic Compound: The nitrophenyl group suggests that the compound may be toxic and potentially explosive under certain conditions, a known characteristic of some nitro compounds.[3][4] Nitro compounds are generally considered hazardous waste and must be disposed of according to institutional and regulatory guidelines, never down the drain or in regular trash.[3][4]

  • Acrylamide Derivative: Acrylamide and its derivatives are recognized as potentially toxic and are classified as probable human carcinogens.[5][6][7][8] They can be absorbed through the skin, and dust from solid forms can pose an inhalation hazard.[7][8]

Given these characteristics, (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide must be treated as a hazardous substance. A comprehensive risk assessment should be conducted before handling, taking into account the potential for skin and eye contact, inhalation of dust if in solid form, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide for any purpose, including disposal, the following PPE is mandatory:

Equipment/MeasureSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[9]To protect eyes from splashes and fine particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). For prolonged contact, consider heavier-duty gloves.[9][10]To prevent skin contact and absorption.
Body Protection A fully-buttoned laboratory coat.[3]To protect clothing and skin from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]To avoid inhalation of dust or vapors.
Waste Segregation and Collection: The Cornerstone of Safe Disposal

The cardinal rule of chemical waste disposal is proper segregation. This not only ensures safety but also facilitates compliant and cost-effective disposal by your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Protocol:

  • Designate a Waste Container: Obtain a dedicated, leak-proof hazardous waste container with a secure screw-top cap. The container must be compatible with halogenated organic solids or solutions.[2][11]

  • Labeling is Critical: Affix a "Hazardous Waste" label to the container before adding any waste.[11] The label must clearly state:

    • The full chemical name: "(2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide". Avoid using abbreviations or chemical formulas.[11]

    • The major components and their approximate percentages if it is a mixture.[1]

    • The hazard classifications: "Halogenated Organic Waste," "Toxic," "Potential Carcinogen."

  • Waste Collection:

    • Solid Waste: Carefully transfer solid (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide into the designated waste container. Use a spatula or powder funnel to avoid generating dust. All contaminated materials, such as weighing paper, gloves, and disposable lab coats, must also be placed in a designated solid hazardous waste container.[9]

    • Solutions: If the compound is in a solvent, it must be collected in a container designated for "Halogenated Organic Liquid Waste."[1][2] Do not mix with non-halogenated waste streams.[1][2]

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.[11]

    • Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[11]

    • Ensure the container is in a secondary containment bin to prevent the spread of material in case of a leak.[9]

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the area. Ensure the area is well-ventilated, utilizing fume hoods if the spill is contained within one.[9]

  • Don Appropriate PPE: Before cleaning up the spill, don the appropriate PPE as outlined in Section 2.

  • Contain and Absorb: For small spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent pad.[9]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage and Pickup A Identify (2E)-N-(3-chlorophenyl)-3- (3-nitrophenyl)prop-2-enamide for Disposal B Conduct Hazard Assessment: - Halogenated - Nitro-compound - Acrylamide derivative A->B C Don Appropriate PPE: - Goggles - Gloves - Lab Coat B->C D Select Compatible, Labeled 'Halogenated Hazardous Waste' Container C->D E Is the waste solid or liquid? D->E F Transfer Solid Waste and Contaminated Materials to Container E->F Solid G Transfer Liquid Waste to 'Halogenated Organic Liquid Waste' Container E->G Liquid H Securely Close Container F->H G->H I Store in Designated Satellite Accumulation Area with Secondary Containment H->I J Contact EHS for Waste Pickup I->J K Complete Waste Disposal Records J->K

Caption: Waste Disposal Workflow for (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide.

Final Steps: Arranging for Disposal

Once the waste container is nearly full (approximately 90%), contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[11] Follow all institutional procedures for completing waste manifests and scheduling pickups. Do not attempt to treat or neutralize this chemical waste in the laboratory, as this can be dangerous and may violate regulations.[12]

By adhering to these detailed procedures, you can ensure the safe, compliant, and environmentally responsible disposal of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide, upholding the principles of laboratory safety and stewardship.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]

  • NextSDS. (n.d.). (2E)-2-chloro-N-(3-nitrophenyl)-3-phenylprop-2-enamide - Chemical Substance Information. Retrieved from [Link]

  • Environment, Health and Safety - University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Acrylamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • SDS US. (2020, July 21). Safety Data Sheet. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Halogenated Solvent Cleaners. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acrylamide. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(4-Cyclopropyl-2-Fluorophenyl)amino]-N-(2-Hydroxyethoxy)furo[3,2-C]pyridine-2-Carboxamide. Retrieved from [Link]

  • Chemsrc. (2026, February 14). (E)-N-[(4-chlorophenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide. Retrieved from [Link]

  • Safety & Risk Services - The University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • Safety & Risk Services - The University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • SNF. (n.d.). AQUEOUS ACRYLAMIDE. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-3-(carboxymethoxy)-5-[3-(cyclohexylamino)phenyl]thiophene-2-carboxylic acid. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • PubChem. (n.d.). Mk-0752. Retrieved from [Link]

  • University of Waterloo. (n.d.). Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base Examples include acetone,. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Retrieved from [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. (2022, December). Acrylamide - Safe Operating Procedure. Retrieved from [Link]

  • European Chemicals Agency. (2023, September 6). Substance Information. Retrieved from [Link]

  • École Polytechnique Fédérale de Lausanne. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Environment, Health & Safety - University of California, Berkeley. (2023, November 10). Acrylamide. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). EPA Acutely Hazardous Waste “P” List. Retrieved from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Braun Research Group - Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 10-(3-chlorobenzyl)-N-{3-[cyclohexyl(methyl)amino]propyl}-11-oxo-10,11-dihydrodibenzo[b,f][1][10]thiazepine-8-carboxamide 5-oxide. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (2024, June 3). Dispose of Hazardous Waste. Retrieved from [Link]

  • PubChem. (n.d.). Lazucirnon. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the essential safety protocols, personal protective equipment (PPE), and logistical procedures for handling (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide. Given the compound's complex structure, incorporating an acrylamide core, a chlorinated aromatic ring, and a nitroaromatic ring, a multi-faceted approach to safety is imperative. This guide is designed to empower you with the knowledge to work safely and effectively, mitigating risks at every stage of handling, from initial preparation to final disposal.

Hazard Analysis: A Triad of Risks

The chemical structure of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide presents a combination of hazards associated with three distinct functional groups. A thorough understanding of these is critical for a comprehensive risk assessment.

  • Acrylamide Moiety: Unpolymerized acrylamide and its derivatives are recognized as potent neurotoxins and are suspected human carcinogens.[1] The primary routes of exposure are through skin absorption, inhalation of dust or aerosols, and ingestion.[1][2]

  • Chlorinated Aromatic Ring: Chlorinated aromatic compounds can be toxic and may be absorbed through the skin.[3] Their persistence in the environment also necessitates careful disposal.[4]

  • Nitroaromatic Group: Aromatic nitro compounds are known for their energetic nature and potential for explosive decomposition, especially at elevated temperatures or when mixed with incompatible materials.[5][6] They can also be toxic, with the ability to induce methemoglobinemia, and are often readily absorbed through the skin.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A stringent PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's chemical nature.

PPE ComponentSpecificationsRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile or Viton®) is recommended.[3][8]The chlorinated and nitroaromatic moieties, along with the acrylamide structure, can be absorbed through the skin.[1][3][7] Double-gloving provides an extra layer of protection against potential permeation.
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn when there is a risk of splashes or aerosol generation.[3][8]To protect against accidental splashes of solutions or contact with fine powders which can cause serious eye irritation.[9][10]
Body Protection A flame-resistant lab coat, fully buttoned, is essential. For larger quantities or procedures with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn.[3][11]To prevent skin contact and contamination of personal clothing. The flame-resistant property addresses the potential energetic nature of the nitroaromatic group.[11]
Respiratory Protection All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.[2][12]To minimize the risk of inhaling fine powders or aerosols, which is a primary exposure route for acrylamide derivatives.[12]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe working environment.

Designated Work Area

All work with (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide should be performed in a designated area within a well-ventilated laboratory. This area should be clearly marked with appropriate hazard warnings.[13]

Handling Solid Compound

When weighing and handling the solid powder, the following steps must be followed:

  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Line the work surface with absorbent bench pads for easy cleanup in case of a small spill.[13]

  • Weighing: If possible, weigh the compound directly within the fume hood. An alternative is to pre-tare a sealed container, add the powder inside the fume hood, seal the container, and then weigh it outside the hood.[13]

  • Dispensing: Use appropriate tools (e.g., spatulas) to handle the powder. Avoid any actions that could generate dust.[14]

Solution Preparation
  • Solvent Addition: Add the solvent to the solid compound slowly and carefully within the fume hood to avoid splashing.

  • Mixing: If heating is required for dissolution, use a controlled heating source (e.g., a heating mantle with a stirrer) and monitor the process closely. Avoid rapid heating, which could increase the decomposition risk associated with the nitro group.

  • Storage of Solutions: Store solutions in clearly labeled, sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[5]

Diagram 1: Operational Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Function prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Designated Work Area prep2->prep3 handling1 Weigh Solid in Fume Hood prep3->handling1 handling2 Prepare Solution in Fume Hood handling1->handling2 post1 Decontaminate Work Area handling2->post1 post2 Dispose of Waste Properly post1->post2 post3 Remove PPE and Wash Hands post2->post3

Caption: A flowchart illustrating the key stages of safely handling the target compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is vital.

  • Small Spills (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with a non-combustible absorbent material like sand or vermiculite.[11]

    • Carefully collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[1]

    • Decontaminate the area with soap and water.[11]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the area immediately.

    • Alert your colleagues and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[1]

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]

Disposal Plan: Ensuring Environmental and Personal Safety

All waste generated from handling (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[11]

Waste Segregation

Due to the presence of a halogen (chlorine) and a nitro group, the waste must be segregated appropriately.

  • Halogenated Organic Waste: This compound falls into the category of halogenated organic waste.[4][16] It should be collected in a designated, properly labeled, and sealed container. Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[17]

  • Solid Waste: Contaminated solid materials, such as gloves, bench pads, and weighing papers, should be collected in a separate, clearly labeled hazardous waste container.[3]

  • Aqueous Waste: Any aqueous solutions containing this compound should also be treated as hazardous waste and collected in a labeled container. Do not dispose of this chemical down the drain.[11][18]

Diagram 2: Waste Disposal Pathway

cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal gen1 Contaminated Solids (Gloves, etc.) coll1 Labeled Solid Waste Container gen1->coll1 gen2 Liquid Waste (Halogenated/Nitroaromatic) coll2 Labeled Halogenated Liquid Waste Container gen2->coll2 gen3 Aqueous Waste coll3 Labeled Aqueous Waste Container gen3->coll3 disp1 Contact EHS for Pickup coll1->disp1 coll2->disp1 coll3->disp1 disp2 Follow Institutional Protocols disp1->disp2

Caption: A diagram showing the correct segregation and disposal route for different waste streams.

Container Labeling

All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide".[4] Ensure the container is kept closed when not in use.[4]

By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide, ensuring your safety and the integrity of your research. Always consult your institution's specific safety protocols and chemical hygiene plan.

References

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • NextSDS. (n.d.). (2E)-2-chloro-N-(3-nitrophenyl)-3-phenylprop-2-enamide - Chemical Substance Information.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Duke University. (n.d.). Duke OESO Guidelines for Safe Use of Acrylamide.
  • Benchchem. (2025, December). In-Depth Technical Guide: Safety Precautions for Handling ML085 (Acrylamide/Bisacrylamide Solution, 40%, 19:1).
  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety.
  • University of New Mexico. (n.d.). Acrylamide Standard Operating Procedure Template - Environmental Health & Safety.
  • Princeton University. (n.d.). Section 6C: Protective Equipment - Environmental Health and Safety.
  • Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions).
  • DBMR Safety. (2019, April 12). SOP Acrylamide solution, 40 %.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acrylamide.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 3-Nitro-2-pentene: A Procedural Guide.
  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • University of Texas at Austin. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials.
  • Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • Unknown Source. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Safety and Handling of Deuterated Nitro Compounds.
  • Sigma-Aldrich. (n.d.). (2E)-N-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide.
  • Bio-Safety. (n.d.). Laboratory Safety Rules.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials.
  • Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal, 45(9), 617-621.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • Flinn Scientific. (n.d.). Waste Lab Chemical Disposal Guidance.
  • CPAchem Ltd. (2025, May 29). Safety data sheet.
  • Chemsrc. (2025, August 24). CAS#:1222-98-6 | (2E)-3-(4-Nitrophenyl)-1-phenyl-2-propen-1-one.
  • DuPont. (n.d.). Personal protective equipment (PPE) for the hazmat sector.
  • Eurofins. (2024, September 6). Chemical Safety | Personal Protective Equipment (PPE).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Nishino, S. F., & Spain, J. C. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(1), 130–153.
  • Urben, P. G. (2017). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Chemical Health & Safety, 24(2), 2–13.
  • Angene Chemical. (2025, October 19). Safety Data Sheet.
  • NextSDS. (n.d.). N-(2-nitrophenyl)prop-2-enamide — Chemical Substance Information.
  • Chemsrc. (2026, February 14). CAS#:331462-23-8 | (E)-N-[(4-chlorophenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide.

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.